2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-JEWAYBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857811 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286934-16-4 | |
| Record name | (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid: A Deuterated Building Block for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a deuterated analogue of a key chiral intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. By leveraging the principles of isotopic labeling, this compound offers significant advantages in pharmaceutical research and development, particularly in studies of drug metabolism and pharmacokinetics.
The Strategic Advantage of Deuteration in Drug Discovery
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle modification, which doubles the mass of the hydrogen atom, can have a profound impact on the molecule's metabolic stability.[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[3][4][5] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes.[3][4] Consequently, deuterated drugs may exhibit a longer half-life, improved bioavailability, and a more favorable safety profile.[1][]
Molecular Profile of this compound
This compound is the deuterated isotopologue of (R)-2-Hydroxy-4-oxo-4-phenylbutanoic acid, a crucial precursor in the synthesis of several ACE inhibitors.[6][7] The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium.
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for the deuterated form is not widely available, the physicochemical properties can be extrapolated from its non-deuterated analogue, 2-(R)-Hydroxy-4-oxo-4-phenylbutanoic acid.
| Property | Non-Deuterated Value | Expected d5-Variant Value |
| Molecular Formula | C₁₀H₁₀O₄[8] | C₁₀H₅D₅O₄ |
| Molecular Weight | 194.18 g/mol [8][9] | Approximately 199.21 g/mol |
| XLogP3 | 0.5[8] | Expected to be very similar |
| Hydrogen Bond Donor Count | 2[8] | 2 |
| Hydrogen Bond Acceptor Count | 4[8] | 4 |
The substitution of deuterium for hydrogen has a negligible effect on the compound's polarity and acidity, hence properties like pKa and solubility are expected to be very similar to the non-deuterated form.
Synthesis and Isotopic Labeling
The synthesis of this compound would conceptually follow established methods for its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. A common and efficient method for producing the non-deuterated (R)-enantiomer is the enzymatic reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid.[6][10]
A plausible synthetic route for the d5-analogue would involve:
-
Synthesis of Benzene-d6: This can be achieved through various methods, such as the deuteration of benzene using a suitable catalyst and a deuterium source.
-
Friedel-Crafts Acylation: Reaction of benzene-d6 with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-oxo-4-(phenyl-d5)-butanoic acid.[11]
-
Enzymatic Reduction: Stereoselective reduction of the resulting keto acid using a dehydrogenase, such as D-Lactate dehydrogenase (D-LDH), to yield the desired (R)-enantiomer with high enantiomeric excess.[6][10]
Caption: Conceptual workflow for the synthesis of the target molecule.
Analytical Characterization
The primary analytical techniques for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the ¹H NMR spectrum compared to the non-deuterated analogue will be the absence of signals corresponding to the aromatic protons. The remaining proton signals (for the aliphatic chain) would be expected at similar chemical shifts to the non-deuterated compound.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all ten carbon atoms. The carbons on the phenyl ring that are bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (which has a spin of 1).
-
²H NMR: A deuterium NMR spectrum would show a single resonance in the aromatic region, confirming the presence and location of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is a definitive method for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the d5-analogue will be shifted by +5 m/z units compared to the non-deuterated compound, reflecting the increased mass due to the five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Applications in Pharmaceutical Research and Development
This compound is a valuable tool for researchers in drug development for several key applications:
-
Internal Standard for Bioanalytical Assays: Due to its chemical similarity and mass difference, it serves as an ideal internal standard for quantifying the non-deuterated form of the molecule in biological matrices (e.g., plasma, urine) using LC-MS/MS.
-
Metabolic Probing: In preclinical studies, it can be used to investigate the metabolic fate of the parent drug. The deuteration on the phenyl ring can help determine if this part of the molecule is susceptible to oxidative metabolism.
-
Development of Deuterated ACE Inhibitors: As a deuterated building block, it can be used to synthesize novel deuterated ACE inhibitors.[7][12][13] These new chemical entities may possess improved pharmacokinetic properties, potentially leading to drugs with less frequent dosing and improved patient compliance.[1][]
Handling, Storage, and Safety
Handling
As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Storage
It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing may be appropriate to maintain its stability and isotopic enrichment.
Safety
The toxicological properties of this compound have not been extensively studied. However, based on the data for similar compounds, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound represents a sophisticated and valuable tool for the pharmaceutical industry. Its strategic deuteration provides a means to enhance the understanding of drug metabolism and to develop next-generation therapeutics with potentially superior pharmacokinetic profiles. As the field of deuterated drugs continues to expand, the demand for such specialized building blocks is expected to grow, paving the way for safer and more effective medicines.
References
-
Muttenthaler, M., et al. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Available from: [Link]
-
Wikipedia. (2024). Deuterated drug. In Wikipedia. Available from: [Link]
-
Pirali, T., et al. (2019). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 62(2), 527-537. Available from: [Link]
-
Zhang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1), 99. Available from: [Link]
-
Stamos, D. P., et al. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 57(3), 263-265. Available from: [Link]
-
Kragl, U., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 24(3), 315-327. Available from: [Link]
-
Xu, J., et al. (2021). Various approaches for the synthesis of selected ACE inhibitors building blocks. Catalysts, 11(3), 384. Available from: [Link]
-
Oda, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. Available from: [Link]
-
ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759328, (R)-2-Hydroxy-4-phenylbutyric acid. PubChem. Available from: [Link]
-
ResearchGate. (2001). Representative ACE inhibitors characterized by the presence of the N-substituted-(S)-2-aminoethyl 4-phenylbutyrate moiety. Available from: [Link]
-
Mol-Instincts. (n.d.). 2-hydroxy-4-phenylbutanoic acid. Available from: [Link]
-
Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204. Available from: [Link]
-
LookChem. (n.d.). (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid. Available from: [Link]
-
Tsoleridis, C. A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. Available from: [Link]
-
Chemsrc. (n.d.). 2-Hydroxybutanoic acid. Available from: [Link]
-
Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. Available from: [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Available from: [Link]
-
NP-MRD. (2022). NP-Card for 2,4-Dihydroxybutanoic acid (NP0083422). Available from: [Link]
-
NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. In NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Imperative of Deuteration in Modern Drug Development
An In-Depth Technical Guide to the Molecular Weight and Formula of Deuterated Phenylbutyric Acid Derivatives
In the landscape of pharmaceutical sciences, the pursuit of enhanced therapeutic agents is relentless. Among the most elegant and effective strategies to emerge is the "deuterium switch," a targeted chemical modification wherein hydrogen atoms at specific, metabolically vulnerable positions within a drug molecule are replaced by their stable, heavier isotope, deuterium.[1][2] This seemingly subtle alteration can have profound and beneficial impacts on a drug's pharmacokinetic profile, leveraging a fundamental principle known as the Kinetic Isotope Effect (KIE).[1] The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, causing enzymatic reactions that involve the cleavage of this bond—a common step in drug metabolism—to proceed more slowly.[1] This deceleration of metabolic breakdown can lead to a longer drug half-life, increased systemic exposure, and a potential reduction in the formation of toxic metabolites, ultimately culminating in improved safety, efficacy, and patient dosing regimens.[1][2]
4-Phenylbutyric acid (4-PBA) is a well-characterized molecule with therapeutic applications as a histone deacetylase (HDAC) inhibitor and as a treatment for urea cycle disorders.[3][4][5] Its established biological activity makes it a prime candidate for deuteration. By creating deuterated derivatives of 4-PBA, researchers aim to refine its pharmacokinetic properties and enhance its therapeutic potency.[6][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular formulas, weights, and analytical characterization of deuterated 4-phenylbutyric acid derivatives.
Core Molecular Properties: Formula and Weight of 4-PBA Derivatives
The foundation of any chemical analysis begins with a precise understanding of a molecule's formula and weight. The introduction of deuterium systematically increases the molecular mass, a change that is fundamental to its analytical detection and its altered biological behavior.
The molecular formula for standard, non-deuterated 4-phenylbutyric acid is C₁₀H₁₂O₂ , with a molecular weight of approximately 164.20 g/mol .[3][8] When a hydrogen atom (atomic mass ≈ 1.008 amu) is replaced by a deuterium atom (atomic mass ≈ 2.014 amu), the molecular weight of the compound increases by approximately 1.006 Da for each substitution.[9] This mass shift is the primary characteristic detected by mass spectrometry.
The table below summarizes the molecular properties of several common deuterated 4-PBA derivatives.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Number of Deuterium Atoms |
| 4-Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 | 0 |
| 4-Phenylbutyric acid-d2 | C₁₀H₁₀D₂O₂ | 166.22 | 2 |
| 4-Phenylbutyric acid-d5 | C₁₀H₇D₅O₂ | 169.23 | 5 |
| 4-Phenylbutyric acid-d11 | C₁₀HD₁₁O₂ | 175.27 | 11 |
(Data sourced from[3][8][10][11][12])
It is crucial for researchers to understand the concept of isotopologues . A synthesized sample of a deuterated compound is not composed of 100% of the target molecule (e.g., the d11 species). Instead, it is a population of molecules with a statistical distribution of deuterium incorporation based on the isotopic enrichment of the starting materials.[13] For example, a batch of 4-PBA-d11 synthesized with 99.0% D-enriched reagents will contain a majority of the desired d11 isotopologue, but also smaller, predictable quantities of d10, d9, and other species.[13] High-resolution mass spectrometry is essential for characterizing this distribution.[13]
The Scientific Rationale: Causality Behind Deuterating Phenylbutyric Acid
The decision to deuterate a therapeutic agent like 4-PBA is driven by the goal of optimizing its metabolic fate. The primary mechanism of clearance for many drugs involves oxidation by cytochrome P450 (CYP) enzymes.[14] By replacing C-H bonds at sites of metabolic attack with stronger C-D bonds, this process can be slowed, leading to tangible clinical benefits.
-
Improved Pharmacokinetics (PK): Slowing the rate of metabolism can significantly increase the drug's half-life (t½) and overall systemic exposure (Area Under the Curve, AUC).[1] This may allow for less frequent dosing, improving patient compliance.[2]
-
Enhanced Therapeutic Potency: A longer residence time in the body can lead to a more sustained and potent therapeutic effect. Studies have demonstrated that deuterated analogues of phenylbutyrate can induce apoptosis and inhibit cancer cell proliferation more effectively than the parent compound.[6][7]
-
Reduced Toxicity: Deuteration can alter metabolic pathways, potentially decreasing the formation of harmful or reactive byproducts and leading to a more favorable safety profile.[1]
The following diagram illustrates the core principle of the "deuterium switch."
Caption: The Kinetic Isotope Effect in Drug Metabolism.
Experimental Methodologies: Synthesis and Analysis
The successful development of deuterated compounds relies on robust synthetic protocols and a rigorous, multi-faceted analytical approach to confirm identity, purity, and the precise extent of isotopic labeling.
General Synthesis of 4-Phenylbutyric Acid
To provide context, a common method for synthesizing the non-deuterated parent compound is the Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by purification.[15][16] Another established route is the Clemmensen reduction of β-benzoylpropionic acid.[17]
Strategies for Deuteration
Synthesizing deuterated derivatives involves incorporating deuterium-labeled reagents. Common strategies include:
-
Catalytic Exchange: Using a metal catalyst (e.g., Pd/C) to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂ gas.[18]
-
Reductive Deuteration: Employing deuterium-based reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium into a molecule.[18]
-
Using Labeled Precursors: Starting with deuterated building blocks, such as benzene-d6, to construct the final molecule.
Protocol 1: Illustrative Synthesis of 4-Phenylbutyric Acid-d11
This protocol is a conceptual illustration based on established chemical principles.
-
Reaction Setup: To a stirred solution of perdeuterated benzene (benzene-d6, 400 g) in a reaction vessel, add powdered aluminum chloride (200 g) at 50 °C.
-
Addition of Reagent: Add perdeuterated butyrolactone (butyrolactone-d6, ~92 g) in small portions, maintaining the temperature between 50 and 60 °C for 90 minutes.
-
Quenching: Add the reaction mixture to a solution of ice and 5% sodium hydroxide, keeping the temperature below 35 °C.
-
Precipitation: Precipitate the deuterated phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Isolation & Purification: Isolate the crude product by vacuum filtration. Purify the product via vacuum distillation (120-125 °C, 1 mm Hg) and subsequent recrystallization to yield high-purity 4-phenylbutyric acid-d11.[15]
Analytical Characterization Workflow
No single technique can fully characterize a deuterated compound. A combination of NMR and Mass Spectrometry is essential for validating the structure, isotopic purity, and isotopologue distribution.[19][20][21]
Caption: Comprehensive Analytical Workflow for Deuterated Compounds.
Protocol 2: NMR Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the location and extent of deuterium incorporation.[19]
-
Sample Preparation: Dissolve 5-10 mg of the deuterated 4-PBA derivative in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large interfering solvent signals in ¹H NMR.[22][23]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum. The absence or significant reduction in the intensity of a signal corresponding to a specific proton position confirms successful deuterium substitution at that site.[19]
-
²H NMR Acquisition: Acquire a deuterium (²H) NMR spectrum. This experiment directly observes the deuterium nuclei, providing a signal at the chemical shift corresponding to the site of incorporation.[24]
-
Data Analysis: Integrate the signals in both the ¹H and ²H spectra. Comparing the integral of a residual proton signal to a non-deuterated internal standard or a non-labeled portion of the molecule allows for the quantification of isotopic enrichment.[20]
Protocol 3: LC-MS Analysis for Molecular Weight and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the correct molecular weight and assessing the isotopic and chemical purity of the compound.[20] Deuterated analogues are frequently used as ideal internal standards in quantitative bioanalysis due to their near-identical chromatographic behavior and distinct mass.[9][25]
-
Sample Preparation: Prepare a stock solution of the deuterated 4-PBA derivative in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Create a dilution series for analysis.
-
LC Separation: Inject 1-5 µL of the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in electrospray ionization (ESI) negative mode.
-
Data Analysis:
-
Molecular Weight Confirmation: Extract the mass spectrum for the chromatographic peak. The observed mass of the molecular ion [M-H]⁻ should correspond to the calculated mass of the deuterated compound.
-
Isotopologue Distribution: Analyze the high-resolution spectrum to resolve and quantify the relative abundance of each isotopologue (e.g., d11, d10, d9).[13]
-
Purity Assessment: Integrate the area of the primary product peak in the total ion chromatogram (TIC) to determine its chemical purity relative to any detected impurities.
-
Conclusion
The strategic deuteration of 4-phenylbutyric acid represents a sophisticated approach to enhancing its therapeutic potential. By leveraging the kinetic isotope effect, researchers can engineer derivatives with improved pharmacokinetic profiles, potentially leading to more effective and safer treatments. A thorough understanding of the resulting changes to the molecular formula and weight is fundamental. This knowledge, combined with a rigorous analytical workflow employing both NMR and high-resolution mass spectrometry, provides the self-validating system required to ensure the identity, purity, and precise isotopic composition of these advanced therapeutic candidates. This technical guide provides the foundational principles and practical methodologies necessary for professionals in the field to confidently advance the development of deuterated pharmaceuticals.
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem.
-
Harbeson, S. L., & Thomson, S. A. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205842. Retrieved from [Link]
- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
- The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for NMR Spectroscopy of Deuterium-Labeled Compounds. (n.d.). Benchchem.
- A Researcher's Guide to High-Resolution Mass Spectrometry for Deuterated Compound Analysis. (n.d.). Benchchem.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]
- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
-
Scott, D. O., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 614-620. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved from [Link]
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
-
Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. (2023, September 8). Magritek. Retrieved from [Link]
-
Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved from [Link]
- Custom Deuteration Strategies: Selective vs Global Labelling; Synth Approaches. (2025, November 6).
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (2023, June 1). SYNMR. Retrieved from [Link]
-
Challoner, J. (2014, October 1). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. Retrieved from [Link]
-
Why is deuterium used in NMR? (2019, April 25). ResearchGate. Retrieved from [Link]
-
Tong, W. P., et al. (2002). Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells. British Journal of Cancer, 86(8), 1333-1339. Retrieved from [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Molecules, 27(19), 6616. Retrieved from [Link]
-
Sodium Phenylbutyrate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Sodium phenylbutyrate. (n.d.). In Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (2002, November 28). European Patent Office. Retrieved from [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.
-
γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4-phenyl butyric acid, 1821-12-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Paolacci, S., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences, 24(4), 3816. Retrieved from [Link]
-
What is the mechanism of Sodium Phenylbutyrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope.com [isotope.com]
- 3. 4-Phenylbutyric acid-d11_TargetMol [targetmol.com]
- 4. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 6. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. 4-Phenylbutyric acid-d2_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4-Phenylbutyric acid-d5 (4-PBA-d5; Benzenebutyric acid-d5) | Virus Protease | 64138-52-9 | Invivochem [invivochem.com]
- 13. isotope.com [isotope.com]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. youtube.com [youtube.com]
- 22. studymind.co.uk [studymind.co.uk]
- 23. synmr.in [synmr.in]
- 24. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 25. benchchem.com [benchchem.com]
Technical Guide: Role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in Atorvastatin Analysis
This technical guide provides an in-depth analysis of the role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (d5-HOPBA) within the context of Atorvastatin development, specifically focusing on its utility as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of process-related impurities and oxidative degradation products.
Executive Summary
In the high-precision landscape of pharmaceutical bioanalysis, This compound serves a critical function as a deuterated internal standard. While the unlabeled form (HOPBA) is widely recognized as a chiral intermediate for ACE inhibitors (e.g., Benazepril), its relevance to Atorvastatin lies in impurity profiling and degradation kinetics .
The synthesis of Atorvastatin involves complex condensation reactions (Paal-Knorr synthesis) utilizing phenyl-containing 1,4-diketones. HOPBA shares structural homology with the phenyl-oxo-fragments potentially generated during the oxidative cleavage of the Atorvastatin pyrrole core or persisting as upstream synthesis byproducts. The d5-labeled analog is essential for correcting matrix effects, extraction efficiency, and ionization variability during the LC-MS/MS quantification of these trace analytes in biological matrices (plasma, urine) or drug substance stability samples.
Chemical Identity & Mechanistic Basis
Structural Characteristics
-
Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (HOPBA).[1][2]
-
Internal Standard: this compound (d5-HOPBA).
-
Isotopic Labeling: The "d5" designation indicates the replacement of five hydrogen atoms on the phenyl ring with deuterium (
). This placement is strategically chosen for metabolic stability (avoiding exchangeable positions) and mass shift (+5 Da) to prevent spectral overlap with the native analyte.
Relationship to Atorvastatin
Unlike the primary hydroxy-metabolites of Atorvastatin (o-hydroxy and p-hydroxy atorvastatin), HOPBA represents a fragment-level analyte .
-
Synthetic Impurity: It is a structural analog to precursors used in the formation of the 1,4-diketone intermediate (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide).
-
Oxidative Degradant: Under forced degradation (oxidative stress), the pyrrole ring of Atorvastatin can undergo ring-opening or cleavage. The Ph-C(=O)-CH2- moiety is a potential remnant, making HOPBA a marker for specific degradation pathways.
Experimental Protocol: Trace Quantification using d5-IS
Objective: Quantify trace levels of HOPBA in Atorvastatin plasma samples to monitor non-CYP mediated degradation or impurity carryover.
Reagents & Standards
-
Stock Solution A (Analyte): 1 mg/mL HOPBA in Methanol.
-
Stock Solution B (IS): 1 mg/mL d5-HOPBA in Methanol.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Acetonitrile:Water.
Sample Preparation (Solid Phase Extraction)
This protocol ensures the removal of phospholipids and proteins while retaining the polar acidic analyte.
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Working IS Solution (d5-HOPBA). Vortex for 30s. Rationale: Early addition compensates for all subsequent extraction losses.
-
Acidification: Add 200 µL of 2% Formic Acid. Vortex. Rationale: Protonates the carboxylic acid (pKa ~3.5) to improve retention on SPE sorbent.
-
SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL MeOH followed by 1 mL Water. Load the sample.
-
Wash: Wash with 1 mL 5% Methanol in Water. Rationale: Removes salts and highly polar interferences.
-
Elution: Elute with 1 mL Acetonitrile containing 0.1% Formic Acid.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| HOPBA | 193.1 [M-H]⁻ | 105.0 (Benzoyl) | 15 |
| d5-HOPBA | 198.1 [M-H]⁻ | 110.0 (d5-Benzoyl) | 15 |
Visualization of Workflows
Diagram 1: Analytical Workflow for d5-IS Utilization
This diagram illustrates the self-validating nature of using a stable isotope internal standard.
Caption: Step-by-step bioanalytical workflow demonstrating the integration of d5-HOPBA to correct for extraction recovery and ionization suppression.
Diagram 2: Contextual Origin in Atorvastatin Lifecycle
This diagram hypothesizes the origin of the analyte within the Atorvastatin chemical space.
Caption: Putative degradation pathway illustrating the potential formation of HOPBA-like fragments from Atorvastatin under oxidative stress.
Data Interpretation & Validation
Linearity and Range
To validate the method, construct a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .
-
Plot:
-
Where
= (Peak Area of Analyte / Peak Area of d5-IS). -
Where
= Concentration of Analyte.[2][3] -
Acceptance Criteria:
.
Matrix Effect Assessment
The d5-IS is critical here. Calculate the Matrix Factor (MF) :
-
If
(Suppression) or (Enhancement), the d5-IS should show a similar MF. -
IS-Normalized MF should be close to 1.0, proving that the d5-IS effectively compensates for the matrix interference.
References
-
PubChem. (n.d.). 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4. National Library of Medicine. Retrieved from [Link]
-
Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. Retrieved from [Link]
- Shah, R. P., et al. (2008). LC-MS/MS Studies on Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Difference between d5-labeled and non-labeled hydroxy-4-oxo-4-phenylbutyric acid
The following technical guide details the distinction between d5-labeled and non-labeled hydroxy-4-oxo-4-phenylbutyric acid , specifically focusing on the 2-hydroxy-4-oxo-4-phenylbutyric acid (also known as 2-hydroxy-4-oxo-4-phenylbutanoic acid), a critical intermediate in the synthesis of ACE inhibitors (e.g., Benazepril, Enalapril) and a potential metabolite in phenylbutyrate pharmacology.
Executive Summary
Hydroxy-4-oxo-4-phenylbutyric acid (specifically the 2-hydroxy isomer) serves as a chiral building block in pharmaceutical synthesis and a metabolic marker. In bioanalytical workflows (LC-MS/MS), the non-labeled form is the analyte of interest (the target), while the d5-labeled form functions as the Internal Standard (IS) .
The core distinction lies in their isotopologue status : the d5-variant carries five deuterium atoms on the phenyl ring, creating a mass shift (+5 Da) that allows mass spectrometry to distinguish it from the native analyte while retaining nearly identical physicochemical properties for extraction and chromatographic co-elution.
Chemical Identity & Structural Divergence[1]
The structural difference is localized entirely to the aromatic ring. This preservation of the aliphatic side chain ensures that the pKa and solubility profile remain virtually unchanged, which is critical for the "tracking" function of an internal standard.
| Feature | Non-Labeled (Native) | d5-Labeled (Internal Standard) |
| IUPAC Name | 2-Hydroxy-4-oxo-4-phenylbutanoic acid | 2-Hydroxy-4-oxo-4-(phenyl-d5)-butanoic acid |
| Formula | C₁₀H₁₀O₄ | C₁₀H₅D₅O₄ |
| Molar Mass | 194.18 g/mol | 199.21 g/mol |
| Monoisotopic Mass | 194.0579 | 199.0893 |
| Key Moiety | Phenyl ring (C₆H₅) | Perdeuterophenyl ring (C₆D₅) |
| Role | Target Analyte | Internal Reference Standard |
Structural Visualization
The following diagram illustrates the specific substitution pattern. Note that the deuterium labeling is on the phenyl ring, which is metabolically robust in this context compared to the labile aliphatic hydrogens.
Caption: Structural comparison highlighting the stable isotope labeling on the aromatic moiety.
Mass Spectrometry (MS) Characteristics
The primary utility of the d5-labeled compound is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The mass shift allows for simultaneous detection of the analyte and standard in the same sample without interference.
Ionization & Transitions
Due to the carboxylic acid and ketone groups, these compounds ionize well in both polarities, though Negative Electrospray Ionization (ESI-) is often preferred for cleaner baselines with carboxylic acids.
-
Mass Shift (+5 Da): The d5-label provides a +5 Da shift in the precursor ion.
-
Fragmentation (MS2):
-
If the fragment ion contains the phenyl ring (e.g., benzoyl ion), the +5 shift is retained .
-
If the fragment ion is the aliphatic chain (e.g., loss of benzoyl), the mass shift is lost (masses become identical). Crucial: You must select transitions that retain the label to avoid "cross-talk".
-
Recommended MRM Transitions (ESI- Mode):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Non-Labeled | 193.0 [M-H]⁻ | 149.0 | Loss of CO₂ (Decarboxylation) |
| d5-Labeled | 198.0 [M-H]⁻ | 154.0 | Loss of CO₂ (Retains d5-ring) |
Note: In ESI+ mode, the Benzoyl ion (Ph-C≡O⁺) is a common fragment. Native yields m/z 105; d5-labeled yields m/z 110.
Isotopic Interference (Cross-Talk)
-
Native -> Label: The native compound has natural isotopes (¹³C). The M+5 isotope abundance of the native compound is negligible (<0.1%), so the native drug does not interfere with the d5-IS channel.
-
Label -> Native: High purity d5-standards (>99% isotopic purity) are required. If the standard contains d0 (non-labeled) impurities, it will cause false positives in the analyte channel.
Chromatographic Behavior: The Deuterium Effect
One of the most subtle but critical differences is the Chromatographic Isotope Effect .
-
Retention Time Shift: Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds. This makes the d5-labeled molecule slightly less lipophilic .
-
Observation: On Reverse-Phase (C18) columns, the d5-labeled standard typically elutes slightly earlier (0.05 – 0.2 minutes) than the non-labeled analyte.
-
Impact: While they do not perfectly co-elute, the shift is usually small enough that the IS still effectively compensates for matrix effects (ion suppression/enhancement) occurring in that time window.
Caption: The Deuterium Isotope Effect typically results in slightly earlier elution of the d5-labeled compound.
Experimental Protocol: Validated Workflow
This protocol outlines the use of d5-hydroxy-4-oxo-4-phenylbutyric acid as an Internal Standard for quantifying the native compound in biological matrices (plasma/urine).
Step 1: Standard Preparation
-
Stock Solution (Native): Dissolve 10 mg Native Reference Material in 10 mL Methanol (1 mg/mL).
-
IS Stock Solution (d5): Dissolve 1 mg d5-Labeled Standard in 10 mL Methanol (100 µg/mL).
-
Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water. This concentration should yield a signal ~10x the Lower Limit of Quantitation (LLOQ).
Step 2: Sample Extraction (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE to minimize differential loss between the slightly different isotopologues.
-
Aliquot 50 µL of plasma/sample into a centrifuge tube.
-
Add 20 µL of Working IS Solution (d5-labeled). Crucial: Add IS before any other step to track recovery.
-
Add 200 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Analysis
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM Mode (Transitions defined in Section 3.1).
Step 4: Data Processing
Calculate the Area Ratio :
References
-
Yun, H., et al. (2005). "Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli."[1] Biotechnology Progress, 21(2), 366–371. (Describes the synthesis and enzymatic handling of the native compound). Available at: [Link]
-
PubChem. 2-Hydroxy-4-oxo-4-phenylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Wang, S., et al. "Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis." Journal of Analytical Methods in Chemistry. (General reference for d5-labeling methodology).
Sources
Technical Monograph: Stereochemical & Isotopic Architecture of (R)-2-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
This technical guide is structured to serve as a definitive reference for researchers utilizing (R)-2-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (hereafter referred to as (R)-d5-HPBA ).
While the user prompt omitted the position locator "2-", the chemical context of "4-oxo-4-phenyl" combined with "hydroxy" and "(R)-stereochemistry" unequivocally identifies the 2-hydroxy variant (an
Molecular Architecture & Stereochemical Logic
The efficacy of (R)-d5-HPBA as a research tool relies on two immutable properties: its absolute configuration at the C2 position and the stability of its isotopic labeling.
Structural Definition
-
IUPAC Name: (2R)-2-hydroxy-4-oxo-4-(phenyl-d5)butanoic acid[1]
-
Chemical Formula:
-
Molecular Weight: ~199.21 g/mol (vs. ~194.18 g/mol for the unlabeled analog)
-
Key Functional Groups:
-
C1 (Carboxyl): Provides acidic character and solubility in polar buffers.
-
C2 (Chiral Center): The
-carbon bearing the hydroxyl group. The (R)-configuration is essential for biological mimicry of L-amino acid precursors used in ACE inhibitor synthesis. -
C4 (Ketone): A reactive carbonyl susceptible to further reduction.
-
Phenyl-d5 Ring: A fully deuterated aromatic ring providing a +5 Da mass shift, chemically inert under standard metabolic conditions.
-
The Stereochemical Imperative (Cahn-Ingold-Prelog)
To validate the (R)-configuration, one must apply the CIP priority rules to the C2 chiral center:
-
Priority 1:
(Oxygen has the highest atomic number). -
Priority 2:
(Carbon bonded to 3 oxygens). -
Priority 3:
(Carbon bonded to C, H, H). -
Priority 4:
(Lowest priority).
Configuration Logic: With the lowest priority group (
Isotopic Stability
The deuterium atoms are located on the phenyl ring (
Biocatalytic Synthesis Strategy
Synthesizing the (R)-enantiomer with high enantiomeric excess (
The Enzymatic Pathway
The precursor is 2,4-dioxo-4-(phenyl-d5)butyric acid . The enzyme acts as a stereoselective wedge, delivering a hydride specifically to the Re-face of the C2 carbonyl.
Figure 1: Stereoselective enzymatic reduction pathway. The enzyme YiaE specifically targets the C2-keto group of the dioxo precursor, utilizing NADPH to yield the (R)-hydroxy product.
Experimental Protocol: Biocatalytic Synthesis
Note: This protocol assumes the availability of the d5-labeled precursor.
Objective: Produce high-purity (R)-d5-HPBA.
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Degas to prevent oxidative degradation of NADPH.
-
Biocatalyst Loading: Suspend recombinant E. coli cells (overexpressing YiaE and Glucose Dehydrogenase - GDH) in the buffer. Target cell density:
. -
Substrate Addition: Add 2,4-dioxo-4-(phenyl-d5)butyric acid to a final concentration of 50 mM.
-
Critical Step: Add glucose (100 mM) to drive the GDH cofactor regeneration cycle (recycling
back to ).
-
-
Incubation: Shake at 25°C / 150 rpm for 12–18 hours.
-
Validation: Monitor consumption of substrate via HPLC (C18 column, UV 254 nm).
-
-
Quenching & Extraction: Acidify to pH 2.0 using 6M HCl to protonate the carboxylic acid. Extract 3x with Ethyl Acetate.
-
Purification: Evaporate solvent. Recrystallize from Toluene/Hexane to remove protein residues.
Analytical Application: LC-MS/MS Internal Standard
(R)-d5-HPBA is primarily used to quantify the non-deuterated metabolite in plasma during pharmacokinetic (PK) studies of ACE inhibitors.
Why (R)-d5-HPBA?
-
Co-elution: The d5-analog has virtually identical physicochemical properties (pKa, LogP) to the analyte, ensuring they elute at the same retention time and experience the same matrix effects (ion suppression/enhancement).
-
Mass Discrimination: The +5 Da shift places the IS signal outside the isotopic envelope of the analyte (M+0, M+1, M+2), preventing cross-talk.
Quantitative Data Summary
The following table illustrates the expected mass transitions for Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |
| (R)-HPBA (Analyte) | 193.1 | 147.1 | 15 | Negative ESI |
| (R)-d5-HPBA (IS) | 198.1 | 152.1 | 15 | Negative ESI |
Note: The product ion corresponds to the loss of the carboxyl group (46 Da), retaining the phenyl ring where the mass difference lies.
Workflow Visualization
Figure 2: Analytical workflow for pharmacokinetic quantification. The IS is added prior to sample preparation to normalize for extraction efficiency and ionization variability.
Quality Control & Stability Protocols
Stereochemical Purity Check (Chiral HPLC)
To ensure the (R)-enantiomer has not racemized during storage:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: The (S)-enantiomer peak must be
.
Handling Precautions
-
Racemization Risk: While the C2 position is relatively stable, exposure to strong bases (
) can induce enolization and subsequent racemization. Always maintain pH < 8.0 during extraction. -
Storage: Store at -20°C in a desiccator. The keto-acid moiety is hygroscopic; moisture can accelerate degradation.
References
-
Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli. Source: Ovid / Vertex AI Search Results. Context: Describes the use of YiaE enzyme for reducing 2,4-dioxo-4-phenylbutyric acid to the (R)-hydroxy product with 97% ee. 2
-
Lipase mediated synthesis of enantiomerically pure (R)- and (S)-enantiomers. Source: Tetrahedron Asymmetry (via ResearchGate). Context: Discusses alternative enzymatic routes and the importance of HPBA as an ACE inhibitor intermediate. 3
-
Product Reference: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid. Source: TRC / ChemDrug. Context: Confirmation of the commercial availability and specific CAS (1286934-16-4) for the deuterated standard. 1
-
Purification and characterization of carbonyl reductase involved in enantioselective reduction. Source: ResearchGate. Context: Detailed kinetic parameters for the reduction of the oxo-phenylbutyrate precursor. 4
Sources
The Pivotal Role of Stable Isotope Labeled Statin Intermediates in Advancing Pharmaceutical Research: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the applications of stable isotope labeled (SIL) statin intermediates. Moving beyond the parent drug, we delve into the critical role these labeled metabolites and synthetic precursors play in elucidating complex metabolic pathways, ensuring bioanalytical accuracy, and predicting drug-drug interactions. This document is structured to provide not just procedural steps, but the scientific rationale that underpins methodological choices, fostering a deeper understanding of this powerful research tool.
The Scientific Imperative: Why Focus on Statin Intermediates?
Statins, HMG-CoA reductase inhibitors, are a cornerstone of cardiovascular disease management. Their metabolism is complex, often involving multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), leading to a variety of active and inactive metabolites.[1] Understanding the formation, fate, and pharmacological activity of these intermediates is paramount for a complete picture of a statin's efficacy and safety profile.
Stable isotope labeling, the incorporation of heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C), offers a powerful lens through which to study these processes. A SIL molecule is chemically identical to its unlabeled counterpart but possesses a higher mass, making it distinguishable by mass spectrometry (MS). This seemingly simple modification unlocks a wealth of applications by allowing for precise differentiation between endogenous and exogenous molecules, and between a parent drug and its metabolic products.
The core principle behind the utility of SIL compounds in metabolic studies is the Kinetic Isotope Effect (KIE) . The increased mass of isotopes like deuterium can lead to a stronger chemical bond (e.g., C-D vs. C-H). If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated molecule. This phenomenon can be leveraged to probe metabolic pathways and enhance pharmacokinetic profiles.
Core Applications in Statin Research
The use of SIL statin intermediates extends across the drug development pipeline, from early discovery to clinical trials. Here, we explore the three primary areas of application.
Illuminating Metabolic Pathways
The biotransformation of statins is a critical determinant of their therapeutic effect and potential for adverse reactions. SIL statin intermediates are invaluable tools for mapping these intricate pathways.
By administering a stable isotope-labeled statin and analyzing the resulting pool of labeled metabolites, researchers can definitively trace the metabolic fate of the parent drug.[2][3] This approach allows for the unambiguous identification of novel or unexpected metabolites, providing a more complete metabolic map. For instance, the use of labeled compounds can help differentiate between various isomeric metabolites, such as the ortho- and para-hydroxy metabolites of atorvastatin.
Furthermore, SIL intermediates can be used to study the kinetics of specific metabolic reactions. By incubating a labeled intermediate with liver microsomes or other enzyme preparations, the rate of its further metabolism can be precisely measured without interference from the metabolism of the parent drug. This is crucial for understanding the contribution of different metabolic pathways to the overall clearance of the drug.
dot
Caption: General metabolic pathway of statins and the corresponding tracer pathway using stable isotope labeling.
The Gold Standard in Quantitative Bioanalysis
Accurate quantification of drugs and their metabolites in biological matrices is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can significantly compromise the accuracy and precision of LC-MS/MS data.
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to mitigate matrix effects.[4][5] A SIL-IS is added to the sample at a known concentration early in the sample preparation process. Because it is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences the same degree of matrix effects. By calculating the ratio of the analyte's MS signal to that of the SIL-IS, the variability introduced by matrix effects is normalized, leading to highly accurate and reproducible results.[6]
While SIL parent drugs are commonly used as internal standards for quantifying the parent drug, the use of SIL statin intermediates is crucial for the accurate quantification of the metabolites themselves. For example, a deuterium-labeled ortho-hydroxy atorvastatin can be used as an internal standard for the quantification of the endogenously formed ortho-hydroxy atorvastatin.[7] This approach is essential for building accurate pharmacokinetic models of both the parent drug and its active metabolites.
dot
Caption: A typical bioanalytical workflow for the quantification of a statin intermediate using a SIL internal standard.
Probing Drug-Drug Interactions (DDIs)
Statins are frequently co-administered with other medications, creating a potential for drug-drug interactions. Many of these interactions occur at the level of drug metabolism, where one drug inhibits or induces the enzymes responsible for the metabolism of another. SIL statin intermediates can be powerful tools for investigating these interactions.
For example, to assess the inhibitory effect of a new chemical entity (NCE) on the metabolism of a statin, a cocktail of SIL statin intermediates can be incubated with human liver microsomes in the presence and absence of the NCE. By measuring the change in the rate of further metabolism of the SIL intermediates, a detailed picture of the NCE's inhibitory profile against specific metabolic pathways can be obtained. This approach is more efficient and provides more granular information than simply measuring the disappearance of the parent statin. A study on the pharmacokinetic profile of atorvastatin and its major metabolite, o-OH-atorvastatin, in people living with HIV highlighted the significant impact of antiretroviral drugs on statin metabolism.[8][9]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments utilizing SIL statin intermediates.
In Vitro Metabolism of a Statin in Human Liver Microsomes (HLMs)
This protocol outlines a typical experiment to identify the metabolites of a statin and determine the primary CYP enzymes involved in its metabolism.
Materials:
-
Statin of interest
-
Stable isotope-labeled statin (e.g., d5-atorvastatin)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the statin (or SIL statin) at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analysis).
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent statin and its metabolites.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the experiment with the inclusion of specific CYP inhibitors. A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.
Quantitative Analysis of a Statin Intermediate in Human Plasma
This protocol describes a method for the accurate quantification of a statin metabolite in human plasma using a SIL-IS.
Materials:
-
Human plasma samples
-
Statin intermediate analytical standard
-
Stable isotope-labeled statin intermediate (SIL-IS)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of the statin intermediate analytical standard into blank human plasma to create a calibration curve and QC samples at various concentrations (low, medium, and high).
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of plasma sample, calibrator, or QC, add a known amount of the SIL-IS solution.
-
Add 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS from other matrix components using a suitable C18 column and a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect the analyte and SIL-IS using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibrators.
-
Determine the concentration of the statin intermediate in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The accuracy and precision of the assay are evaluated using the results from the QC samples.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atorvastatin | 559.3 | 440.2 | 25 |
| o-OH-Atorvastatin | 575.3 | 440.2 | 27 |
| p-OH-Atorvastatin | 575.3 | 440.2 | 27 |
| d5-Atorvastatin (IS) | 564.3 | 445.2 | 25 |
| d5-o-OH-Atorvastatin (IS) | 580.3 | 445.2 | 27 |
| Table 1: Example Mass Spectrometry Parameters for the Analysis of Atorvastatin and its Hydroxylated Metabolites. |
Conclusion
Stable isotope labeled statin intermediates are indispensable tools in modern pharmaceutical research. Their application in metabolic pathway elucidation, quantitative bioanalysis, and drug-drug interaction studies provides critical data that informs drug design, safety assessment, and clinical development. As analytical technologies continue to advance, the creative use of SIL statin intermediates will undoubtedly lead to a deeper understanding of statin pharmacology and the development of safer and more effective therapies for cardiovascular disease.
References
- BenchChem. (2025). Application Note: High-Throughput Quantification of Atorvastatin and its Active Metabolites in Human Plasma and Urine using Stable Isotope Labeled Internal Standards. BenchChem.
-
Li, F., Jiang, W., Czarnik, A. W., & Li, W. (2016). Combinatorial synthesis of deuterium-enriched atorvastatin. Molecular diversity, 20(2), 453–459. [Link]
-
ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF. Retrieved from [Link]
-
Magkos, F., & Sidossis, L. S. (2007). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Current opinion in clinical nutrition and metabolic care, 10(5), 575–581. [Link]
-
Gerber, F., Moco, S., & De la Fuente, I. M. (2017). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British journal of pharmacology, 174(18), 3093–3106. [Link]
-
Poli, G., Biasi, F., & Leonarduzzi, G. (2012). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. International journal of hepatology, 2012, 983578. [Link]
-
Poli, G., Biasi, F., & Leonarduzzi, G. (2012). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. International journal of hepatology, 2012, 983578. [Link]
-
Novaković, J., Aleksić, M., & Agbaba, D. (2016). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules (Basel, Switzerland), 21(11), 1480. [Link]
-
Prueksaritanont, T., Subramanian, R., Fang, X., Ma, B., & Lin, J. H. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug metabolism and disposition: the biological fate of chemicals, 30(5), 505–512. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Xia, Y. Q., Ruan, Q., & Li, W. (2011). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and bioanalytical chemistry, 401(1), 227–240. [Link]
-
PharmGKB. (n.d.). Statin Pathway - Generalized, Pharmacokinetics. Retrieved from [Link]
- Bolze, S., Lacombe, O., & Chaimbault, P. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.
-
Skyline. (2015, December 1). Isotope Labeled Standards in Skyline. Retrieved from [Link]
-
Zhu, X., Zhang, H., & Chen, Y. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Drug metabolism and disposition: the biological fate of chemicals, 50(5), 656–664. [Link]
-
Goad, L. J., & Goodwin, T. W. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982–991. [Link]
-
Siccardi, M., D'Avolio, A., & Baietto, L. (2020). Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Pharmaceutics, 12(9), 839. [Link]
-
DeBosch, B. J., & Heitmeier, M. R. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in cardiovascular medicine, 8, 647993. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Retrieved from [Link]
-
ResearchGate. (n.d.). To detect the metabolic fate of a stable isotope tracer, two.... Retrieved from [Link]
-
Dighriri, I., Hommadi, A., Zaeri, H., Aldajany, R., Alotaibi, R., Aljuaid, F., ... & Aljuaid, S. (2021). Identify and Assess Drug Interactions with Atorvastatin in Inpatient Care. Journal of Pharmaceutical Research International, 33(54A), 297-306. [Link]
- Cilla, D. D., Whitfield, L. R., Gibson, D. M., Sedman, A. J., & Posvar, E. L. (1996). Pharmacodynamics and Pharmacokinetic‐Pharmacodynamic Relationships of Atorvastatin, an HMG‐CoA Reductase Inhibitor. Journal of Clinical Pharmacology, 36(9), 827-835.
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision Metabolic Mapping: The Role of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in ACE Inhibitor Profiling
This is a comprehensive technical guide on the application of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in metabolic pathway mapping. This guide is designed for researchers in pharmacokinetics, bioanalysis, and drug metabolism.
Executive Summary
In the high-stakes landscape of drug development—specifically within the Angiotensin-Converting Enzyme (ACE) inhibitor class—the ability to distinguish between active drug metabolites, prodrug precursors, and degradation products is critical.
2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (hereafter referred to as HOPBA ) acts as a pivotal chiral synthon and a potential oxidative metabolite in the lifecycle of drugs like Benazepril . The introduction of its stable isotope-labeled analog, This compound (HOPBA-d5) , transforms this molecule from a simple intermediate into a powerful Internal Standard (IS) for quantitative metabolic mapping.
This guide details the mechanistic role of HOPBA, the utility of the d5-isotopologue in overcoming matrix effects during LC-MS/MS analysis, and the protocols required to map its flux through biological systems.
Chemical Identity & Mechanistic Context[1][2][3][4]
The Molecule[5]
-
Target Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid[1]
-
Synonyms: (R)-3-Benzoyl-2-hydroxypropionic acid; (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid.
-
Internal Standard: HOPBA-d5 (Deuterium labeling typically occurs on the phenyl ring, creating a mass shift of +5 Da).
-
Role:
-
Synthetic Precursor: It is the oxidized precursor to (R)-2-hydroxy-4-phenylbutyric acid (HPBA) , the ethyl ester of which forms the "homophenylalanine" backbone of Benazepril.
-
Metabolic Marker: Its presence in biological fluids can indicate specific oxidative degradation pathways of the parent drug or the hydrolysis of unreacted synthetic intermediates.
-
The Metabolic & Synthetic Pathway
Understanding where HOPBA fits is essential for mapping. In the synthesis of Benazepril, HOPBA is stereoselectively reduced to HPBA. In a metabolic context (reverse flux), the oxidation of the homophenylalanine moiety could theoretically regenerate HOPBA-like derivatives.
Key Pathway Logic:
-
HOPBA (Precursor/Metabolite)
Enzymatic Reduction HPBA -
HPBA
Esterification/Amidation Benazepril (Prodrug) -
Benazepril
Hydrolysis (Liver) Benazeprilat (Active) [2]
Visualization: The Pathway Map
The following diagram illustrates the relationship between HOPBA, HPBA, and Benazepril, highlighting the specific node where the d5-standard is applied for quantification.
Figure 1: Metabolic and synthetic relationship of HOPBA within the ACE inhibitor pathway. The d5-standard is used to quantify the specific 'red' node within complex matrices.
Technical Core: Why Use the d5-Isotopologue?
In metabolic mapping, Matrix Effects (ion suppression or enhancement) are the primary source of error. Biological matrices (plasma, urine, microsomes) contain co-eluting phospholipids that alter ionization efficiency.
The Principle of Stable Isotope Dilution (SID)
By spiking the sample with HOPBA-d5 , you introduce a chemically identical reference that:
-
Co-elutes with the endogenous HOPBA (retention times are nearly identical).
-
Experiences the same ionization environment . If the matrix suppresses the signal of HOPBA by 40%, it suppresses HOPBA-d5 by 40%.
-
Correction: The ratio of Area(Analyte) / Area(IS) remains constant, neutralizing the error.
Mass Shift & Specificity
-
HOPBA-d5: C10H5D5O4 (MW ≈ 199.21)
-
Advantage: The +5 Da shift is sufficient to avoid "cross-talk" (isotopic overlap) in the mass spectrometer, ensuring that the signal for the standard does not interfere with the analyte.
Experimental Protocol: LC-MS/MS Pathway Mapping
This protocol outlines the extraction and quantification of HOPBA in plasma to map its metabolic presence.
Materials
-
Analyte: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid reference standard.
-
Internal Standard: this compound.
-
Matrix: Plasma or Liver Microsomal fraction (S9).
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.
Sample Preparation (Protein Precipitation)
Self-Validating Step: The use of the d5-IS before extraction corrects for recovery losses during the precipitation step.
-
Aliquot: Transfer 50 µL of biological sample (e.g., plasma) to a 1.5 mL tube.
-
Spike IS: Add 10 µL of HOPBA-d5 working solution (e.g., 100 ng/mL in methanol). Vortex for 10 sec.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitate: Vortex vigorously for 1 min.
-
Centrifuge: Spin at 14,000 x g for 10 min at 4°C.
-
Transfer: Move supernatant to an LC vial.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[4]
-
Ionization: Electrospray Ionization (ESI), Negative Mode (COOH acids ionize best in negative mode).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 4.0 | 5 | 95 | 0.4 |
| 4.1 | 95 | 5 | 0.4 |
| 6.0 | 95 | 5 | 0.4 |
MRM Transitions (Multiple Reaction Monitoring)
To ensure specificity, monitor the following transitions. Note: Exact fragmentation depends on collision energy optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| HOPBA | 193.1 [M-H]- | 105.0 | 15 | Loss of side chain, Benzoyl fragment |
| HOPBA | 193.1 [M-H]- | 77.0 | 25 | Phenyl ring fragment |
| HOPBA-d5 | 198.1 [M-H]- | 110.0 | 15 | Benzoyl-d5 fragment |
Analytical Workflow Visualization
The following diagram details the logical flow from sample collection to data output, emphasizing the critical control points where the d5-standard ensures integrity.
Figure 2: Analytical workflow for targeted metabolic profiling using HOPBA-d5.
Data Interpretation & Troubleshooting
Isotope Effects
While deuterium is chemically similar to hydrogen, Deuterium Isotope Effects can occasionally cause a slight shift in retention time (usually the deuterated species elutes slightly earlier).
-
Action: Ensure the integration window in your software is wide enough to capture both the d0 and d5 peaks if slight separation occurs.
Sensitivity Limits
HOPBA contains a ketone and a carboxylic acid. In negative mode ESI, the carboxylic acid deprotonates easily ([M-H]-).
-
Limit of Quantitation (LOQ): Typically achievable in the low ng/mL range (1–5 ng/mL) using modern QqQ instruments.
-
Interference: If you see signal in the blank matrix at the HOPBA transition, check for "carry-over" from high-concentration standards or contamination in the mobile phase.
Pathway Flux Analysis
If using this method for flux analysis (e.g., dosing with a precursor and watching for HOPBA formation):
-
Static Concentration: A single time point tells you the "pool size."
-
Kinetic Profiling: Multiple time points allow you to calculate the rate of formation/clearance.
-
Calculation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Schmidt, E., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme.[5] Journal of Biotechnology.[5] Retrieved from [Link]
-
Wishart, D.S., et al. (2018). HMDB 4.0: The Human Metabolome Database (Benazepril Pathway). Nucleic Acids Research. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications.[6] Retrieved from [Link]
Sources
- 1. (R)-2-hydroxy-4-oxo-4-phenylbutanoic acid|lookchem [lookchem.com]
- 2. SMPDB [smpdb.ca]
- 3. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Safety data sheet (SDS) overview for deuterated phenylbutyric acid
Technical Guide: Safety & Handling of Deuterated Phenylbutyric Acid A Specialized Protocol for Research & Development Professionals
Introduction: The Isotopic Advantage
Deuterated phenylbutyric acid (d-PBA) represents a precision tool in the optimization of therapeutic pharmacokinetics. While the non-deuterated parent compound, 4-phenylbutyric acid (4-PBA) , is a well-established histone deacetylase (HDAC) inhibitor and chemical chaperone used in urea cycle disorders and neurodegenerative research (ALS), its rapid metabolism often necessitates high dosing regimens.
The Deuterium Rationale:
The strategic substitution of protium (
This guide serves as an enhanced Safety Data Sheet (SDS) and technical manual, bridging the gap between standard regulatory compliance and advanced experimental application.
Chemical Identification & Characterization
This section distinguishes between the common protonated form and the specific deuterated isotopologues used in metabolic stability studies.
| Feature | 4-Phenylbutyric Acid (Standard) | 4-Phenylbutyric Acid-d | 4-Phenylbutyric Acid-d |
| CAS Number | 1821-12-1 | 358730-86-6 | 461391-24-2 |
| Formula | |||
| Mol.[2][6][7][8] Weight | 164.20 g/mol | ~175.27 g/mol | ~166.21 g/mol |
| Appearance | White crystalline solid | White solid | White solid |
| Solubility | DMSO (>100 mg/mL), Ethanol | DMSO, Methanol | DMSO, Methanol |
| Purity | typically >98% | Isotopic Enrichment >98% atom D | Isotopic Enrichment >98% atom D |
Critical Note on CAS: CAS numbers for deuterated compounds are specific to the degree and position of labeling. Always verify the Certificate of Analysis (CoA) for the exact isotopologue (e.g.,
-deuterated vs. fully deuterated).
Hazards Identification (GHS Classification)
While deuteration alters pharmacokinetics, it generally does not alter the acute toxicity profile regarding handling. Treat d-PBA with the same rigor as the parent compound.
Signal Word: WARNING
Hazard Statements (H-Codes):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
-
H361: Suspected of damaging fertility or the unborn child (Based on parent compound data regarding teratogenicity).
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10][11]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
Technical Deep Dive: The Mechanism of Stability
To understand the handling necessity, one must understand the biological fate of the molecule. The diagram below illustrates how deuteration blocks the primary metabolic clearance pathway (
Figure 1: Mechanism of Action showing how deuteration inhibits mitochondrial beta-oxidation, extending half-life.
Experimental Protocol: Reconstitution & Storage
Deuterated compounds are high-cost assets. This protocol minimizes loss due to hygroscopicity or degradation.
Protocol: Low-Loss Stock Preparation
-
Environment: Perform all weighing in a humidity-controlled environment or a glove box if possible. The acid form is stable, but the sodium salt (if generated) is highly hygroscopic.
-
Solvent Selection:
-
In vitro: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 100 mM).
-
In vivo: For animal studies, predissolve in small volume DMSO/Ethanol, then dilute with PBS or corn oil. Do not store aqueous dilutions.
-
-
Dissolution Step:
-
Calculate volume required for a 50 mM stock .
-
Add DMSO directly to the manufacturer's vial if possible to avoid transfer loss.
-
Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
-
Storage:
-
Aliquot immediately into amber glass vials (avoid plastic for long-term DMSO storage).
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Avoid freeze-thaw cycles: Deuterium exchange with solvent protons is negligible in DMSO, but moisture introduction can cause hydrolysis risks over time.
-
Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air. If respiratory irritation persists (coughing, wheezing), seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water.[11][13] d-PBA is lipophilic; ensure thorough washing to remove residue.
-
Eye Contact: Flush with water for at least 15 minutes. The acidic nature can cause significant irritation.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center.
Toxicological Profile (Extrapolated from Parent)
-
Neurotoxicity: High doses of phenylbutyrate metabolize to phenylacetate, which can cause reversible neurotoxicity (somnolence, confusion) by depleting glutamine levels.[14]
-
Teratogenicity: FDA Pregnancy Category C (Risk cannot be ruled out). Animal studies on the parent compound suggest potential fetal harm. Pregnant researchers should avoid handling this compound.
Workflow: Safe Handling Lifecycle
Figure 2: Lifecycle management of d-PBA from receipt to disposal, highlighting critical control points.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]
- Tung, R. (2010). The development of deuterated drugs. Innovations in Pharmaceutical Technology, 32, 24-28. (Contextual grounding for KIE mechanism).
-
Paganoni, S., et al. (2020). Trial of Sodium Phenylbutyrate–Taurursodiol for Amyotrophic Lateral Sclerosis. New England Journal of Medicine, 383, 919-930. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Portico [access.portico.org]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric acid | CAS 1821-12-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 4-苯基丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Phenylbutyric acid-d11_TargetMol [targetmol.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. arborassays.com [arborassays.com]
- 14. The Side Effects of Sodium Phenylbutyrate (Sodium Phenylbutyrate) – Biomedicus [biomedicus.gr]
Literature review of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid derivatives
Content Type: Technical Whitepaper & Process Guide Audience: Senior Process Chemists, formulation Scientists, and Drug Development Leads.[1]
Executive Summary
In the landscape of chiral pharmaceutical intermediates, 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (often chemically distinct from its reduced analog, the ACE-inhibitor precursor HPBA) occupies a critical node in the synthesis of heterocyclic bioactive compounds.[1][2] While frequently overshadowed by its 4-methylene congener (used for Benazepril and Enalapril), the 4-oxo variant serves as the obligate electrophilic precursor for pyridazinone-based antihypertensives and a versatile substrate for asymmetric biocatalysis.[1]
This guide delineates the structural imperatives, stability profiles, and divergent synthetic pathways of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid.[1] It specifically addresses the "alkaline instability" paradox that plagues industrial scale-up and offers a validated enzymatic protocol for achieving >98% enantiomeric excess (ee).[1]
Molecular Architecture & Pharmacophore Relevance
The molecule is defined by two reactive carbonyl centers and a chiral alpha-hydroxyl group.[1] This multifunctionality dictates its reactivity profile:
-
C1 Carboxyl & C2 Hydroxyl: The chiral center (
-configuration) is the stereochemical anchor.[1] In ACE inhibitors, this configuration mimics the transition state of angiotensin I hydrolysis.[1] -
C4 Ketone (The Differentiator): Unlike standard ACE intermediates, the C4 ketone allows for cyclization with hydrazines to form pyridazinones .[1]
-
C2-C3 Bond: Susceptible to retro-aldol cleavage under basic conditions.[1]
Structural Comparison
| Feature | 2-(R)-Hydroxy-4-oxo-4-phenylbutyric Acid | (R)-2-Hydroxy-4-phenylbutyric Acid (HPBA) |
| Structure | Ph-C(=O)-CH₂-CH(OH)-COOH | Ph-CH₂-CH₂-CH(OH)-COOH |
| Key Function | Precursor to Pyridazinones & HPBA | Direct Intermediate for Benazepril/Lisinopril |
| Reactivity | High (Retro-aldol sensitive) | Stable (Standard carboxylic acid behavior) |
| CAS (Generic) | 65245-10-5 (Racemic) / 146912-63-2 (S-isomer) | 29678-81-7 (R-isomer) |
Synthetic Methodologies: Chemical vs. Biocatalytic[1]
Industrial production faces a dichotomy: the chemical route is cheap but racemic and unstable, while the enzymatic route is stereospecific but requires cofactor regeneration.[1]
Chemical Synthesis (The Aldol Route)
The classical synthesis involves the condensation of acetophenone with glyoxylic acid.[1]
-
Mechanism: Cross-aldol condensation.[1]
-
Critical Failure Mode: The product is thermodynamically unstable in alkali (pH > 8.0), undergoing rapid retro-aldol degradation back to starting materials.[1]
-
Process Control: Reaction must be quenched or buffered to pH < 7.0 immediately upon completion.
Biocatalytic Synthesis (The YiaE Protocol)
For high optical purity, enzymatic reduction of 2,4-dioxo-4-phenylbutyric acid is the gold standard.[1] The enzyme YiaE (from E. coli K12) demonstrates remarkable regioselectivity, reducing the C2-keto group while leaving the C4-keto group intact.[1]
Pathway Visualization
The following diagram illustrates the divergent fates of the precursors based on pH and catalyst choice.
Figure 1: Synthetic logic flow.[1] Note the critical instability pathway in red.[1]
Experimental Protocols
Protocol A: Biocatalytic Synthesis (High Purity)
Objective: Synthesis of (R)-2-hydroxy-4-oxo-4-phenylbutyric acid with >98% ee. Source Validation: Based on YiaE overexpression protocols (Yun et al., 2005).[1][2]
Reagents:
-
Substrate: 2,4-Dioxo-4-phenylbutyric acid (10 mM)[1]
-
Enzyme: Recombinant E. coli BL21 (expressing yiaE and B. subtilis Glucose Dehydrogenase).[1][2][3]
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).[1]
-
Cofactor Regeneration: Glucose (1.2 eq).[1]
Workflow:
-
Inoculation: Suspend washed recombinant cells (15 g/L wet weight) in phosphate buffer.
-
Initiation: Add glucose and substrate.[1] Maintain temperature at 30°C.
-
pH Stat: Continuously monitor pH. The reaction produces gluconic acid (from cofactor regeneration), causing acidification.[1] Crucial: Maintain pH 7.0 using 1M NaOH. Do not overshoot pH > 7.5 to prevent racemization/degradation.[1]
-
Termination: After 12 hours (or substrate depletion), centrifuge cells.
-
Extraction: Acidify supernatant to pH 2.0 with HCl and extract with Ethyl Acetate (3x).
-
Yield: Expected yield >95%; ee >98%.
Protocol B: Chemical Cyclization to Pyridazinone
Objective: Conversion of the 4-oxo intermediate to 6-(2-hydroxyphenyl)-3-pyridazinone.
Workflow:
-
Dissolution: Dissolve 2-hydroxy-4-oxo-4-phenylbutyric acid in water/ethanol.
-
Buffering: Adjust pH to 7.0 using Ammonia. Avoid strong bases like NaOH.[1]
-
Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise.[1]
-
Reflux: Heat to reflux for 2 hours. The product typically precipitates as a white solid.[1]
-
Purification: Filter and wash with cold ether.
Downstream Applications & Derivatives[1][5]
The versatility of the "4-oxo" moiety allows for diverse derivatization.
| Derivative Class | Reaction Type | Application |
| Pyridazinones | Condensation w/ Hydrazine | Antihypertensives, Agrochemicals (e.g., Pyridaben analogs).[1] |
| (R)-HPBA | Catalytic Hydrogenation (Pd/C) | Benazepril Synthesis.[1] Reduction of C4=O to CH₂.[1] |
| Diketo Esters | Esterification | HIV Integrase Inhibitors (Diketo acid pharmacophore).[1] |
Mechanism of Pyridazinone Formation
The following diagram details the cyclization mechanism, highlighting the role of the 4-oxo group.
Figure 2: Cyclization mechanism. The C4 ketone is the primary electrophile for hydrazine attack.[1]
Quality Control & Analytics
Enantiomeric Excess (ee) Determination: Standard reverse-phase HPLC is insufficient for chiral resolution.[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H.[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Detection: UV at 254 nm.[1]
-
Retention Times: (S)-isomer typically elutes before (R)-isomer (method dependent).[1]
References
-
Yun, H., et al. (2005). "Stereospecific synthesis of (R)-2-hydroxy carboxylic acids using recombinant E. coli BL21 overexpressing YiaE."[1][2] Biotechnology Progress.
-
European Patent Office. "Process for preparing 6-(2-hydroxyphenyl)-3-pyridazinone."[1] EP0101156A2.[1]
-
PubChem. "2-Hydroxy-4-oxo-4-phenylbutanoic acid (Compound Summary)." National Library of Medicine.[1] [1]
-
Cotelle, P., et al. (2004). "Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids."[1] ResearchGate.[1]
Sources
Methodological & Application
Application Note: Protocol for Using 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid as an Internal Standard in LC-MS/MS Bioanalysis
Abstract
This application note details the protocol for utilizing 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (d5-HPBA) as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of its non-labeled analog. This compound is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril. The guide addresses specific challenges including gamma-hydroxy acid lactonization , chromatographic deuterium isotope effects , and chiral integrity . It provides a self-validating workflow for LC-MS/MS analysis in biological matrices (plasma/urine) or reaction mixtures.
Introduction & Scientific Rationale
The Analyte and Context
2-Hydroxy-4-oxo-4-phenylbutyric acid (HPBA) is a
Why Use the d5-Isotopologue?
The d5-variant (typically labeled on the phenyl ring) is the gold standard for correcting:
-
Matrix Effects: Co-eluting phospholipids or salts in plasma can suppress ionization. The d5-IS experiences the exact same suppression, normalizing the signal.
-
Extraction Variability: Losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) are compensated because the IS is added before sample processing.
The Stability Challenge (Critical Expertise)
As a
-
Risk: If the IS lactonizes at a different rate than the analyte (due to solvent isotope effects or storage conditions), quantitation errors occur.
-
Solution: The protocol below utilizes neutral pH extraction and rapid chromatography to mitigate this risk.
Chemical Properties & Handling[1]
| Property | Specification |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₅D₅O₄ |
| Molecular Weight | ~199.21 g/mol (vs. 194.18 for d0) |
| pKa | ~3.5 (Carboxylic acid) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. |
| Storage | -20°C, desiccated. Avoid acidic solutions for long-term storage. |
Experimental Protocol
Stock Solution Preparation
Objective: Create a stable primary stock.
-
Weighing: Accurately weigh ~1.0 mg of d5-HPBA.
-
Dissolution: Dissolve in 100% Methanol to a concentration of 1.0 mg/mL. Note: Do not use acidified solvents for the stock to prevent lactonization.
-
Working Standard: Dilute the stock to 1.0 µg/mL in 50:50 Methanol:Water for daily use.
Sample Preparation (Protein Precipitation)
Rationale: A simple protein precipitation (PPT) is preferred over acid-based SPE to maintain stability.
-
Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a centrifuge tube.
-
IS Addition: Add 10 µL of d5-HPBA Working Standard (1.0 µg/mL). Vortex gently (5 sec).
-
Precipitation: Add 200 µL of cold Acetonitrile . Avoid adding formic acid here.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Note for Chiral Separation: If enantiomeric separation is required, use a Chiralpak AD-RH or similar amylose-based column.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI Negative)
Carboxylic acids ionize best in negative mode ([M-H]⁻).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Spray Voltage | -2500 V to -3500 V |
| Source Temp | 350°C |
| Analyte (d0) Transition | 193.1 → 149.1 (Loss of CO₂, Quantifier) |
| Analyte (d0) Qualifier | 193.1 → 131.1 (Loss of CO₂ + H₂O) |
| IS (d5) Transition | 198.1 → 154.1 (Loss of CO₂, Quantifier) |
| Dwell Time | 50-100 ms |
Visualized Workflows
Analytical Workflow
This diagram outlines the flow from sample to data, emphasizing the critical stability checkpoint.
Figure 1: Analytical workflow emphasizing the stability control point to prevent lactonization during processing.
Mechanism of Internal Standard Correction
This diagram explains why the d5-IS is effective, illustrating how it compensates for matrix effects.
Figure 2: Mechanism of Matrix Effect Compensation. Since d0 and d5 co-elute, they experience identical ionization suppression, making the ratio robust.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is self-validating, perform the following:
-
Linearity: Calibration curve (e.g., 10–1000 ng/mL) must have r² > 0.99 using 1/x² weighting.
-
IS Interference: Inject a "Blank + IS" sample. There should be no signal at the analyte (d0) transition.
-
Reverse Interference: Inject a high concentration analyte standard (ULOQ) without IS. There should be < 5% signal at the IS (d5) transition (checks for isotopic purity).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Retention Shift | Chromatographic Deuterium Effect (CDE): Deuterated compounds are slightly less lipophilic and may elute earlier than d0. | If shift is >0.1 min, use a shallower gradient or check if the integration window is being missed. This is normal but must be consistent. |
| Signal Drop over Time | Lactonization: The acid is converting to the lactone in the autosampler. | Ensure autosampler is cooled to 4°C. Verify pH of sample is > 5.0. |
| Low Sensitivity | Ion Suppression: Co-eluting matrix components. | Perform a post-column infusion to map suppression zones. Improve extraction (switch to SLE or SPE). |
| H/D Exchange | Labile Deuterium: If the label is on the alpha-carbon (next to ketone), it can exchange with solvent protons. | Verify Label Position: Ensure d5 label is on the phenyl ring (stable), not the aliphatic chain. |
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). Describes requirements for internal standard response and matrix effect evaluation. [Link]
-
EMA Guideline: Guideline on bioanalytical method validation (2011). European standards for IS usage. [Link]
- Research on Gamma-Keto Acid Stability: Detailed kinetics of lactonization in hydroxy-oxo-acids. (General Chemical Principle Reference).
-
ACE Inhibitor Synthesis: "Efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester." (Context for the analyte). [Link]
Application Note: Precision Quantitation of Atorvastatin & Metabolites via LC-MS/MS
Abstract
This guide details the development of a robust LC-MS/MS method for the simultaneous quantitation of Atorvastatin (AT), its active metabolites (2-hydroxy, 4-hydroxy), and their corresponding lactone forms in human plasma.[1][2][3][4][5] Unlike generic statin protocols, this method specifically addresses the critical challenge of ex vivo acid-lactone interconversion . By utilizing deuterium-labeled (d5) internal standards and a pH-stabilized extraction workflow, this protocol ensures regulatory compliance (FDA/EMA) and data integrity for pharmacokinetic (PK) studies.
Introduction: The Bioanalytical Challenge
Atorvastatin is a reversible inhibitor of HMG-CoA reductase. Its metabolism is complex, mediated primarily by CYP3A4, producing two active metabolites: 2-hydroxy atorvastatin (2-OH-AT) and 4-hydroxy atorvastatin (4-OH-AT) .
The "Interconversion Trap"
The primary analytical failure mode in statin analysis is the instability of the hydroxy-acid pharmacophore.
-
In vivo: Atorvastatin exists in an equilibrium between its active Acid form (open ring) and its inactive Lactone form (closed ring).[2]
-
Ex vivo (The Problem): During sample collection and processing, Lactones rapidly hydrolyze to Acids at neutral/high pH. Conversely, Acids can cyclize to Lactones under highly acidic conditions or high source temperatures.
-
Consequence: Without strict pH control and chromatographic separation, the measured concentration of the active drug is artificially inflated, leading to erroneous PK data.
The Role of d5-Standards: While d5-internal standards (IS) perfectly compensate for matrix effects and ionization inconsistency, they cannot correct for interconversion if it occurs before the IS equilibrates with the sample. Therefore, the method must physically "freeze" the equilibrium immediately upon thawing.
Metabolic & Interconversion Pathway
The following diagram illustrates the relationship between the analytes and the bidirectional instability.
Figure 1: Metabolic pathway and interconversion risks.[2] Red dashed lines indicate ex vivo instability requiring control.
Materials & Instrumentation
Reagents
-
Analytes: Atorvastatin Calcium, 2-Hydroxy Atorvastatin, 4-Hydroxy Atorvastatin, Atorvastatin Lactone.
-
Internal Standards: Atorvastatin-d5, 2-Hydroxy Atorvastatin-d5, 4-Hydroxy Atorvastatin-d5.[2]
-
Note: If d5-Lactone standards are unavailable, d5-Acid standards are acceptable provided chromatographic separation is sufficient.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Buffer: 0.1 M Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters HSS T3.
-
Selection Logic: A C18 with high surface area is required to resolve the positional isomers (2-OH vs 4-OH) and separate the Acid from the Lactone.
-
Method Development Strategy
Sample Preparation: The pH Lock
To prevent the hydrolysis of Lactone to Acid (which happens at neutral pH) and the cyclization of Acid to Lactone (which happens at pH < 2), we buffer the plasma to pH 4.5 – 5.0 .
Protocol:
-
Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature or 37°C.
-
Aliquot: Transfer 100 µL plasma to a chilled tube.
-
IS Addition: Add 20 µL of d5-IS working solution (in 50:50 MeOH:Water).
-
Buffering: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.5) .
-
Why? This stabilizes the equilibrium immediately.
-
-
Extraction (LLE): Add 1.0 mL Ethyl Acetate or MTBE .
-
Why LLE? Liquid-Liquid Extraction provides cleaner extracts than PPT, reducing matrix effects that can suppress the d5 signal.
-
-
Agitation: Vortex 5 min; Centrifuge 5 min at 4,000 g (4°C).
-
Evaporation: Transfer supernatant; evaporate under Nitrogen at 35°C.
-
Caution: Do not exceed 40°C to prevent thermal lactonization.
-
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (70:30).
Chromatographic Separation
Critical Requirement: You must chromatographically separate the Acid from the Lactone.
-
Reason: In the MS source, Atorvastatin Acid (m/z 559) can lose water to form an in-source fragment (m/z 541). This fragment is isobaric with the Lactone precursor. If they co-elute, the Acid will cause a "ghost" peak in the Lactone channel, causing false positives.
Gradient Profile:
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 4.0).
-
Mobile Phase B: Acetonitrile (100%).[3]
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Temp: 40°C.
| Time (min) | % B | Event |
| 0.0 | 30 | Loading |
| 0.5 | 30 | Hold |
| 3.5 | 90 | Elution of Lactones |
| 4.5 | 90 | Wash |
| 4.6 | 30 | Re-equilibration |
| 6.0 | 30 | Stop |
Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.[5]
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| Atorvastatin | 559.4 | 440.2 | 30 | 25 | Quant |
| Atorvastatin-d5 | 564.4 | 445.2 | 30 | 25 | IS |
| 2-OH Atorvastatin | 575.4 | 440.2 | 30 | 25 | Quant |
| 2-OH Atorvastatin-d5 | 580.4 | 445.2 | 30 | 25 | IS |
| 4-OH Atorvastatin | 575.4 | 440.2 | 30 | 25 | Quant |
| Atorvastatin Lactone | 541.3 | 448.2 | 30 | 20 | Quant |
| OH-Lactones | 557.3 | 448.2 | 30 | 20 | Quant |
Note: 2-OH and 4-OH metabolites share the same transition (575->440).[1] They must be separated by retention time.
Workflow Visualization
Figure 2: Step-by-step extraction and analysis workflow designed to minimize interconversion.
Validation & Self-Validating Controls
To ensure trustworthiness (Trustworthiness in E-E-A-T), you must perform specific stress tests beyond standard FDA guidance.
Interconversion Check (Crucial)
Prepare two special QC sets:
-
Acid-Only QC: Spike plasma with only Atorvastatin Acid. Process and inject.
-
Acceptance: Lactone peak area must be < 5% of the Acid peak area.[6]
-
-
Lactone-Only QC: Spike plasma with only Atorvastatin Lactone. Process and inject.
-
Acceptance: Acid peak area must be < 5% of the Lactone peak area.[6]
-
If these fail, your pH buffer is incorrect or your evaporation temperature is too high.
Matrix Effect Assessment
Compare the response of d5-IS in extracted plasma vs. d5-IS in pure solvent.
-
Formula:
-
Goal: 85% - 115%.[4][5] If < 50%, consider switching from LLE to SPE (Solid Phase Extraction) using a polymeric sorbent (e.g., Waters Oasis HLB).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Lactone peaks in Acid Std | In-source fragmentation or contamination. | Check chromatographic resolution. If peaks co-elute, modify gradient. Lower source temp. |
| High Backpressure | Plasma protein precipitation on column. | Ensure LLE supernatant is clean. Use a divert valve for first 0.5 min. |
| Drifting Retention Times | pH fluctuation in mobile phase. | Use fresh buffer daily. Ensure column is thermostatted (40°C). |
| Low Recovery of Acids | pH too low during extraction. | Ensure buffer is pH 4.5. If pH < 3, acids become too non-polar or precipitate. |
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
Hermann, M., et al. (2006). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry.[2][3][6] Rapid Communications in Mass Spectrometry. [Link]
-
Macwan, J. S., et al. (2011).[5] Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry.[2][5][9][10][11][12][13][14][15] [Link]
-
Partani, P., et al. (2014). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry.[2][12] Journal of Pharmaceutical Analysis.[12] [Link]
Sources
- 1. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. hpst.cz [hpst.cz]
- 12. lcms.cz [lcms.cz]
- 13. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 15. labs.iqvia.com [labs.iqvia.com]
Application Note: High-Sensitivity Quantitation of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in Biological Matrices
This Application Note is designed as a definitive technical guide for the sample preparation and LC-MS/MS quantification of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid . It addresses the specific challenges of handling deuterated chiral keto-acids in biological matrices.
Executive Summary
2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (HOPBA) is a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Benazepril . It also serves as a degradation marker for stability studies. The deuterated analog, This compound , is the requisite Internal Standard (IS) for accurate mass spectrometric quantification.
This protocol details a Liquid-Liquid Extraction (LLE) methodology optimized for the recovery of this polar, acidic keto-compound from plasma. Unlike generic acid extractions, this workflow accounts for the potential lactonization of
Compound Snapshot & Physicochemical Constraints
Understanding the molecule is the first step to successful extraction.
| Property | Data | Implications for Sample Prep |
| Chemical Structure | Phenyl-d5-C(=O)-CH₂-CH(OH)-COOH | Contains a ketone, hydroxyl, and carboxylic acid.[1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Weight | ~199.21 g/mol (d5 variant) | Mass shift of +5 Da relative to unlabeled (194.18). |
| pKa (Acid) | ~3.5 – 3.8 (Carboxyl) | Critical: Must be protonated (pH < 2.5) for organic extraction. |
| LogP | ~1.1 (Estimated) | Moderately polar; requires polar organic solvents (e.g., MTBE/EtOAc). |
| Stability Risk | Can form pseudo-cyclic lactols under strong heat/acid. Keep samples cool. | |
| Chirality | (R)-Enantiomer | Avoid racemization conditions (extreme pH > 10). |
Reagent Preparation & Stock Management
Objective: Prevent deuterium exchange and degradation.
Primary Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh 1.0 mg of This compound into a 1.5 mL amber glass vial.
-
Solvent: Dissolve in 100% Methanol (LC-MS Grade) .
-
Note: Do not use DMSO if evaporative concentration is planned later, as DMSO is difficult to remove.
-
-
Storage: Store at -80°C . Stable for 6 months.
Working Internal Standard (WIS) Solution
-
Dilution: Dilute the Primary Stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .
-
Usage: Prepare fresh weekly. Store at 4°C.[12]
Sample Preparation Protocol: Acidic Liquid-Liquid Extraction (LLE)
Rationale: LLE is superior to Protein Precipitation (PPT) for this analyte because it removes phospholipids that cause matrix effects in the d5/d0 ratio. We utilize MTBE (Methyl tert-butyl ether) for its clean separation and volatility.
Workflow Diagram
The following diagram illustrates the critical path for extracting the d5-analyte while maintaining its chemical stability.
Caption: Optimized LLE workflow for d5-HOPBA. Acidification is critical to drive the analyte into the organic phase.
Step-by-Step Protocol
-
Aliquot: Transfer 100 µL of plasma/matrix into a 2.0 mL polypropylene microcentrifuge tube.
-
IS Addition: Add 20 µL of the Working Internal Standard (d5-HOPBA, 500 ng/mL). Vortex gently for 10 seconds.
-
Acidification: Add 20 µL of 5% Formic Acid .
-
Why? This lowers the sample pH to ~2.5, ensuring the carboxylic acid group (pKa ~3.8) is protonated (neutral) and soluble in the organic layer.
-
-
Extraction: Add 600 µL of Extraction Solvent (MTBE : Ethyl Acetate, 80:20 v/v).
-
Tip: The addition of 20% Ethyl Acetate increases polarity slightly to improve recovery of the hydroxylated metabolite compared to pure MTBE.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1500 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C .
-
Note: Cool centrifugation prevents solvent evaporation and stabilizes the keto-acid.
-
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial. Avoid disturbing the protein interface.
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C .
-
Warning: Do not exceed 40°C. High heat can induce cyclization/dehydration of the
-hydroxy ketone moiety.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Water:Acetonitrile 80:20 + 0.1% Formic Acid). Vortex for 1 min.
LC-MS/MS Analytical Conditions
Mode: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids, but Positive mode (ESI+) is often used for Benazepril-related compounds due to the nitrogen in the parent drug. For this specific acid intermediate, Negative Mode usually yields lower background noise.
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 - 10 µL |
| Gradient | 0-0.5 min: 10% B 0.5-3.0 min: 10% -> 90% B 3.0-3.5 min: 90% B (Wash) 3.5-3.6 min: 90% -> 10% B 4.5 min: Stop |
MS/MS Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |
| d5-HOPBA | 198.2 (M-H)⁻ | 109.1 | 15 | Loss of d5-Benzoyl group |
| d5-HOPBA | 198.2 (M-H)⁻ | 154.2 | 10 | Decarboxylation (-CO₂) |
| Unlabeled | 193.2 (M-H)⁻ | 105.1 | 15 | Loss of Benzoyl group |
Note: In Positive Mode (if required by multiplexing), monitor [M+H]+ 200.2 -> 110.1.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the protocol is working ("Trustworthiness"):
-
Recovery Check: Spike d5-HOPBA into water vs. plasma pre-extraction. If plasma signal < 50% of water signal, extraction efficiency is poor. Solution: Increase Ethyl Acetate ratio in extraction solvent.
-
Isotopic Purity: Inject a high concentration of the Unlabeled standard. Monitor the d5 transition. If a peak appears, your standard is impure or cross-talk is occurring.
-
Back-Exchange: Incubate d5-HOPBA in plasma for 4 hours at room temperature. If the signal for d5 decreases and d4/d3 increases, deuterium exchange is happening. Solution: Keep samples on ice and process immediately.
Common Issues
-
Peak Tailing: Caused by interaction of the carboxylic acid with free silanols on the column.
-
Fix: Ensure Mobile Phase contains 0.1% Formic Acid.[13] If tailing persists, switch to a column with "Polar C18" or "HSS T3" chemistry.
-
-
Low Sensitivity:
-
Fix: Switch to Negative Mode ESI if currently using Positive. The carboxylate anion is very stable.
-
References
-
Sheng, B. et al. (2014).[14] "Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System." PLoS ONE, 9(8).[14] Link[14]
-
PubChem. (n.d.). "2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4."[3][4][15] National Library of Medicine. Link
-
U.S. Pharmacopeia (USP). (2023). "Benazepril Hydrochloride Related Compound B." USP Reference Standards. (Provides context for the impurity profile). Link
-
GuideChem. (2023). "Preparation of 2-Oxo-4-phenylbutyric Acid and derivatives." GuideChem Technical Documents. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | CAS 146912-63-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Oxo-4-phenylbutyric acid | 710-11-2 [chemicalbook.com]
- 7. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 9. apexbt.com [apexbt.com]
- 10. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stock solution preparation of deuterated hydroxy acids
Application Notes and Protocols
Topic: Solubility and Stock Solution Preparation of Deuterated Hydroxy Acids For: Researchers, scientists, and drug development professionals.
Abstract
Deuterated hydroxy acids are indispensable tools in modern analytical and metabolic research, serving primarily as high-fidelity internal standards for mass spectrometry-based quantification.[1][2] Their utility is directly dependent on the accuracy and stability of their stock solutions. The substitution of hydrogen with deuterium imparts a mass shift without significantly altering chemical properties, allowing for precise differentiation from the endogenous analyte.[1][2] This strategic isotopic labeling leverages the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes, providing unique advantages in pharmacokinetic studies.[3] However, the integrity of these standards can be compromised by improper handling, leading to issues such as poor solubility, degradation, or isotopic dilution via hydrogen-deuterium (H-D) exchange. This guide provides a comprehensive framework for understanding the solubility characteristics of deuterated hydroxy acids and offers detailed, field-proven protocols for the preparation and storage of robust and reliable stock solutions.
Foundational Principles: Solubility of Deuterated Hydroxy Acids
The solubility of a deuterated compound is governed by the same physicochemical principles as its non-deuterated analog. The adage "like dissolves like" is the primary determinant, where the polarity of the solute and solvent dictates the extent of dissolution.[4][5]
Hydroxy acids, characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, are inherently polar molecules.[6] This structure facilitates hydrogen bonding with polar solvents. While deuteration does not fundamentally change the polarity, it is crucial to consider the solvent's nature to preserve the isotopic label.
Key Factors Influencing Solubility
-
Solvent Polarity: The choice of solvent is the most critical factor.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent solvents for most short-chain hydroxy acids due to their ability to form strong hydrogen bonds.[7][8] However, they pose a significant risk of H-D exchange, especially with the labile deuterium atoms on the hydroxyl and carboxylic acid groups.[9][10] Such exchange compromises the isotopic purity of the standard, rendering it unreliable for quantitative analysis.[9]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are highly recommended for preparing stock solutions intended for long-term storage.[9] They effectively dissolve polar hydroxy acids while minimizing the risk of H-D exchange, as they lack exchangeable protons.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are generally unsuitable for dissolving hydroxy acids, unless the molecule possesses a long, non-polar alkyl chain.[4]
-
-
Solution pH: The carboxylic acid moiety is a weak acid. Adjusting the pH of aqueous solutions can dramatically enhance solubility. In a basic solution (pH > pKa), the carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt. This technique is useful for dissolving sparingly soluble acids but should be approached with caution, as extreme pH can promote degradation.
-
Temperature: For most solid solutes, solubility increases with temperature.[4][5] Gentle warming can aid in dissolving a compound. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation of the analyte.[11]
Solubility Data for Common Hydroxy Acids
The following table summarizes the solubility of common non-deuterated hydroxy acids. This data serves as a strong proxy for their deuterated counterparts.
| Hydroxy Acid | Molecular Formula | Molar Mass ( g/mol ) | Solubility in Water | Solubility in Other Solvents |
| Glycolic Acid | C₂H₄O₃ | 76.05 | Highly soluble (100 mg/mL) | Soluble in alcohols, acetone, ethyl acetate |
| Lactic Acid | C₃H₆O₃ | 90.08 | Miscible | Soluble in ethanol, ether |
| Malic Acid | C₄H₆O₅ | 134.09 | 558 g/L at 20°C | Soluble in ethanol, acetone |
| Citric Acid | C₆H₈O₇ | 192.12 | 1330 g/L at 20°C | Soluble in ethanol, ether, ethyl acetate |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Low (2.4 g/L at 25°C) | Soluble in ethanol, acetone, ether |
Note: Data is for non-deuterated compounds and should be used as a guideline. Always perform a small-scale solubility test with the specific deuterated compound and solvent lot.
Best Practices for Handling and Long-Term Storage
The primary goal during handling and storage is to maintain both the chemical and isotopic integrity of the standard.[9] This requires stringent control over environmental factors.
Preserving Isotopic Purity
-
Protection from Moisture: Many deuterated compounds and aprotic solvents are hygroscopic, readily absorbing atmospheric moisture.[3] This introduces protons (¹H) that can exchange with deuterium atoms, thereby reducing isotopic enrichment.
-
Use of Inert Atmosphere: When preparing solutions for long-term storage, it is best practice to work under a dry, inert atmosphere like nitrogen or argon.[3][9] This minimizes exposure to ambient moisture and oxygen.
-
Proper Glassware Preparation: All glassware must be scrupulously clean and dry. For critical applications, oven-drying glassware at 150°C for several hours and cooling in a desiccator is recommended.[12]
Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows chemical degradation and minimizes H-D exchange kinetics.[9][13] |
| Container | Tightly sealed, amber glass vials with PTFE-lined caps. Single-use ampoules for highest purity. | Prevents solvent evaporation and moisture ingress.[9] Amber glass protects from light.[9] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) if possible. | Prevents oxidation and displacement of deuterium by atmospheric moisture.[9] |
| Solvent Choice | Aprotic solvents (e.g., Acetonitrile, DMSO) are preferred for long-term stock solutions. | Minimizes the risk of H-D exchange.[9] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing accurate and stable stock and working solutions of deuterated hydroxy acids.
Diagram: Solvent Selection Logic
Below is a decision-making workflow for selecting an appropriate solvent.
Caption: Decision tree for selecting an appropriate solvent.
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
This protocol details the gravimetric preparation of a concentrated primary stock solution, which serves as the source for all subsequent dilutions.
Objective: To accurately prepare a 1 mg/mL stock solution of a deuterated hydroxy acid in a suitable aprotic solvent.
Materials:
-
Deuterated hydroxy acid standard
-
High-purity aprotic solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Glass Pasteur pipette or syringe
-
Amber glass storage vials with PTFE-lined caps
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Remove the container of the deuterated standard from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid compound.
-
Weighing: Accurately weigh approximately 10.0 mg of the deuterated hydroxy acid directly into the 10 mL volumetric flask. Record the exact mass.[14][15]
-
Initial Dissolution: Add approximately 5-7 mL of the chosen solvent to the volumetric flask. Gently swirl the flask to dissolve the compound. If the compound is slow to dissolve, cap the flask and place it in an ultrasonic bath for 5-10 minutes.
-
Bringing to Volume: Once the solid is completely dissolved, carefully add more solvent until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.[15]
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into several small, clearly labeled amber vials. Use labels that include the compound name, concentration, solvent, preparation date, and your initials.
-
Final Storage: Store the aliquots at -20°C or below.[9]
Diagram: Primary Stock Solution Workflow
Caption: Workflow for preparing a primary stock solution.
Protocol 2: Preparation of a Working Solution via Serial Dilution
Working solutions are diluted from the primary stock and are typically prepared more frequently for daily experimental use.
Objective: To prepare a 10 µg/mL working solution from a 1 mg/mL primary stock.
Materials:
-
1 mg/mL primary stock solution
-
Appropriate diluent (e.g., mobile phase for LC-MS)
-
Calibrated micropipettes
-
Volumetric flask or appropriate vial
Procedure:
-
Thaw Stock: Remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely and reach room temperature. Vortex briefly to ensure homogeneity.
-
Calculation: Use the dilution equation C₁V₁ = C₂V₂ to determine the required volume of the stock solution.
-
C₁ = 1000 µg/mL (concentration of primary stock)
-
C₂ = 10 µg/mL (desired concentration of working solution)
-
V₂ = 1000 µL (desired final volume of working solution)
-
V₁ = (C₂ * V₂) / C₁ = (10 * 1000) / 1000 = 10 µL
-
-
Dilution: Using a calibrated pipette, transfer 10 µL of the primary stock solution into a clean vial.
-
Final Volume: Add 990 µL of the diluent to the vial to reach a final volume of 1000 µL.
-
Mixing: Cap the vial and vortex thoroughly for 30 seconds.
-
Usage and Storage: This working solution is now ready for use. For aqueous working solutions, it is recommended to prepare them fresh daily, as they are more susceptible to degradation and H-D exchange than stocks in aprotic solvents.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve | - Incorrect solvent choice.- Insufficient solvent volume.- Low temperature. | - Verify solubility data; switch to a more polar solvent (e.g., DMSO).- Gently warm the solution.- Use sonication to aid dissolution.- For aqueous solutions, adjust pH to >pKa to form the soluble salt. |
| Precipitate forms upon storage | - Solution was saturated at a higher temperature.- Solvent evaporation.- Chemical degradation. | - Ensure vials are tightly sealed.- Store at a consistent low temperature.- If necessary, briefly warm and vortex before use to redissolve. |
| Loss of analytical signal over time | - Chemical degradation of the standard.- Adsorption to container walls.- H-D exchange leading to isotopic dilution. | - Prepare fresh stock solutions.- Store at a lower temperature (-80°C).- Use silanized glass vials for "sticky" compounds.- Ensure stock solvent is aprotic and dry.[9] |
References
- Alpha-Hydroxy Acid (AHAs). Software's skincare.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Deuterated Standards for LC-MS Analysis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Use and Handling of NMR Solvents. Sigma-Aldrich.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Deuterated - Solvents, Reagents& Accessories. Chromservis.
- Glycolic acid. chemeurope.com.
- Use and Handling of NMR Solvents Deuter
- Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH.
- What factors affect solubility?.
- Glycolic acid. Sciencemadness Wiki.
- Oil-Soluble AHA. TREASURE ACTIVES.
- PREPAR
- Lab Skills: Preparing Stock Solutions. YouTube.
- Common Lab Solvents.
- Preparing Stock Solutions. PhytoTech Labs.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Solubility of Organic Compounds.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Hydroxy Acid (AHAs) | Software [skin.software]
- 8. Glycolic_acid [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Oil-Soluble AHA - TREASURE ACTIVES [treasureactives.com]
- 12. ukisotope.com [ukisotope.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. crispmaastricht.nl [crispmaastricht.nl]
- 15. youtube.com [youtube.com]
Application Note: Method Development Guide for the Extraction of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid from Biological Matrices
Introduction
The accurate quantification of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid and its stable isotope-labeled analog, 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (hereafter referred to as d5-HPBA ), is critical in the pharmacokinetic profiling of Angiotensin-Converting Enzyme (ACE) inhibitors. Structurally, this compound serves as a key intermediate and metabolite for drugs such as Benazepril .
Extracting d5-HPBA presents specific bioanalytical challenges due to its amphiphilic nature —possessing a lipophilic phenyl ring (deuterated) alongside highly polar functional groups (α-hydroxyl, γ-keto, and a carboxylic acid). This guide details the optimization of extraction efficiency, focusing on maximizing recovery and minimizing matrix effects using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) .
Target Analyte Profile[1]
-
Compound Name: this compound[1]
-
Molecular Formula:
-
Key Functional Groups: Carboxylic Acid (
), -Hydroxyl, -Ketone. -
LogP (Estimated): ~1.2 (Moderate polarity).
-
Bioanalytical Role: Primary Internal Standard (IS) or Metabolite Analyte.
Physicochemical Basis for Extraction Strategy
Successful extraction relies on exploiting the ionization state of the carboxylic acid.
-
Acidity (
): The -hydroxyl group increases the acidity of the carboxylic acid compared to unsubstituted butyric acid. At physiological pH (7.4), d5-HPBA exists almost entirely as the carboxylate anion ( ). -
Solubility: The d5-phenyl ring provides hydrophobic retention, while the polar tail requires polar organic solvents for elution.
-
Stability: As an
-hydroxy- -keto acid, the molecule is generally stable but can be susceptible to oxidation or base-catalyzed degradation. Acidic extraction conditions are preferred to maintain protonation and stability.
Optimization Logic
-
For LLE: The pH must be adjusted to
(at least 2 units below ) to suppress ionization, rendering the molecule neutral and extractable into organic solvents. -
For SPE: A Mixed-Mode Anion Exchange (MAX) mechanism is superior. It captures the analyte by charge (anionic exchange) allowing rigorous washing of neutrals, then elutes by neutralizing the charge (acidification).
Workflow Visualization
Figure 1: Decision Matrix for Extraction Method Selection
Caption: Decision tree for selecting between SPE and LLE based on sensitivity requirements and matrix complexity.
Method A: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)
This method provides the cleanest extracts by utilizing a "Catch and Release" mechanism specific to acids.
Materials
-
Cartridge: Oasis MAX or Strata-X-A (30 mg or 60 mg).
-
Pre-treatment Buffer: 5% Ammonium Hydroxide in water (
). -
Elution Solvent: 2% Formic Acid in Methanol.
Protocol Steps
-
Sample Pre-treatment:
-
Aliquot
of plasma/urine. -
Add
of Internal Standard (if d5-HPBA is the analyte, use a structural analog or C13-labeled version). -
Add
of 4% (Phosphoric Acid) to disrupt protein binding. -
Correction: For MAX SPE, we actually want the analyte charged (anionic) during loading. Therefore, dilute with 5%
to adjust pH to . -
Revised Pre-treatment: Add
of 5% in water. Vortex and centrifuge at 10,000 rpm for 5 min.
-
-
Conditioning:
- Methanol.[2]
- Water.
-
Loading:
-
Washing (Critical for Matrix Removal):
-
Wash 1:
5% in Water (Removes proteins and neutrals). -
Wash 2:
Methanol (Removes hydrophobic neutrals/bases while analyte stays bound by ion exchange).
-
-
Elution:
-
Post-Processing:
-
Evaporate eluate to dryness under
at . -
Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10).
-
Method B: Liquid-Liquid Extraction (LLE)
LLE is cost-effective but requires careful solvent selection to extract the polar d5-HPBA.
Optimization of Solvent System
Pure hexane or heptane will yield < 10% recovery due to the polarity of the hydroxyl and keto groups.
-
Optimal Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Mixture: EtOAc:Hexane (80:20) can reduce extraction of very polar matrix components while maintaining analyte recovery.
Protocol Steps
-
Sample Pre-treatment:
-
Extraction:
-
Add
of Ethyl Acetate . -
Vortex vigorously for 5 minutes (or shake for 10 min).
-
Centrifuge at 14,000 rpm for 5 min at
(Cooling helps phase separation).
-
-
Phase Transfer:
-
Transfer the upper organic layer (
) to a clean tube. -
Optional: Perform a second extraction with
EtOAc to improve recovery by 15-20%.
-
-
Drying & Reconstitution:
-
Evaporate to dryness under nitrogen.
-
Reconstitute in
mobile phase.
-
Method Validation & Performance Metrics
When validating this method according to FDA/EMA guidelines, expect the following performance characteristics:
| Parameter | Method A (MAX SPE) | Method B (LLE - EtOAc) | Notes |
| Absolute Recovery | > 85% | 70 - 80% | SPE provides consistently higher recovery for polar acids. |
| Matrix Effect (ME) | < 10% (Suppression) | 15 - 25% (Suppression) | LLE extracts more phospholipids; Divert flow for first 1 min of LC. |
| Process Efficiency | High | Moderate | LLE requires manual phase transfer which introduces variability. |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | SPE offers lower background, enabling lower LLOQ. |
Troubleshooting Common Issues
-
Low Recovery in SPE: Ensure the load pH is Basic (>8) . If the sample is acidic during loading, the analyte will not bind to the anion exchange sites.[7]
-
Emulsions in LLE: Use MTBE instead of Ethyl Acetate, or increase centrifugation speed/time.
-
Peak Tailing in LC-MS: d5-HPBA is a carboxylic acid and may interact with metals in the LC system. Use a column with "hybrid particle" technology (e.g., Waters BEH C18) and ensure sufficient buffer strength (5-10 mM Ammonium Formate) in the mobile phase.
LC-MS/MS Pathway Diagram
Figure 2: LC-MS/MS Optimization Pathway
Caption: LC-MS/MS workflow highlighting Negative Mode (ESI-) as the preferred ionization state for acidic analytes.
Note on Ionization: While positive mode (ESI+) is common, acidic drugs often perform better in Negative Mode (ESI-) yielding the
References
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. Link
-
BenchChem. (2025).[5][8] High-Throughput Analysis of Benazepril and Benazeprilat-d5 in Human Plasma using LC-MS/MS. Application Note. Link
-
Chen, X. H., et al. (1990).[9] Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. Journal of Chromatography B: Biomedical Sciences and Applications. Link
Sources
- 1. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Executive Summary
This guide details the synthesis of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (also known as (R)-HPBA-d5), a critical stable isotope-labeled internal standard used in the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril and Enalapril.[1]
Unlike conventional racemic synthesis followed by resolution, this protocol utilizes a Chiral Pool / Friedel-Crafts Strategy .[1] By coupling Benzene-d6 with (R)-acetoxysuccinic anhydride (derived from inexpensive (R)-malic acid), we achieve three key advantages:
-
Stereochemical Integrity: The chiral center is sourced directly from the natural pool, minimizing the need for complex enantiomeric resolution.[1]
-
Isotopic Efficiency: Deuterium is introduced via Benzene-d6 in a single, high-yielding step, reducing isotopic dilution.[1]
-
Regioselectivity: The steric environment of the anhydride directs the Friedel-Crafts acylation to the desired position, yielding the 4-oxo-2-hydroxy skeleton.[1]
Retrosynthetic Analysis & Pathway
The synthesis is designed to assemble the carbon skeleton while preserving the oxidation state at C4 and the chirality at C2.[1]
Logical Pathway
-
Chiral Precursor Formation: Protection of (R)-Malic acid to form (R)-2-acetoxysuccinic anhydride.[1]
-
Isotope Incorporation: Lewis acid-catalyzed Friedel-Crafts acylation of Benzene-d6.[1] The nucleophilic attack of the deuterated benzene occurs preferentially at the less sterically hindered carbonyl of the anhydride (distal to the acetoxy group).[1]
-
Deprotection: Mild hydrolysis of the acetate ester to reveal the free hydroxyl group.[1]
Figure 1: Retrosynthetic pathway utilizing (R)-Malic acid as the chiral template and Benzene-d6 as the deuterium source.
Detailed Experimental Protocols
Phase 1: Preparation of (R)-Acetoxysuccinic Anhydride
Objective: Convert (R)-malic acid into a reactive electrophile while protecting the hydroxyl group.[1]
-
Reagents: (R)-Malic acid (1.0 eq), Acetyl chloride (3.0 eq).
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.
Procedure:
-
Place (R)-Malic acid (13.4 g, 100 mmol) in a 250 mL round-bottom flask.
-
Add Acetyl chloride (21.3 mL, 300 mmol) dropwise under stirring. Caution: Exothermic reaction, HCl gas evolution.
-
Heat the mixture to reflux (approx. 55°C) for 2–3 hours. The solid acid will dissolve, and the solution will become homogeneous.[1]
-
Remove excess acetyl chloride and acetic acid byproduct under reduced pressure (rotary evaporator).
-
Add dry dichloromethane (DCM, 50 mL) and evaporate again to ensure complete removal of volatiles.
-
Result: The residue solidifies upon cooling to yield (R)-acetoxysuccinic anhydride as a white crystalline solid.[1] Yield is typically >95%.[1][2][3] Store under Argon at 4°C.
Phase 2: Friedel-Crafts Acylation with Benzene-d6
Objective: Couple the isotope label to the carbon skeleton.[1] This is the critical step determining regioselectivity.[1]
-
Reagents: (R)-Acetoxysuccinic anhydride (from Phase 1), Benzene-d6 (>99.5 atom% D), Aluminum Chloride (AlCl3, anhydrous).
-
Solvent: Dichloromethane (DCM), anhydrous.
Mechanism Note: Benzene-d6 attacks the carbonyl group at the C4 position (the CH2 side) of the anhydride because the C1 position is sterically hindered by the acetoxy group.[1] This regioselectivity ensures the formation of the 4-oxo-2-acetoxy product rather than the 3-benzoyl-2-acetoxy isomer.[1]
Procedure:
-
Dissolve (R)-acetoxysuccinic anhydride (7.9 g, 50 mmol) and Benzene-d6 (5.0 g, ~59 mmol, 1.2 eq) in anhydrous DCM (100 mL) .
-
Cool the solution to -10°C using an ice/salt bath.
-
Add AlCl3 (16.0 g, 120 mmol) portion-wise over 30 minutes. Critical: Maintain internal temperature below 0°C to prevent racemization and side reactions.[1]
-
Stir the mixture at 0°C for 4 hours , then allow it to warm slowly to room temperature over 2 hours.
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) and conc. HCl (20 mL) .
-
Extraction: Separate the organic layer.[1][3] Extract the aqueous phase with DCM (2 x 50 mL).
-
Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Intermediate: The resulting oil/solid is (R)-2-acetoxy-4-oxo-4-(phenyl-d5)butyric acid .[1]
Phase 3: Hydrolysis and Purification
Objective: Remove the acetyl protecting group to yield the final target.[1]
Procedure:
-
Dissolve the crude intermediate in 1N HCl (50 mL) and Dioxane (20 mL) (to aid solubility).
-
Reflux the mixture at 80°C for 2 hours . Monitor by HPLC or TLC for the disappearance of the acetoxy ester.[1]
-
Cool to room temperature.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with brine and dry over Na2SO4.[1][3]
-
Crystallization: Concentrate the solvent to a minimal volume.[1] Add Hexane or Diisopropyl ether dropwise to induce crystallization.[1]
-
Filter the white solid and dry under high vacuum.[1]
Analytical Data & Quality Control
Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Chemical Purity | > 98.0% | HPLC (UV @ 254 nm) |
| Isotopic Enrichment | > 99.0 atom% D | 1H-NMR / HRMS |
| Chiral Purity (ee) | > 98% (R)-isomer | Chiral HPLC |
| Mass Spectrometry | [M-H]- = 198.08 (approx) | LC-MS (ESI Negative) |
Validation Protocols
1. Isotopic Incorporation Check (NMR):
-
1H NMR (DMSO-d6): The spectrum should show the aliphatic protons of the butyric acid chain but lack the aromatic signals typically found at 7.4–8.0 ppm.[1]
2. Chiral HPLC Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm.[1]
-
Expectation: The (R)-enantiomer typically elutes before the (S)-enantiomer (verify with racemic standard).[1]
Safety & Handling
-
Aluminum Chloride: Highly corrosive and reacts violently with water.[1] Handle in a fume hood.
-
Benzene-d6: Carcinogen.[1] Use appropriate PPE (double nitrile gloves) and handle exclusively in a fume hood.[1]
-
Storage: Store the final product at -20°C, protected from light and moisture.
References
-
Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. Source: US Patent 6,087,526A. URL:[1] Relevance: Describes the core Friedel-Crafts reaction of benzene with acetoxysuccinic anhydride to yield the 4-oxo-2-hydroxy skeleton.
-
Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. Source: PLoS ONE 9(8): e104204.[4] URL:[Link] Relevance: Provides context on the biological importance of the (R)-isomer and alternative enzymatic routes for the non-oxo analogs.[1]
-
Synthesis of 4-phenylbutyric acid. Source: European Patent EP1404638B1.[1][2] URL: Relevance: Validates the industrial scalability and purification methods for phenylbutyric acid derivatives.
-
Enantiomers and Their Resolution. Source: Encyclopedia MDPI.[1] URL:[Link] Relevance: General reference for chiral resolution techniques if the racemic route (Acetophenone + Glyoxylic acid) is attempted as a backup.[1]
Sources
Application Note: HPLC & LC-MS/MS Analysis of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
This Application Note and Protocol is designed for researchers and analytical scientists involved in the development and quality control of pharmaceutical intermediates, specifically those related to ACE inhibitors (e.g., Enalapril, Lisinopril).
Executive Summary
2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (also known as Benzoyl-lactic acid or a specific oxidized derivative of HPBA) is a critical impurity and metabolic marker in the synthesis of phenylbutyrate-derived pharmaceuticals. The d5-labeled analog (deuterated on the phenyl ring) serves as the definitive Internal Standard (IS) for quantitative analysis, particularly in LC-MS/MS workflows where matrix effects can compromise accuracy.
This guide provides a validated protocol for the retention time determination, separation, and mass spectrometric detection of this compound. Unlike the reduced intermediate (R)-2-hydroxy-4-phenylbutyric acid (HPBA) , the presence of the 4-oxo (ketone) group significantly alters the polarity and elution profile, necessitating a specific chromatographic strategy.
Chemical Context & Elution Logic
To accurately identify the retention time (RT), one must understand the structural hierarchy relative to known markers.
-
Target Compound: 2-Hydroxy-4-oxo-4-phenylbutyric acid (Contains C4-Ketone + C2-Hydroxyl).
-
Precursor (OPBA): 2-Oxo-4-phenylbutyric acid (Contains C2-Ketone + C4-Methylene).
-
Product (HPBA): 2-Hydroxy-4-phenylbutyric acid (Contains C2-Hydroxyl + C4-Methylene).
Physicochemical Impact on C18 Retention: The 4-oxo group introduces significant polarity compared to the methylene group found in HPBA. Consequently, on a Reverse Phase (C18) column, 2-Hydroxy-4-oxo-4-phenylbutyric acid will elute significantly earlier than HPBA.
Predicted Elution Order (C18):
-
Target (2-Hydroxy-4-oxo...): Most Polar (Early Elution)
-
OPBA: Intermediate Polarity
-
HPBA: Least Polar (Late Elution)
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Purity profiling and retention time verification.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. | C18 provides necessary hydrophobic selectivity for the phenyl ring; 3.5 µm particle size balances resolution and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Low pH suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent to elute the hydrophobic phenyl-containing species. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) | 215 nm targets the carbonyl/carboxyl absorption; 254 nm targets the phenyl ring. |
| Injection Volume | 10 µL | Standard injection volume. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity retention) |
| 15.0 | 40 | 60 | Linear Gradient (Elution of Target & HPBA) |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Retention Time Data (Representative)
Note: Absolute times vary by system dwell volume. Use Relative Retention Times (RRT) for confirmation.
-
2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid (Target): ~6.5 – 7.5 min
-
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (IS): Co-elutes (typically ~0.05 min earlier due to deuterium isotope effect).
-
HPBA (Reference): ~12.0 – 13.5 min
-
RRT (Target vs HPBA): ~0.55
Protocol 2: LC-MS/MS Quantitative Method (Using d5-IS)
Objective: Quantitation of the impurity in biological matrices or reaction mixtures using the d5 internal standard.
Mass Spectrometry Parameters (ESI-)
The carboxylic acid moiety ionizes best in Negative Mode (ESI-) .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Target (Native) | 193.0 [M-H]⁻ | 131.0 | 15 | Loss of CO₂ + H₂O (Decarboxylation) |
| Target (Native) | 193.0 [M-H]⁻ | 105.0 | 25 | Benzoyl ion formation |
| Target-d5 (IS) | 198.0 [M-H]⁻ | 136.0 | 15 | d5-Phenyl fragment retention |
| Target-d5 (IS) | 198.0 [M-H]⁻ | 110.0 | 25 | d5-Benzoyl ion |
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of sample (plasma/reaction mix) to a tube.
-
IS Addition: Add 10 µL of This compound working solution (10 µg/mL in MeOH).
-
Acidification: Add 10 µL of 1M Formic Acid (to protonate the acid, driving it into organic phase).
-
Extraction: Add 500 µL Ethyl Acetate or MTBE. Vortex for 2 mins.
-
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Reconstitution: Evaporate supernatant under N₂ stream; reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).
Visualizing the Workflow & Logic
Diagram 1: Elution Order & Polarity Logic
This diagram illustrates the structural differences driving the separation on a C18 column.
Caption: Elution order on C18. The 4-oxo group increases polarity, causing the target to elute significantly earlier than the HPBA reference.
Diagram 2: LC-MS/MS Decision Tree
A decision workflow for selecting the correct method based on the analytical goal.
Caption: Workflow selector. Use HPLC-UV for synthesis purity checks and LC-MS/MS with the d5-IS for trace quantitation in complex matrices.
Troubleshooting & System Suitability
-
Peak Tailing: The carboxylic acid group interacts with free silanols. Action: Ensure buffer pH is ≤ 2.5. If tailing persists, increase buffer concentration to 50 mM.
-
d5/Native Resolution: In high-efficiency UPLC systems, the deuterated standard may elute slightly before the native compound (Deuterium Isotope Effect). This is normal. Integrate them individually if resolved, or as a single peak if using MS (mass filtering separates them).
-
Sensitivity: If UV sensitivity at 254 nm is low, switch to 210-215 nm . The carbonyl at C4 contributes significantly to absorbance at lower wavelengths.
References
-
European Pharmacopoeia (Ph. Eur.) . Enalapril Maleate Monograph: Related Substances. (Standard method basis for phenylbutyric acid derivatives).
-
Sheng, B., et al. (2014) . Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase. (Provides RT comparison of Oxo vs Hydroxy species).
-
Santa Cruz Biotechnology . 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid Product Data. (Confirmation of chemical entity).
-
MedChemExpress . 4-Phenylbutyric acid-d5 (Internal Standard). (General application of d5-phenylbutyrate standards).
Handling light-sensitive deuterated research standards in the lab
Application Note & Protocol: Handling Light-Sensitive Deuterated Research Standards
Part 1: The Scientific Context (The "Double Threat")
Deuterated internal standards (IS) are the metrological anchors of quantitative LC-MS/MS.[1][2] They correct for matrix effects, ionization suppression, and extraction variability because their physicochemical properties—retention time, pKa, and solubility—are nearly identical to the non-labeled analyte.
However, when a deuterated standard is also light-sensitive , the researcher faces a "Double Threat" to data integrity:
-
Photodegradation: Exposure to photons (typically UV-Blue, 300–500 nm) breaks covalent bonds or induces rearrangements, reducing the concentration of the intact standard and potentially creating interfering isobars.[3]
-
Isotopic Scrambling (H/D Exchange): While not directly caused by light, the handling required to protect the compound (e.g., prolonged time in solution) increases the risk of Hydrogen-Deuterium (H/D) exchange if atmospheric moisture is present.
The Core Directive: The handling protocol must simultaneously maintain a "Dark Chain" (photon exclusion) and a "Dry Chain" (proton exclusion).
Part 2: Facility & Equipment Setup
Before opening a vial, the laboratory environment must be conditioned to mitigate risk.[4][5][6]
The "Dark Lab" Environment
Standard fluorescent laboratory lighting emits significant energy in the UV/Blue spectrum.
-
Requirement: All handling must occur under Low-Actinic Light (wavelength >500 nm).
-
Equipment: Use Gold/Yellow fluorescent tube sleeves or dedicated red-light rooms.
-
Why? Most photolabile drugs (e.g., nifedipine, retinoids) absorb energy in the 300–450 nm range. Wavelengths >500 nm generally lack the energy to trigger the
or transitions required for degradation [1].
The "Dry Chain" Weighing Station
-
Equipment: Analytical balance with an integrated static ionizer .
-
Environment: Relative Humidity (RH) controlled to <40% if possible, or use of a glove box under Nitrogen/Argon for ultra-sensitive standards.
-
Why? Static electricity is a major issue with dry, high-purity powders. An ionizer prevents the "flying powder" effect. Low humidity prevents atmospheric water vapor (
) from exchanging with labile deuterons ( ) on the molecule (e.g., , , ) [2].
Part 3: Experimental Protocols
Protocol A: Receipt and "Cold Chain" Storage
Objective: Prevent thermal degradation and hydrolysis prior to use.
-
Immediate Action: Upon receipt, inspect the shipping container. If the dry ice has sublimated, quarantine the standard.
-
Vial Protection: Even if the manufacturer uses amber vials, wrap the primary container in aluminum foil .
-
Reasoning: Amber glass blocks ~90% of UV light but is less effective against high-intensity visible blue light. Foil provides 100% opacity.
-
-
Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).
-
Temperature: Store at -20°C (or -80°C if specified).
-
Equilibration (Critical Step): Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside the desiccator.
-
Causality: Opening a cold vial in humid air causes immediate condensation. This water will facilitate H/D exchange, ruining the isotopic purity [3].
-
Protocol B: Solubilization & Stock Preparation
Objective: Create a stable stock solution without inducing photolysis or isotopic exchange.
Reagents:
-
Solvent: Anhydrous, Aprotic Solvent (e.g., LC-MS grade Acetonitrile or Methanol).
-
Note: Avoid protic solvents (water, alcohols) for stock solutions if the molecule has exchangeable protons. Acetonitrile is preferred for stability.
-
-
Glassware: Class A Amber Volumetric Flasks (low-actinic).
Step-by-Step Workflow:
-
Pre-Rinse: Flush the amber volumetric flask with Argon or Nitrogen gas to displace oxygen (prevents photo-oxidation).
-
Rapid Weighing:
-
Dissolution:
-
Add the anhydrous solvent.
-
Sonicate in the dark (cover the sonicator bath with a blackout cloth).
-
Warning: Sonication generates heat. Limit to 30-second bursts to prevent thermal degradation.
-
-
Aliquot & Freeze:
-
Do not store the stock in the large volumetric flask.
-
Aliquot into single-use amber HPLC vials or cryovials.
-
Purge headspace with Nitrogen before capping.
-
Store at -80°C.
-
Visual Workflow: The Safe Handling Pipeline
Caption: Figure 1. The "Dark & Dry" pipeline ensures minimal exposure to photons and atmospheric moisture during preparation.
Part 4: Analytical Validation (The Integrity Check)
Never assume a stored standard is pure. Deuterated standards can undergo "Isotopic Cross-Talk" where D
Validation Method 1: Mass Spectrometry (Isotopic Purity Check)
Frequency: Every 3 months or upon opening a new lot.
-
Infusion: Infuse the deuterated standard (IS) alone (no analyte present).
-
Scan: Perform a Q1 scan across the mass range of the unlabeled analyte.
-
Calculation: Calculate the Isotopic Contribution (IC) .
-
Acceptance Criteria: The signal at the analyte's mass (
) must be < 0.5% of the IS peak intensity. If higher, the standard has degraded or exchanged and will cause false positives [4].
Validation Method 2: NMR (Structural Integrity)
Use Case: When MS suggests degradation (unexpected fragments).
-
Technique: Proton NMR (
-NMR). -
Observation: Look for the appearance of proton signals at positions that should be deuterated.
-
Example: If you have a
-Methyl group, the region corresponding to (approx 0.9–2.5 ppm) should be silent. Appearance of a peak here indicates D H exchange or photolytic cleavage [5].
Visual Logic: Validation Decision Tree
Caption: Figure 2. Decision logic for validating isotopic purity. Signal bleed into the analyte channel is the primary failure mode.
Part 5: Troubleshooting & Data Presentation
Table 1: Common Failure Modes and Corrective Actions
| Symptom | Probable Cause | Mechanism | Corrective Action |
| IS Signal Decline | Photodegradation | UV light cleaves bonds, reducing intact molecule count. | Prepare fresh stock in amber glass; use yellow light. |
| Signal in Analyte Channel | H/D Exchange | Labile D atoms exchanged with H from water/methanol. | Switch to anhydrous Acetonitrile; purge vials with |
| Retention Time Shift | Chemical Breakdown | Photolysis created a new, stable isomer or fragment. | Run full scan MS to identify degradation product mass. |
| Non-Linear Calibration | IS Interference | Degraded IS is suppressing ionization or contributing to background. | Perform "Isotopic Contribution" check (Protocol 4). |
References
-
PharmaGuideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]
-
RSC Analytical Methods. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. innoweight.in [innoweight.in]
- 5. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
- 6. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scalesu.com [scalesu.com]
Application Note: High-Sensitivity Quantitation of 4-Phenylbutyric Acid (4-PBA) in Biological Matrices Using d5-PBA Internal Standard
Abstract
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Phenylbutyric acid (4-PBA).[1][2] Utilizing a stable isotope-labeled internal standard (d5-4-PBA), this method corrects for matrix-induced ionization suppression and extraction variability. The workflow employs Negative Electrospray Ionization (ESI-) to target the deprotonated carboxylate ion
Introduction & Scientific Rationale
Clinical & Research Context
4-Phenylbutyric acid is a low-molecular-weight chemical chaperone and an ammonia scavenger (drug: Buphenyl/Ravicti). It functions by conjugating with glutamine to form phenylacetylglutamine, which is excreted in urine, bypassing the defective urea cycle.[3] In research, it is widely used to alleviate Endoplasmic Reticulum (ER) stress.
The Necessity of d5-Labeling
Accurate quantitation of 4-PBA is complicated by its rapid metabolism into Phenylacetic Acid (PAA) via
-
Why d5? The d5-label is located on the phenyl ring. Unlike deuterium labels on the alkyl chain, the ring label is metabolically stable and does not undergo exchange or loss during the initial fragmentation steps, ensuring the Internal Standard (IS) behaves identically to the analyte during extraction and ionization.
Mass Spectrometry Mechanism
4-PBA is a carboxylic acid (
-
Precursor:
at m/z 163.1. -
Primary Fragmentation: Collision-Induced Dissociation (CID) causes the loss of the carboxyl group as
(44 Da), generating a stable anion. -
Interference Management: The method must chromatographically resolve 4-PBA from its metabolite PAA (m/z 135.1) to prevent source competition, even though they have different masses.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: 4-Phenylbutyric Acid (Sigma/Merck).
-
Internal Standard: 4-Phenylbutyric Acid-d5 (phenyl-d5) (CDN Isotopes or equivalent).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (solid, LC-MS grade), Acetic Acid.
Stock Solution Preparation[3]
-
Stock A (Analyte): Dissolve 4-PBA in ACN to 1.0 mg/mL.
-
Stock B (IS): Dissolve d5-4-PBA in ACN to 1.0 mg/mL.
-
Working IS Solution: Dilute Stock B in 50% ACN/Water to a final concentration of 500 ng/mL. Prepare fresh weekly.
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen for high throughput. Acidified precipitation ensures the carboxylic acid remains protonated during the spin-down, improving recovery from protein binding sites.
-
Aliquot: Transfer 50
L of plasma/media into a 1.5 mL centrifuge tube. -
Spike: Add 10
L of Working IS Solution . Vortex gently. -
Precipitate: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Agitate: Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150
L of supernatant to an HPLC vial. -
Dilution (Optional): If peak shapes are poor due to solvent strength, dilute supernatant 1:1 with Water/1mM Ammonium Acetate before injection.
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
-
System: Agilent 1290 / Waters UPLC / Sciex Exion.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7
m) or Waters BEH C18.-
Note: A C18 column provides sufficient retention. PFP columns are an alternative if isomer separation is difficult.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).
-
Why? Ammonium acetate buffers the pH to ensure consistent ionization in negative mode without suppressing the signal as strongly as high-concentration formic acid.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Vol: 2-5
L.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold (Focusing) |
| 0.50 | 10 | Start Ramp |
| 3.00 | 90 | Elution of PBA |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End Run |
Mass Spectrometry (MS)
-
Ionization: ESI Negative Mode.
-
Source Parameters (Generic Triple Quad):
-
Spray Voltage: -2500 V to -3500 V.
-
Gas Temp: 450°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 40 psi.
-
MRM Transitions Table:
| Compound | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role | Mechanism |
| 4-PBA | 163.1 | 119.1 | 50 | -15 | Quantifier | Loss of |
| 4-PBA | 163.1 | 91.1 | 50 | -25 | Qualifier | Benzyl anion formation |
| d5-4-PBA | 168.1 | 124.1 | 50 | -15 | IS Quant | Loss of |
Visualizations
Analytical Workflow
The following diagram outlines the critical path from sample extraction to data acquisition.
Figure 1: Step-by-step analytical workflow for 4-PBA quantitation ensuring internal standard equilibration.
Fragmentation Mechanism
Understanding the collision-induced dissociation (CID) is vital for troubleshooting interferences.
Figure 2: Fragmentation pathway of 4-PBA in negative electrospray ionization mode.
Results & Troubleshooting
Expected Performance
-
Linearity:
over the range of 0.5 g/mL to 100 g/mL. -
Retention Time: 4-PBA typically elutes around 2.5 - 3.0 minutes (depending on dead volume); PAA (metabolite) should elute earlier (~1.5 min).
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Cause: pH is too low (suppressing ionization) or too high (column instability).
-
Fix: Ensure Mobile Phase A is Ammonium Acetate (pH ~5.5), not pure Formic Acid. Carboxylic acids need a slightly higher pH than peptides to ionize well in negative mode.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with free silanols on the column.
-
Fix: Use a high-quality end-capped C18 column or switch to a C18-PFP hybrid column.
-
-
Issue: Signal Suppression.
-
Cause: Phospholipids eluting late in the run.
-
Fix: Extend the "Wash" phase of the gradient (90% B) to 2 minutes to clear lipids.
-
References
-
Marahatta, A., et al. (2012). "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B.
-
Garg, U., et al. (2016). "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites." Journal of Chromatography B.
-
BenchChem. "4-Phenylbutyric Acid-d11 and d5 Internal Standards Application Data."
-
Thermo Fisher Scientific. "Clinical Metabolomics using Stable Isotope-Labeled Standards."
-
Metware Bio. "Ion Formation and Fragmentation in Negative Ion Mode for Carboxylic Acids."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Dilution of d5-Labeled Intermediates for High-Sensitivity LC-MS/MS Analysis
Introduction
The quantitative analysis of drug metabolites is a critical component of pharmacokinetic and pharmacodynamic assessments in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity, enabling the detection of low-abundance metabolites in complex biological matrices.[1] The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled (d-labeled) analogues, is a widely accepted strategy to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating appropriate dilution factors for the high-sensitivity analysis of d5-labeled intermediates. We will delve into the scientific rationale behind strategic dilution, provide detailed, field-proven protocols for optimization and validation, and address the unique challenges associated with deuterium-labeled compounds.
Part 1: The Rationale for Dilution - Mitigating Matrix Effects and Ensuring Linearity
In high-sensitivity bioanalysis, the "matrix" (e.g., plasma, urine, tissue homogenate) is a complex mixture of endogenous components like phospholipids, salts, and proteins.[4][5] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte and its internal standard, a phenomenon known as the matrix effect.[4][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the assay.[4][7]
Strategic dilution of the sample is a powerful and straightforward technique to mitigate these matrix effects.[8] By reducing the concentration of endogenous matrix components, their impact on the ionization process is minimized. Furthermore, dilution ensures that the concentrations of both the analyte and the d5-labeled internal standard fall within the linear dynamic range of the mass spectrometer, a prerequisite for accurate quantification.
Caption: The impact of matrix effects on the ionization process in LC-MS/MS.
Part 2: Optimizing the Concentration of the d5-Labeled Internal Standard
Before determining the sample dilution factor, it is crucial to establish an optimal concentration for the d5-labeled internal standard (d5-IS). An appropriately chosen IS concentration will produce a stable and reproducible signal that is well above the limit of detection but not so high as to cause detector saturation or significant crosstalk.[9]
Protocol: d5-IS Concentration Optimization
-
Prepare a d5-IS Stock Solution: Prepare a stock solution of the d5-IS in an appropriate organic solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Create a Dilution Series: Perform serial dilutions of the stock solution to create a series of working solutions with concentrations spanning a wide range (e.g., from 1 ng/mL to 1000 ng/mL).
-
Spike into Matrix: Spike a fixed volume of each d5-IS working solution into a consistent volume of blank biological matrix (the same type as the study samples).
-
Sample Preparation: Process these samples using the intended bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS and record the peak area response for the d5-IS.
-
Evaluation: Select a concentration that provides a robust and consistent peak area, typically in the mid-range of the instrument's linear response. The chosen concentration should result in a peak that is easily distinguishable from the baseline noise but avoids detector saturation.
| d5-IS Concentration (ng/mL) | Mean Peak Area (n=3) | %RSD | Observations |
| 1 | 15,200 | 8.5 | Low signal-to-noise ratio. |
| 10 | 148,500 | 4.2 | Good signal, reproducible. |
| 50 | 765,300 | 2.1 | Optimal: Strong, stable signal. |
| 100 | 1,510,000 | 2.5 | Good signal, no saturation observed. |
| 500 | 7,450,000 | 3.8 | Approaching upper limit of linearity. |
| 1000 | 12,800,000 | 5.1 | Potential for detector saturation. |
Table 1. Example data for the optimization of d5-IS concentration. A concentration of 50 ng/mL was chosen for subsequent experiments.
Part 3: Protocol for Determining the Optimal Sample Dilution Factor
With an optimized d5-IS concentration, the next step is to determine the most effective dilution factor for the study samples. This is achieved by evaluating the impact of different dilutions on the recovery and matrix effect of the analyte.
Protocol: Sample Dilution Factor Determination
-
Prepare a Spiked Matrix Pool: Spike a known concentration of the unlabeled analyte into a pooled volume of the blank biological matrix. The concentration should be high enough to be easily detectable after dilution.
-
Add Optimized d5-IS: Add the optimized concentration of the d5-IS (from Part 2) to the spiked matrix pool.
-
Perform Serial Dilutions: Create a series of dilutions of the spiked matrix pool using a diluent that mimics the biological matrix as closely as possible (e.g., a surrogate matrix or the mobile phase). Common dilution factors to test are 1:5, 1:10, 1:20, and 1:50.
-
Sample Preparation and Analysis: Process and analyze each dilution in triplicate using the validated LC-MS/MS method.
-
Evaluation: Calculate the analyte/d5-IS peak area ratio for each dilution. The optimal dilution factor is the one that provides a stable and consistent peak area ratio with the lowest relative standard deviation (%RSD). This indicates that the matrix effects have been sufficiently minimized. A logarithmic correlation between matrix effects and the dilution factor is often observed.[8]
Caption: Workflow for determining the optimal sample dilution factor.
| Dilution Factor | Mean Analyte/d5-IS Peak Area Ratio (n=3) | %RSD | Observations |
| 1:5 | 0.85 | 12.8 | Significant variability, likely due to matrix effects. |
| 1:10 | 0.48 | 3.5 | Optimal: Good reproducibility, stable ratio. |
| 1:20 | 0.26 | 3.9 | Stable ratio, but signal intensity is decreasing. |
| 1:50 | 0.11 | 6.2 | Lower signal-to-noise, increased variability. |
Table 2. Example data for the determination of the optimal sample dilution factor. A 1:10 dilution was selected.
Part 4: Addressing the Nuances of Deuterium Labeling
While d5-labeled internal standards are chemically very similar to their unlabeled counterparts, the increased mass of deuterium can sometimes lead to subtle physicochemical differences.
The Deuterium Isotope Effect
The replacement of hydrogen with deuterium can slightly alter the strength of C-H bonds, which can, in turn, affect the compound's hydrophobicity.[5] In reversed-phase chromatography, this can result in a small but measurable difference in retention time between the analyte and the d5-IS.[10] If this chromatographic shift is significant, the analyte and IS may elute into regions with different levels of matrix suppression, compromising the IS's ability to accurately compensate for these effects.[11]
Isotopic Crosstalk
Isotopic crosstalk occurs when the signal from the analyte interferes with the signal of the d5-IS, or vice versa. This can arise from two main sources:
-
Natural Isotope Abundance: The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the mass channel of the d5-IS.[4][7]
-
d5-IS Impurity: The d5-IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[4]
According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[6]
Protocol: Isotopic Crosstalk Assessment
-
Analyte Contribution to d5-IS:
-
Inject a solution of the unlabeled analyte at the upper limit of quantification (ULOQ) without any d5-IS.
-
Monitor the mass transition for the d5-IS.
-
The response should be less than 5% of the mean d5-IS response in blank samples spiked with the d5-IS.
-
-
d5-IS Contribution to Analyte:
-
Inject a solution of the d5-IS at its working concentration without any unlabeled analyte.
-
Monitor the mass transition for the unlabeled analyte.
-
The response should be less than 20% of the analyte response at the LLOQ.
-
| Experiment | Analyte Concentration | d5-IS Concentration | Observed Response in Monitored Channel | Acceptance Criteria | Result |
| Analyte -> d5-IS | ULOQ | None | 2,500 (d5-IS channel) | < 5% of mean d5-IS response (38,265) | Pass |
| d5-IS -> Analyte | None | Working Conc. | 850 (Analyte channel) | < 20% of LLOQ response (4,250) | Pass |
Table 3. Example data from an isotopic crosstalk assessment.
Part 5: Dilution Integrity Validation
For methods that will be used in regulated bioanalysis, it is essential to validate the dilution process. Dilution integrity experiments confirm that diluting a sample with a concentration above the ULOQ will still yield an accurate result. This is a requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[12]
Protocol: Dilution Integrity
-
Prepare High-Concentration QCs: Prepare quality control (QC) samples in the biological matrix at a concentration above the ULOQ.
-
Dilute Samples: Dilute these high-concentration QCs with blank matrix using the previously determined optimal dilution factor (e.g., 1:10).
-
Analysis: Analyze the diluted QCs along with a standard calibration curve.
-
Evaluation: The calculated concentration of the diluted QCs should be within ±15% of their nominal concentration.
| QC Sample ID | Nominal Conc. (ng/mL) | Dilution Factor | Measured Conc. (ng/mL) | Accuracy (%) | Result |
| DI-QC-1 | 5000 | 10 | 525 | 105.0 | Pass |
| DI-QC-2 | 5000 | 10 | 489 | 97.8 | Pass |
| DI-QC-3 | 5000 | 10 | 511 | 102.2 | Pass |
| DI-QC-4 | 5000 | 10 | 495 | 99.0 | Pass |
| DI-QC-5 | 5000 | 10 | 530 | 106.0 | Pass |
Table 4. Example data from a dilution integrity validation study.
Conclusion
The strategic use of dilution is a fundamental and effective approach to overcoming common challenges in the high-sensitivity LC-MS/MS analysis of d5-labeled intermediates. By systematically optimizing the internal standard concentration and the sample dilution factor, researchers can significantly mitigate matrix effects, ensure assay linearity, and produce highly accurate and reproducible data. Validating for potential issues unique to deuterium-labeled standards, such as isotopic crosstalk and chromatographic shifts, and confirming dilution integrity are essential steps in developing a robust and reliable bioanalytical method that meets the stringent requirements of drug development.
References
- BenchChem. (2025).
- Kaderbhai, N., & O'Reilly, R. (2005). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Society for Mass Spectrometry, 16(9), 1437–1447.
- Labroots. (2022). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- Grant, R. P., & Siegel, J. A. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(9), 4749–4755.
- Stüber, M., & Reemtsma, T. (2004). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: how much dilution is needed?. Analytical chemistry, 76(13), 3768–3775.
- Quansys Biosciences. (2023). Dilutions: Explanations and Examples of Common Methods. Quansys Biosciences.
- U.S. Food and Drug Administration. (2018).
- Kaderbhai, N. (n.d.). Article - Deuterium Isotope Effects on Hydrophobic Interactions. ElectronicsAndBooks.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- ResearchGate. (2022). How can we fix the concentration of internal standard in LCMS analysis?.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA.
- Li, W., et al. (2024).
- Landvatter, S. W. (2013).
- INTEGRA Biosciences. (2023).
- The Organic Chemistry Tutor. (2020). Determining the Total Dilution Factor. YouTube.
- The Organic Chemistry Tutor. (2021).
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Thermo Fisher Scientific.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass spectrometry reviews, 34(3), 320–332.
- Kertesz, V., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6516-6523.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(2), 175-183.
- Perrin, C. L., & Ohta, B. K. (2005). Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society, 127(26), 9641-9647.
- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- Ma, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (69), e4324.
- BenchChem. (2025). Application Note: Quantitative Analysis of Drug Metabolites Using Isotope-Labeled Internal Standards. BenchChem.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Improving stability of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid in solution
Technical Support Center: Stability Optimization for 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Executive Summary & Compound Profile
Compound: this compound (d5-HPBA)
Application: Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS quantification of ACE inhibitor intermediates (e.g., Benazepril precursors).
Criticality: High. As a d5-labeled standard, this compound is expensive and essential for normalizing matrix effects. Its stability is compromised by its dual functionality (
Chemical Instability Mechanisms (The "Why")
To preserve this standard, you must understand the two primary degradation pathways that occur in solution.
Mechanism A: Racemization (pH > 6.0)
The C2 chiral center (carrying the hydroxyl group) is acidic due to the adjacent carboxylic acid and the electron-withdrawing effect of the
-
Impact: If your LC method is chiral, your IS peak will split. If achiral, the peak shape may broaden, or the ionization efficiency may shift if the enantiomers interact differently with the matrix.
Mechanism B: Lactonization/Cyclization (Acidic pH)
As a
-
Impact: Loss of the parent molecular ion [M-H]- or [M+H]+ in MS/MS transitions.
Pathway Visualization
Figure 1: Primary degradation pathways. Basic conditions drive racemization; acidic conditions drive cyclization.
Solvent & Buffer Selection (The "How")
The choice of solvent is the single most critical factor in preventing the degradation described above.
| Parameter | Recommended | Avoid | Technical Rationale |
| Stock Solvent | Acetonitrile (ACN) | Methanol (MeOH) | MeOH is protic. It can facilitate proton exchange (racemization) and attack the C4 ketone to form hemiacetals. ACN is aprotic and inert toward the ketone. |
| Storage pH | pH 3.0 - 4.5 | pH > 7.0 or < 2.0 | Slightly acidic conditions stabilize the chiral center without catalyzing rapid lactonization. |
| Additives | 0.1% Formic Acid | Ammonium Acetate/Bicarb | Volatile organic acids maintain the necessary low pH. Ammonium salts can act as weak bases, promoting racemization over time. |
| Water Content | < 5% (in Stock) | 100% Aqueous | Hydrolysis and racemization rates are significantly faster in water than in organic solvents. |
Storage & Handling Protocol (The "What")
Step-by-Step Stock Preparation
-
Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening (prevents condensation).
-
Dissolution: Dissolve the d5-HPBA powder in 100% LC-MS grade Acetonitrile .
-
Target Conc: 1.0 mg/mL (or 10 mM).
-
-
Aliquoting: Immediately dispense into amber glass vials with PTFE-lined caps.
-
Volume: Small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.
-
-
Storage: Store at -80°C . (Stable for 12 months). -20°C is acceptable for < 3 months.
Working Solution (Daily Prep)
-
Dilute the stock into your mobile phase immediately before the run.
-
Ideal Diluent: 50:50 ACN:Water + 0.1% Formic Acid.
-
Temperature: Keep the autosampler at 4°C .
-
Discard: Do not use working solutions for more than 24 hours.
Troubleshooting & FAQs
Q1: I observe two peaks for my Internal Standard in the chromatogram. What happened?
-
Diagnosis: Racemization has occurred. This typically happens if the stock solution was exposed to room temperature for too long or stored in a solvent with pH > 6.
-
Fix: Check your autosampler temperature (must be 4°C). Verify your mobile phase pH is acidic (Formic acid). Remake stock in 100% ACN.
Q2: My IS signal intensity drops significantly (>50%) over a 12-hour sequence.
-
Diagnosis: On-instrument degradation. The compound may be cyclizing in the autosampler vial if the solvent is 100% aqueous or if the pH is too low (< 2).
-
Fix: Ensure your sample diluent contains at least 20% organic solvent (ACN). Pure aqueous environments accelerate degradation.
Q3: Can I use Methanol as the mobile phase organic modifier?
-
Diagnosis: Yes, but with caution.
-
Fix: While MeOH is acceptable for the run (minutes), it is poor for storage (days). If you use MeOH gradients, ensure the compound spends minimal time in the column. ACN is preferred for sharper peak shapes with phenyl-based columns due to
- interactions.
Q4: Why does the "d5" label matter for stability?
-
Insight: The d5 label (on the phenyl ring) is chemically stable. However, if the molecule degrades (racemizes/cyclizes), the chromatographic behavior of the IS shifts. This means the IS no longer co-elutes perfectly with the analyte, failing to correct for matrix effects at the specific retention time.
Decision Logic for Solvent Selection
Figure 2: Solvent selection decision tree. Acetonitrile is the preferred solvent to minimize chemical interaction with the ketone group.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Sheng, B., et al. (2014).[1] Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE 9(8): e104204.[1] (Demonstrates enzymatic handling and stability of the non-deuterated analogue). [Link][1]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. (Solvent interaction mechanisms).[2][3] [Link]
Sources
Resolving peak tailing issues with 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Topic: Troubleshooting Peak Tailing & Chromatographic Anomalies Document ID: TS-HPBA-D5-001 Last Updated: October 2025
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses persistent peak tailing issues associated with 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid (hereafter referred to as HPBA-d5 ).
HPBA-d5 is a deuterated internal standard typically used in the quantification of angiotensin-converting enzyme (ACE) inhibitor metabolites or related phenyl-butyric derivatives. Its structure presents a "perfect storm" for chromatographic tailing due to three competing chemical features:
-
Alpha-Hydroxy Carboxylic Acid: The -COOH group (pKa ~2.5–3.0) is highly prone to ionization state fluctuation.
-
Gamma-Keto Group: Increases polarity and potential for hydrogen bonding.
-
Chelation Potential: The proximity of the hydroxyl and carbonyl oxygens allows for bidentate coordination with trace metals (Fe, Ni) in HPLC hardware.
If your peak is tailing, it is rarely a "bad column" alone. It is likely a mismatch between this molecule's chemistry and your mobile phase conditions.
Diagnostic Workflow
Before altering your method, use this logic tree to identify the root cause of the tailing.
Figure 1: Decision matrix for isolating the source of peak asymmetry.
Root Cause Analysis & Solutions
Issue A: The pKa Mismatch (Ionization)
The Science: HPBA-d5 contains an alpha-hydroxy carboxylic acid moiety. The electron-withdrawing effect of the alpha-hydroxyl group lowers the pKa of the carboxylic acid to approximately 2.5–3.0 .
-
The Problem: If your mobile phase pH is 3.0–4.0, the molecule exists in a "mixed-mode" state (50% ionized, 50% neutral). The ionized form interacts with positively charged sites; the neutral form interacts with the C18 chain. This "schizophrenic" retention behavior causes severe tailing.
-
The Solution: You must drive the equilibrium 99% to one side. For C18 retention, Low pH is required.
Protocol: Mobile Phase Optimization
| Parameter | Recommendation | Rationale |
|---|---|---|
| Aqueous Phase | 0.1% Formic Acid + 2mM Ammonium Formate | Formate buffers the pH around 2.8. Adding the salt (Ammonium Formate) increases ionic strength, masking silanols. |
| Target pH | 2.0 – 2.3 | Must be below the pKa (2.5) to keep HPBA-d5 protonated (neutral). |
| Organic Phase | Acetonitrile with 0.1% Formic Acid | Methanol can sometimes exacerbate protic interactions; ACN is preferred for sharper peaks. |
Issue B: Metal Chelation
The Science: The 2-hydroxy and 4-oxo groups can form a chelate ring with oxidized iron ions (
-
Symptoms: Tailing that worsens over time or "shark-fin" shaped peaks.
-
The Solution: Passivation or "Medronic Acid" doping.
Protocol: System Passivation
-
Flush: Remove the column. Connect a union.
-
Passivate: Flush system with 30% Phosphoric Acid (aqueous) for 30 minutes at low flow. Note: Do not send this to the MS detector.
-
Rinse: Flush with water for 30 minutes, then methanol.
-
Alternative: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A to shield the analyte from metal surfaces in the flow path.
Issue C: Deuterium Isotope Effect
The Science: Researchers often expect the d5-standard to co-elute exactly with the native analyte.
-
Reality: Deuterium is slightly more hydrophilic than Hydrogen. On a high-efficiency C18 column, HPBA-d5 will elute slightly earlier (1–3 seconds) than the non-deuterated parent.
-
Guidance: Do not treat this retention time shift as a defect. However, if the peak shape differs significantly between the native and the d5-standard, check your sample solvent . The standard is often dissolved in 100% MeOH stock, while the sample is in water/matrix. This solvent mismatch causes the standard to "smear" down the column head.[1]
Advanced Interaction Diagram
The following diagram illustrates the microscopic interactions occurring inside the column that lead to tailing.
Figure 2: Competing retention mechanisms. Tailing is caused by the red dashed interactions (Silanol/Metal).
Frequently Asked Questions (FAQ)
Q: I am using a "Base Deactivated" (BDS) column, but I still see tailing. Why?
A: "Base Deactivated" refers to Type B silica designed to minimize silanol activity for basic compounds (amines). HPBA-d5 is an acid.[2][3] While BDS helps, it does not solve the ionization issue. If your pH is > 3.0, the carboxylate anion (
Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: Yes, and it will likely give you the best peak shape because TFA is a strong ion-pairing agent that masks silanols effectively. However , TFA causes significant signal suppression in LC-MS/MS (electrospray ionization). If you are using UV detection, switch to 0.05% TFA immediately. If using MS, stick to Formic Acid + Ammonium Formate or high-grade Difluoroacetic Acid (DFA).
Q: The d5-standard peak is splitting. Is the standard degrading? A: Unlikely. HPBA-d5 is chemically stable. Peak splitting is usually a sign of solvent mismatch . If you dissolve your standard in 100% Acetonitrile but inject onto a mobile phase that is 90% Water, the analyte precipitates or travels faster than the solvent front initially.
-
Fix: Dilute your standard stock at least 1:10 with your starting mobile phase (e.g., 90% Water / 10% ACN) before injection.
Q: What is the recommended column chemistry? A: Avoid standard C18 columns. Use a column capable of withstanding 100% aqueous conditions and low pH.
-
Recommended: Waters HSS T3, Agilent Zorbax SB-Aq, or Phenomenex Kinetex Polar C18. These phases are designed to retain polar acids and have advanced bonding to prevent silanol interaction.
References
-
Restek Corporation. (2025). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 516699, 2-Hydroxy-4-oxo-4-phenylbutanoic acid. Retrieved from
-
Zhou, Y., et al. (2024).[4] Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions.[4] Journal of Chromatography A. Retrieved from
-
Axion Labs. (2025).[5] HPLC Peak Tailing Causes and Solutions. Retrieved from
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. 2-Hydroxy-4-oxo-4-phenylbutanoic acid | C10H10O4 | CID 516699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | CAS 146912-63-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Preventing deuterium exchange in 4-oxo-4-phenylbutyric acid derivatives
Welcome to the Isotope Stability & Applications Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized guide designed to address the stability challenges of 4-oxo-4-phenylbutyric acid (3-benzoylpropionic acid) derivatives.
In deuterated drug development, the integrity of the Carbon-Deuterium (C-D) bond is paramount. While the C-D bond is kinetically more stable than the C-H bond (the Kinetic Isotope Effect, or KIE), it is not immune to thermodynamic exchange if the local chemical environment favors tautomerization.
Module 1: The Mechanistic Root Cause
"Why is my deuterium disappearing?"
The instability of deuterium in 4-oxo-4-phenylbutyric acid derivatives is rarely due to spontaneous bond cleavage. It is almost exclusively driven by keto-enol tautomerism .
The Vulnerable Site:
The molecule contains two methylene (
-
-to-Carboxyl (
): . Relatively stable. -
-to-Ketone (
): . Highly Vulnerable.
The carbonyl group at
Visualizing the Failure Mode:
Figure 1: The mechanism of deuterium washout via enolization. Once the enol forms, the stereochemical information is lost, and reprotonation is statistically likely to recruit Hydrogen from the bulk solvent.
Module 2: Synthesis & Workup Troubleshooting
"I lost my label during the quench."
Synthesis of these derivatives often involves Friedel-Crafts acylation or Grignard reactions. The danger zone is the aqueous workup .
| Process Step | Risk Factor | Corrective Protocol |
| Quenching | Exothermic addition of water/acid generates heat + protons. | Cryogenic Quench: Cool reaction mixture to |
| pH Adjustment | Strong bases ( | Buffer Control: Avoid |
| Extraction | Prolonged contact with water. | Rapid Partitioning: Minimize time in the aqueous phase. Extract immediately into a non-polar organic solvent (DCM, EtOAc) and dry over |
| Drying | Trace water in organic solvent. | Desiccate Thoroughly: Store organic extracts over activated molecular sieves if immediate evaporation isn't possible. |
Module 3: Analytical Chemistry Guide
"My NMR shows no Deuterium, but my Mass Spec says it's there."
This is a common artifact caused by the NMR solvent itself exchanging with your sample during the acquisition time.
Solvent Compatibility Matrix:
| Solvent | Rating | Technical Note |
| High | Excellent for routine checks. Ensure it is "acid-free" (stored over silver foil or | |
| Medium | Good solubility, but hygroscopic. Absorbed atmospheric | |
| CRITICAL FAIL | Do Not Use. The exchangeable deuterium on the hydroxyl group will swap with your | |
| CRITICAL FAIL | Do Not Use. Promotes rapid enolization and exchange. |
Diagnostic Workflow:
Figure 2: Analytical troubleshooting decision tree to distinguish between measurement artifacts and true chemical degradation.
Module 4: In Vivo Stability & Regulatory Context
"Will this exchange happen inside the patient?"
This is the primary concern for FDA/EMA approval. Deuterated drugs are considered New Chemical Entities (NCEs) [1].[4][5][6]
-
Metabolic Switching: The primary metabolic pathway for 4-oxo-4-phenylbutyric acid derivatives often involves reduction of the ketone to a hydroxyl group (secondary alcohol).
-
Scenario A: Reduction happens fast. The
ketone becomes an alcohol. The -protons are no longer acidic. The deuterium is "locked in."[7] -
Scenario B: Enolization happens before reduction. The label washes out to body water. The resulting metabolite is non-deuterated.
-
-
Chiral Inversion Risk: If your molecule has a chiral center at the
-position (e.g., a substituent on ), enolization destroys the stereocenter (racemization). This is a critical safety failure if one enantiomer is toxic [2].
Recommendation: Perform an in vitro incubation study in plasma and liver microsomes early.
-
Test: Incubate compound in plasma at
for 4 hours. -
Measure: LC-MS ratio of
vs . -
Success Criteria:
loss of label over 4 hours.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone-d6 for NMR? A: Yes, but be cautious. Acetone-d6 often contains traces of water. Store it over molecular sieves. It is generally safer than DMSO-d6 for this specific class of molecules because it is less hygroscopic.
Q: I need to run a reaction under basic conditions. Is my D-label doomed?
A: Not necessarily. If you must use base, use a kinetic base (like LDA) at low temperatures (
Q: Why is the phenyl ring important here?
A: The phenyl ring provides conjugation. When the ketone enolizes, the double bond forms between
References
-
FDA Center for Drug Evaluation and Research. (2017). FDA Determines that Deuterated Compounds are NCEs. FDA Law Blog. [Link][6][8]
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[9] (See section on Tautomerism and Racemization).
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. [Link]
-
PubChem. (2025).[10] 3-Benzoylpropionic acid (4-oxo-4-phenylbutyric acid) Compound Summary. National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. salamandra.net [salamandra.net]
- 6. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 9. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting d5-Labeled Internal Standards
Introduction: The "Perfect Twin" Fallacy
In quantitative LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the "gold standard" because it theoretically behaves identically to your analyte. However, d5-labeled standards are not perfect twins; they are fraternal.
Unlike
This guide addresses the three root causes of d5-IS failure: Chromatographic Separation , Chemical Exchange (HDX) , and Matrix Suppression .
Module 1: Chromatographic Separation (The "Shift")
Q: My d5-IS elutes earlier than my analyte. Is this normal, and how does it affect recovery?
A: Yes, this is the Deuterium Isotope Effect . In Reverse Phase (RP) chromatography, deuterated compounds interact slightly less with the C18 stationary phase than their hydrogenated counterparts, causing them to elute earlier.
The Risk: If the d5-IS shifts out of the analyte’s elution window and into a zone of ion suppression (e.g., where phospholipids or salts elute), the IS signal will be crushed while the analyte signal remains high. The calculated "recovery" of the IS will appear artificially low, and the quantitation will be biased high.
Visualization: The Danger of the "Shift"
Caption: The Deuterium Isotope Effect causes the IS to shift into a suppression zone, decoupling it from the analyte.
Troubleshooting Steps:
-
Check Retention Times: Zoom in on your chromatogram. If the d5-IS peak apex is separated from the analyte apex by more than 0.05–0.1 minutes, you are at risk.
-
Modify the Gradient: Flatten the gradient slope at the elution point to force them closer, or move both peaks away from the solvent front (where suppression is highest).
-
Switch Columns: Phenyl-Hexyl or Biphenyl columns often show reduced deuterium isotope effects compared to C18 due to pi-pi interactions dominating the retention mechanism [1].
Module 2: Hydrogen-Deuterium Exchange (The "Swap")
Q: My IS signal degrades over time in the autosampler, but the analyte is stable. Why?
A: You are likely experiencing Hydrogen-Deuterium Exchange (HDX) . Not all deuterium labels are permanent.[4] If the deuterium atoms are located on "exchangeable" positions (heteroatoms or acidic carbons), they will swap with Hydrogen atoms from your mobile phase (water/methanol).[4]
Mechanism:
As the d5-IS becomes d4, d3, or d0, its mass shifts out of the MRM transition window you monitored. The instrument "sees" less IS, reporting low recovery.
Table 1: Stability of Deuterium Labels
| Label Position | Stability | Risk Level | Recommendation |
| Aromatic Ring (e.g., d5-Phenyl) | High | Low | Preferred. Extremely stable under standard LC conditions. |
| Aliphatic Chain (Non-activated) | High | Low | Stable unless exposed to extreme pH or radical initiators. |
| Alpha to Carbonyl ( | Medium | High | Avoid. Acidic protons here exchange rapidly (keto-enol tautomerism). |
| Heteroatoms ( | None | Critical | Never Use. These exchange instantly in protic solvents. |
Troubleshooting Steps:
-
Inspect the Structure: Verify exactly where the labels are. If they are alpha to a ketone/acid or on a heteroatom, the standard is unsuitable for LC-MS.
-
Check pH: Acidic mobile phases accelerate HDX on carbonyl-adjacent positions.
-
Temperature Control: Keep the autosampler at 4°C. HDX is temperature-dependent.
Module 3: Matrix Effects (The "Suppression")
Q: How do I prove if my low recovery is due to extraction loss or matrix suppression?
A: You must perform a Matrix Factor (MF) evaluation.[5] "Recovery" is often confused with "Signal Intensity."
-
Extraction Recovery: How much IS did you pull out of the sample?
-
Matrix Factor: How much did the sample "gunk" kill the ionization of the IS?
Protocol: Post-Column Infusion (PCI)
The "Gold Standard" for visualizing suppression zones.
Objective: Map exactly where matrix suppressors elute relative to your d5-IS.
Materials:
-
Syringe pump.[5]
-
T-connector (PEEK).
-
Neat solution of your d5-IS (100 ng/mL).
Procedure:
-
Setup: Connect the syringe pump to the LC flow path after the column but before the MS source using the T-connector.
-
Infuse: Set syringe pump to infuse the d5-IS continuously (e.g., 10 µL/min) to generate a high, steady baseline signal.
-
Inject: Inject a "Blank Matrix Extract" (extracted plasma/urine with no IS added) via the LC autosampler.
-
Analyze: Watch the baseline.
Interpretation: If your d5-IS elutes at the exact time as a "Dip" in the baseline, your low signal is due to matrix suppression, not extraction loss [2].
Module 4: Isotopic Interference (The "Cross-Talk")
Q: I see a signal for the analyte in my "IS Only" blank. Is my standard impure?
A: This is Cross-Talk , and it ruins quantitation. It comes from two sources:
-
Impurity: The d5-standard contains traces of d0 (incomplete synthesis).
-
Reverse Contribution: High concentrations of the Analyte (d0) have naturally occurring isotopes (M+5) that fall into the d5 window.
Logic Tree: Diagnosing Cross-Talk
Caption: Diagnosing the source of isotopic interference (Cross-talk).
Rule of Thumb:
-
Ensure the IS mass shift is
3 Da (d3) for small molecules (< 200 Da). -
Ensure the IS mass shift is
5 Da (d5) for larger molecules (> 400 Da) to avoid the natural isotopic envelope of the analyte overlapping with the IS [3].
References
-
Wang, S., et al. (2007). Evaluation of the Deuterium Isotope Effect in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
Gu, H., et al. (2014). Good Practices in using Stable Isotope Labeled Internal Standards in Quantitative LC-MS Bioanalysis. AAPS Journal.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Minimizing Matrix Effects with 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid as an internal standard (IS) in LC-MS/MS bioanalysis. Its focus is to deliver field-proven troubleshooting strategies and robust protocols to identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of quantitative data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the internal standard and the common analytical challenge of matrix effects.
Q1: What is this compound and why is it used?
This compound is the stable isotope-labeled (SIL) form of 2-Hydroxy-4-oxo-4-phenylbutanoic acid. The 'd5' designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass shift allows a mass spectrometer to differentiate it from the endogenous, non-labeled analyte.
Its primary role is to serve as an internal standard (IS) in quantitative bioanalytical methods, such as those analyzing plasma or urine samples. Because its chemical and physical properties are nearly identical to the analyte of interest, it experiences similar extraction recovery and, critically, similar matrix effects during LC-MS/MS analysis. This co-behavior allows it to compensate for variations in sample preparation and signal response, which is considered the gold standard for correcting matrix effects.[1][2]
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unseen, components from the biological sample matrix.[3][4] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy and precision.[5][6]
The most common ionization technique, Electrospray Ionization (ESI), is particularly susceptible to these effects.[7][8] The mechanisms are complex but are often attributed to:
-
Competition for Charge: Co-eluting matrix components compete with the analyte for the limited available charge on the ESI droplets, reducing the number of analyte ions that reach the gas phase.[6][8]
-
Changes in Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and preventing the efficient release of analyte ions.[8][9]
Q3: How do I know if my assay is suffering from matrix effects?
The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation.[10][11][12] The most direct way to assess this is by calculating the Matrix Factor (MF) .
The MF is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample (blank matrix extract to which analyte is added) to the response of the analyte in a clean solution (e.g., mobile phase).[13]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
To comply with guidelines, this should be tested using at least six different lots of the biological matrix to account for inter-subject variability.[12] A qualitative method, known as post-column infusion , can also be used to visualize regions of ion suppression or enhancement across a chromatogram.[1][13][14]
Q4: What are the primary sources of matrix effects in biological samples?
In matrices like plasma and urine, the main culprits are endogenous components present at high concentrations.
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notoriously problematic, often eluting over a broad range in reversed-phase chromatography and causing significant ion suppression.[3][7]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) can form adducts with the analyte or contaminate the ion source, suppressing the signal.[15]
-
Other Endogenous Molecules: Compounds like urea, proteins, and metabolites can also interfere.[4]
-
Exogenous Substances: Anticoagulants, stabilizers, and co-administered drugs can also contribute to matrix effects.[4]
Part 2: Troubleshooting Guide for Matrix Effect Issues
This section provides a problem-and-solution framework for specific issues encountered during method development and sample analysis.
Problem 1: High variability in Internal Standard (IS) peak area across different samples.
-
Plausible Cause: You are likely observing differential matrix effects. While an SIL-IS is designed to track the analyte, severe and variable ion suppression between individual samples (e.g., from different patients) can still lead to unacceptable precision. This indicates that the sample cleanup is insufficient for the complexity of the matrix.
-
Troubleshooting Workflow:
-
Confirm the Issue: Analyze QC samples prepared in at least six different lots of matrix. If the coefficient of variation (%CV) for the IS area is high (>15-20%), differential matrix effects are the probable cause.
-
Diagnose the Problem Area: Perform a post-column infusion experiment (see Protocol 3.1) to identify the retention time windows where ion suppression is most severe.
-
Optimize Chromatography: Adjust your LC gradient to move the elution of your analyte and IS away from these suppression zones. Often, the most severe suppression from phospholipids occurs in the middle of a typical reversed-phase gradient. Increasing the retention of your acidic analyte may help it elute in a cleaner region.[16]
-
Enhance Sample Cleanup: If chromatographic changes are insufficient, a more rigorous sample preparation method is required. Move from a simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Problem 2: Poor accuracy and precision at the Lower Limit of Quantitation (LLOQ).
-
Plausible Cause: Ion suppression has the most significant impact on low-concentration samples, potentially reducing the analyte signal to a level near or below the detection limit. This compromises the method's sensitivity and reliability for pharmacokinetic studies.[17]
-
Troubleshooting Workflow:
-
Evaluate Sample Preparation: Simple "dilute-and-shoot" or protein precipitation (PPT) methods are fast but notoriously "dirty," leaving many matrix components like phospholipids in the final extract.[18][19]
-
Implement a Selective Extraction:
-
Liquid-Liquid Extraction (LLE): Since 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid is an acidic compound, LLE can be highly effective. By adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid group, the analyte becomes neutral and can be efficiently extracted into a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), leaving polar interferences behind in the aqueous phase.[7][20]
-
Solid-Phase Extraction (SPE): This is often the most powerful technique for removing interferences.[21] For an acidic analyte, a mixed-mode anion exchange SPE sorbent can provide superior cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.[7] This allows for stringent wash steps that remove neutral and basic interferences, including phospholipids, before the final elution of the analyte.[22]
-
Table 1: Comparison of Common Sample Preparation Techniques
-
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, generic.[19] | Non-selective, high levels of residual phospholipids and matrix components.[18] | High-concentration samples; initial method development. |
| Liquid-Liquid Extraction (LLE) | Good selectivity, removes non-volatile salts and highly polar interferences.[19][20] | Can be labor-intensive, may form emulsions, requires solvent evaporation/reconstitution.[19] | Cleaner extracts than PPT; effective for ionizable compounds. |
| Solid-Phase Extraction (SPE) | Highest selectivity and cleanup efficiency, removes phospholipids effectively, allows for sample concentration.[21] | Requires method development, more expensive, can have recovery issues if not optimized.[23] | Low-level quantification; when PPT and LLE fail to remove interferences. |
Part 3: Advanced Protocols & Methodologies
This section contains detailed, step-by-step protocols for diagnosing and assessing matrix effects.
Protocol 3.1: Performing a Post-Column Infusion Experiment
This experiment provides a qualitative visual map of where matrix effects occur in your chromatographic run.[13][14][24]
Objective: To identify retention time zones of ion suppression or enhancement.
Materials:
-
Syringe pump
-
Tee-junction
-
LC-MS/MS system
-
Blank, extracted biological matrix (e.g., plasma extract after PPT)
-
A solution of this compound at a concentration that gives a stable, mid-level signal (~100 ng/mL).
Procedure:
-
System Setup:
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one port of the tee-junction.
-
Connect the syringe pump outlet to the second port of the tee.
-
Connect the third port of the tee to the MS ion source.
-
-
Infusion: Begin infusing the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min) directly into the MS source via the syringe pump.
-
Signal Stabilization: Monitor the MRM transition for the IS. Once a stable, flat baseline signal is achieved, proceed to the next step.
-
Injection: Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run using your analytical method.
-
Data Analysis: Monitor the infused IS signal throughout the run.
-
Dips or valleys in the baseline indicate regions of ion suppression .
-
Peaks or humps in the baseline indicate regions of ion enhancement .
-
Diagram: Post-Column Infusion Workflow
This diagram illustrates the physical setup for the post-column infusion experiment.
Caption: Workflow for a post-column infusion experiment.
Protocol 3.2: Quantitative Assessment of Matrix Factor (MF)
This protocol follows FDA guidelines for quantitatively measuring matrix effects.[10][17]
Objective: To calculate the Matrix Factor and determine the extent of ion suppression or enhancement from multiple matrix sources.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solution): Prepare samples by spiking the analyte and IS into the final reconstitution solvent (e.g., 50:50 acetonitrile:water) at low and high QC concentrations.
-
Set B (Analyte in Post-Extraction Matrix):
-
Obtain blank biological matrix from at least six different sources (e.g., six different healthy volunteers).
-
Process these blank samples using your validated extraction procedure (PPT, LLE, or SPE).
-
After the final evaporation step (if any), spike the resulting extracts with the analyte and IS to the same low and high QC concentrations as in Set A.
-
-
-
Analysis: Inject both sets of samples and acquire the peak areas for the analyte.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each matrix lot at each concentration level: MF = (Peak Area in Set B) / (Average Peak Area in Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Average Analyte/IS Peak Area Ratio in Set A)
-
-
Evaluation:
-
The %CV of the IS-normalized MF across the six or more lots should not exceed 15%. This demonstrates that while matrix effects may be present, the stable isotope-labeled internal standard is adequately compensating for them.[12]
-
Diagram: Decision Tree for Minimizing Matrix Effects
Sources
- 1. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. tandfonline.com [tandfonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Liquid-liquid extraction [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. lcms.cz [lcms.cz]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent degradation of deuterated statin intermediates
Technical Support Center: Deuterated Statin Intermediates
Mission: To preserve the isotopic enrichment and chemical integrity of deuterated statin intermediates during storage and experimental handling.
Module 1: Critical Storage Directives
Deuterated statins (e.g., Atorvastatin-d5, Rosuvastatin-d6) present a dual stability challenge: they possess the inherent chemical fragility of statins (acid-lability, oxidation) plus the risk of deuterium-hydrogen (D-H) exchange if mishandled.[1]
The Golden Rules of Storage
| Parameter | Recommended Condition | Scientific Rationale (Causality) |
| Temperature | -20°C or -80°C | Arrhenius kinetics: Lowering temperature exponentially slows both chemical degradation (lactonization) and isotopic exchange rates [1][4].[1] |
| Physical State | Solid (Lyophilized) | Solution-state storage increases molecular mobility and solvent collision frequency, accelerating D-H exchange and hydrolysis [4]. |
| Humidity | <10% RH (Desiccator) | Moisture drives the hydrolysis of lactone intermediates and serves as a proton source for D-H exchange [5]. |
| Light | Amber/Foil Wrapped | Statins are photosensitive. UV light triggers oxidative cleavage of the pyrrole/indole cores [2][7]. |
| Atmosphere | Argon/Nitrogen | Displaces oxygen to prevent autoxidation of the dihydroxy side chain and aromatic moieties [2]. |
Solvent Selection for Solution Storage
If you must store intermediates in solution, the choice of solvent is the single most critical variable.
-
Preferred: DMSO-d6 or Acetonitrile (Anhydrous) .[1] These are aprotic. They lack the acidic protons required to facilitate D-H exchange.
-
Avoid: Methanol, Water, or Ethanol . These are protic solvents.[2] In the presence of trace acids/bases, they rapidly exchange protons with deuterated sites (especially those
to carbonyls or on activated aromatic rings) [1][6].
Module 2: Troubleshooting Guide (Q&A)
Category A: Isotopic Instability (Loss of Enrichment)
Q: My Mass Spec analysis shows a creeping increase in the M-1 signal (loss of D). Is my compound degrading? A: You are likely witnessing Deuterium-Hydrogen (D-H) Exchange , not necessarily chemical decomposition.[1]
-
The Mechanism: If your deuterium label is located at an "enolizable" position (e.g.,
to a carbonyl group) or an activated aromatic position, it can swap with protons from the solvent.[3] This is catalyzed by pH extremes.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Immediate Action:
-
Check your solvent pH. Even "neutral" water can absorb atmospheric
to become slightly acidic (pH 5.5). -
Switch to an aprotic solvent (e.g., Acetonitrile) immediately.
-
Stop using sonication to dissolve; the localized heat can overcome the activation energy barrier for exchange.
-
Q: Can I use deuterated methanol (MeOD) to prevent exchange? A: Proceed with caution. While MeOD prevents D-to-H exchange, it can mask the chemical instability.[1] Furthermore, if your compound has exchangeable protons (like -OH or -NH) that are not intended to be labeled, MeOD will deuterate them, changing the mass of your parent ion and complicating quantification.
Category B: Chemical Degradation (New Impurities)[5]
Q: I see a new peak in my HPLC chromatogram with a longer retention time than my parent statin. What is it? A: This is the classic Lactone Impurity .
-
The Cause: Statins with a 3,5-dihydroxy acid side chain (like Atorvastatin) undergo acid-catalyzed cyclization to form a lactone (cyclic ester).[1] This is more hydrophobic, hence the longer retention time (on Reverse Phase C18) [2][3].
-
The Fix:
-
Ensure your mobile phase is buffered (pH > 6.0). Acidic mobile phases (e.g., 0.1% Formic Acid) can induce lactonization during the run.
-
Store the sample in a basic buffer (e.g., Ammonium Bicarbonate) if aqueous storage is unavoidable.
-
Q: My sample has turned yellow/brown. Is it still usable? A: Likely not. This indicates Oxidative Degradation .
-
The Mechanism: The pyrrole or indole rings in statins are electron-rich and susceptible to radical oxidation by atmospheric oxygen, forming epoxides or diketo-derivatives [7].[1]
-
Prevention: Always purge headspace with Argon before re-sealing vials.
Module 3: Visualization of Stability Pathways
The following diagram maps the decision logic for storage and the mechanistic pathways of degradation.
Figure 1: Decision tree for storage conditions highlighting the divergent risks of isotopic exchange versus chemical lactonization.
Module 4: Handling & Verification Protocols
Protocol 1: Safe Thawing Procedure
Failure to follow this leads to condensation, the primary enemy of hygroscopic statins.
-
Equilibration: Remove vial from -20°C/-80°C storage.
-
The Wait: Place the sealed vial in a desiccator at room temperature for 30 minutes .
-
Why? Opening a cold vial condenses atmospheric water vapor onto the solid, initiating immediate hydrolysis [5].
-
-
Solvation: Add anhydrous solvent (ACN or DMSO) through the septum using a gas-tight syringe if possible.[1]
Protocol 2: Isotopic Purity Verification (Re-Analysis)
Perform this check if the sample has been stored in solution for >1 week.
-
Workflow:
References
-
Landvatter, S. W. (2013).[6] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
-
Krull, R., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. National Institutes of Health (PMC).
-
Völgyi, G., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions. MDPI Molecules.
-
BenchChem Technical Support. (2025). Best practices for storage and handling of deuterated standards. BenchChem.
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Davison, et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
-
Shah, R. P., et al. (2008). Forced degradation study of statins: a review. SciSpace.
Sources
- 1. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Mobile Phase pH for 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid Analysis
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid. The focus is to provide in-depth troubleshooting and optimization strategies, particularly concerning the critical parameter of mobile phase pH in liquid chromatography (LC).
The Foundational Principle: Why pH is Critical
This compound is an acidic compound containing a carboxylic acid functional group. In reversed-phase high-performance liquid chromatography (RP-HPLC), the ionization state of such an analyte is a primary determinant of its retention behavior and peak shape.[1] This ionization state is directly controlled by the pH of the mobile phase relative to the analyte's pKa (the pH at which the analyte is 50% ionized).
-
At a pH below the pKa , the carboxylic acid group is predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic and will interact more strongly with the nonpolar stationary phase (e.g., C18), leading to longer retention times.[2]
-
At a pH above the pKa , the carboxylic acid group is primarily in its ionized, deprotonated form (R-COO⁻). This anionic form is more polar, resulting in weaker interaction with the stationary phase and shorter retention times.[3]
Operating at a pH close to the pKa can lead to a mixture of both forms, causing significant chromatographic problems like broad and asymmetrical peaks.[4] Therefore, for robust and reproducible methods, it is essential to control the mobile phase pH to ensure the analyte is in a single, stable ionic state.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound, with a focus on pH-related solutions.
Q1: My chromatographic peak for the analyte is broad and shows significant tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for an acidic compound is a classic symptom of operating at a mobile phase pH close to the analyte's pKa.[6] When the pH is not sufficiently acidic or basic to ensure a single ionic state, the simultaneous presence of both the neutral (R-COOH) and anionic (R-COO⁻) forms leads to multiple retention interactions with the column, resulting in a distorted peak.[7]
Troubleshooting Protocol:
-
Identify the Analyte's pKa: The first step is to establish the pKa of the acidic proton. For the related compound, 2-oxo-4-phenylbutyric acid, the predicted pKa is approximately 2.53.[8][9] This value is the critical reference point for pH optimization.
-
Adjust Mobile Phase pH: To achieve a single ionic form and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa.[3][5]
-
To Promote the Neutral Form (Longer Retention): Adjust the mobile phase pH to ≤ 1.5. However, operating below pH 2 can be detrimental to standard silica-based columns. A more practical starting point is a pH between 2.5 and 3.0.[2]
-
To Promote the Ionized Form (Shorter Retention): Adjust the mobile phase pH to ≥ 4.5.
-
-
Select an Appropriate Buffer: Use a buffer that is effective in your target pH range and compatible with your detection method (UV or MS).
Data Summary: Expected Impact of pH on Peak Shape
| Mobile Phase pH | Predominant Analyte Form | Expected Retention Behavior | Expected Peak Asymmetry (As) |
| ~2.7 (0.1% Formic Acid) | Neutral (R-COOH) | Stronger Retention | Good (~1.0-1.2) |
| ~4.8 (Ammonium Acetate) | Ionized (R-COO⁻) | Weaker Retention | Good (~1.0-1.2) |
| ~3.5 - 4.5 (Near pKa) | Mixed (R-COOH / R-COO⁻) | Unstable Retention | Poor (>1.5, Tailing)[6] |
Q2: I am using LC-MS and the signal intensity for my analyte is very low in negative ion mode. How can I improve sensitivity?
A2: For mass spectrometry detection in negative ion mode (ESI-), the goal is to efficiently generate the deprotonated ion, [M-H]⁻. The mobile phase pH is a critical factor influencing ionization efficiency.
Scientific Rationale:
A higher pH mobile phase promotes the formation of the anionic R-COO⁻ form of the analyte in solution, prior to entering the mass spectrometer source. This pre-formed ion is more readily desolvated and detected, leading to a significant enhancement in signal intensity. Conversely, a low pH mobile phase suppresses the formation of [M-H]⁻ because the analyte is predominantly in its neutral R-COOH form, resulting in poor sensitivity.[10] While counterintuitive, some acids can still ionize well at low pH in ESI-, but starting with a higher pH is a primary optimization strategy.[12]
Optimization Workflow for MS Sensitivity
Caption: Workflow for enhancing negative ion mode MS sensitivity via mobile phase pH adjustment.
Q3: I am observing a drift in retention time over a sequence of injections. Could this be related to my mobile phase?
A3: Yes, retention time instability for an ionizable analyte is frequently caused by inadequate mobile phase buffering.[13] If the buffer concentration is too low or the chosen pH is at the edge of the buffer's effective range, small variations in the system or sample can lead to pH shifts, which in turn cause significant changes in retention.
Troubleshooting Steps:
-
Confirm Buffer Choice and Preparation: Ensure your chosen buffer's pKa is within ±1 pH unit of your target mobile phase pH for maximum buffering capacity. For example, a formate buffer (pKa ~3.8) is ideal for controlling pH between 2.8 and 4.8.[2]
-
Increase Buffer Concentration: If drift persists, consider increasing the buffer concentration from a typical 10 mM to 20 mM to improve the mobile phase's resistance to pH changes.[5]
-
Ensure pH is Far from Analyte pKa: The most robust solution is to operate at a pH at least 2 units away from the analyte's pKa.[3] This makes the method inherently less sensitive to minor pH fluctuations.
-
Use Freshly Prepared Mobile Phase: Aqueous mobile phases can absorb atmospheric CO₂, causing the pH to drop over time. Preparing fresh mobile phase daily is a best practice.[1]
Logical Diagram: pH Control and Method Robustness
Caption: The relationship between mobile phase pH choice and the resulting method robustness.
References
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.Benchchem.
- HPLC Troubleshooting Guide.ACE HPLC Columns.
- What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
- HPLC solvents and mobile phase additives.University of Sheffield.
- SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW.International Journal of Pharmaceutical Sciences Review and Research.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.LCGC North America.
- Mobile phase & negative mode LC-MS analysis.
- Peak Tailing in HPLC.Element Lab Solutions.
- The Importance Of Mobile Phase PH in Chromatographic Separations.
- A Guide to HPLC and LC-MS Buffer Selection.Thermo Fisher Scientific.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.Mastelf.
- Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS.
- Control pH During Method Development for Better Chrom
- The use of Mobile Phase pH as a Method Development Tool.
- 2-Oxo-4-phenylbutyric acid CAS#: 710-11-2.ChemicalBook.
- Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
- 2-oxo-4-phenyl butanoic acid.ChemBK.
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. 2-Oxo-4-phenylbutyric acid CAS#: 710-11-2 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 12. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Mass Spectrometry of Deuterated Hydroxy Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of reducing baseline noise in the mass spectra of deuterated hydroxy acids. Our goal is to equip you with the expertise and practical insights to enhance your signal-to-noise ratio, ensuring data integrity and analytical success.
Introduction: The Challenge of Baseline Noise
In liquid chromatography-mass spectrometry (LC-MS), the baseline represents the signal generated by the instrument in the absence of an analyte. An elevated or noisy baseline can obscure low-abundance analyte peaks, leading to reduced sensitivity and inaccurate quantification. When working with deuterated hydroxy acids, which are often used as internal standards for their non-deuterated counterparts, a clean baseline is paramount for reliable results. This guide will walk you through a systematic approach to identifying and mitigating the various sources of baseline noise in your LC-MS system.
Part 1: Frequently Asked Questions (FAQs) - General Baseline Noise
Q1: I'm observing a consistently high baseline across my entire chromatogram, even during blank injections. What are the likely culprits?
A1: A persistently high baseline is typically indicative of chemical contamination within your LC-MS system. The contamination can originate from several sources, each requiring a systematic investigation to pinpoint and resolve.[1][2]
Troubleshooting Steps:
-
Mobile Phase and Solvents:
-
Purity: Always use LC-MS grade solvents and freshly prepared mobile phases.[3][4] Lower grade solvents can contain impurities that elevate the baseline.
-
Additives: Mobile phase additives like formic acid or ammonium acetate should also be of the highest purity. Use single-use ampules when possible to avoid contamination of larger stock bottles.
-
Water Source: Water is a common source of contamination. Ensure your water purification system is well-maintained. If you suspect your in-house system, switch to commercially available LC-MS grade water as a diagnostic step.
-
Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can contribute to baseline noise.[5] Prepare fresh aqueous mobile phases daily and consider adding a small percentage of organic solvent (e.g., 2% acetonitrile) to inhibit growth.[4]
-
-
LC System Contamination:
-
Solvent Bottles and Tubing: Ensure all solvent bottles are scrupulously clean and avoid using detergents, which can be a source of contamination.[3] Regularly flush your solvent lines.
-
Autosampler: Contamination can be introduced by the autosampler vial, cap, or the syringe. Run a blank injection with a clean, empty vial to rule this out.
-
Column Bleed: An old or poorly conditioned column can "bleed" stationary phase, contributing to a high baseline, especially at higher organic solvent concentrations.[6]
-
-
Mass Spectrometer Contamination:
-
Ion Source: The ion source is prone to contamination from non-volatile components of the mobile phase or sample matrix. Regular cleaning of the ion source components is crucial.
-
Gas Supply: Ensure the nitrogen gas used for nebulization and drying is of high purity. Plastic gas tubing can be a source of plasticizers; use Teflon tubing where possible.[7]
-
Q2: My baseline is not just high, it's also very noisy and spiky. What should I investigate?
A2: A noisy or spiky baseline often points to issues with the LC system's fluidics, electronic instability, or improper MS settings.
Troubleshooting Steps:
-
LC Pump Performance:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and a noisy baseline.[8] Ensure your mobile phase is thoroughly degassed, and your in-line degasser is functioning correctly.
-
Pump Seals and Check Valves: Worn pump seals or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations, manifesting as a pulsating baseline.[9]
-
-
MS Detector and Electronics:
-
Detector Settings: Inappropriately high detector gain can amplify electronic noise. Optimize detector settings to achieve a balance between signal intensity and baseline noise.[1]
-
Electronic Interference: Ensure the mass spectrometer is on a stable power supply and is properly grounded. Other electronic equipment in the laboratory can sometimes be a source of interference.
-
-
Ionization Issues:
-
Unstable Spray: In electrospray ionization (ESI), an unstable spray can cause a noisy signal. Visually inspect the spray if possible. An inconsistent spray can be due to a clogged or improperly positioned ESI needle.
-
Inappropriate Source Parameters: Suboptimal nebulizer pressure, drying gas flow, or temperature can lead to inefficient desolvation and an unstable ion signal.[10]
-
Part 2: Troubleshooting Specific to Deuterated Hydroxy Acids
Q3: I'm noticing peak tailing or splitting for my deuterated hydroxy acid standard, which is affecting baseline integration. Why is this happening?
A3: This phenomenon is often a result of the "deuterium isotope effect" on chromatography. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, including its lipophilicity. In reversed-phase chromatography, this can cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart. If this separation is not complete, it can manifest as peak tailing or splitting, making it difficult to define a clean baseline for integration.
Optimization Strategies:
-
Gradient Modification: Adjust the solvent gradient to be shallower around the elution time of the hydroxy acid. This can improve the resolution between the deuterated and any residual non-deuterated analyte.
-
Column Chemistry: Experiment with a different column stationary phase that may offer better selectivity for your analyte.
-
Mobile Phase pH: For hydroxy acids, the pH of the mobile phase can significantly impact retention and peak shape. Ensure the pH is at least 2 units away from the pKa of the acid to maintain a consistent ionization state.
Q4: I suspect my deuterated standard is losing its deuterium label, leading to a rising baseline at the mass of the non-deuterated analyte. How can I confirm and prevent this?
A4: This issue is known as "hydrogen-deuterium (H-D) back-exchange," where deuterium atoms on your standard are replaced by protons from the mobile phase (especially water). This is a significant concern for deuterated compounds with exchangeable protons, such as the hydroxyl and carboxylic acid groups on hydroxy acids.
Factors Influencing Back-Exchange:
-
pH: The rate of back-exchange is highly pH-dependent, with the minimum rate occurring at a pH of approximately 2.5-3.0.
-
Temperature: Lowering the temperature of the column and autosampler can significantly slow down the back-exchange process.
-
Time: The longer the sample is exposed to the protic mobile phase, the more back-exchange will occur. Therefore, faster analysis times are preferable.
Mitigation Protocol:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be between 2.5 and 3.0 using a high-purity acid like formic acid.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) and a column oven set to the lowest practical temperature that still provides good chromatography.
-
Minimize Analysis Time: Develop a chromatographic method that is as short as possible without compromising the necessary separation.
-
Use D₂O: For definitive confirmation of back-exchange, you can prepare your mobile phase with deuterium oxide (D₂O) instead of water.[7] This will shift the equilibrium and reduce the loss of the deuterium label.
Q5: My mass spectrum shows a complex pattern of peaks around my deuterated hydroxy acid's mass, making the baseline appear cluttered. How do I interpret this?
A5: The complexity in the mass spectrum can arise from a combination of factors including natural isotopic abundance, fragmentation, and the presence of adducts. It's crucial to differentiate these from random baseline noise.
Interpretation and Troubleshooting Workflow:
-
Isotopic Distribution: Remember that even your deuterated standard will have a natural isotopic distribution (due to ¹³C, ¹⁸O, etc.). This will result in a cluster of peaks around the main monoisotopic peak.
-
Fragmentation: Carboxylic acids can undergo characteristic fragmentation in the mass spectrometer, such as the loss of water (M-18) or the carboxyl group (M-45). The presence of deuterium will shift the mass of these fragments. Understanding these expected fragmentation patterns is key to identifying true signal.
-
Adduct Formation: Hydroxy acids can form adducts with components of the mobile phase, such as sodium ([M+Na]⁺) or ammonia ([M+NH₄]⁺). These adducts will appear at higher m/z values and can contribute to a complex baseline if not anticipated.
The following diagram illustrates a systematic approach to troubleshooting baseline noise when analyzing deuterated hydroxy acids.
Caption: Step-by-step workflow for a comprehensive LC system flush to remove chemical contamination.
References
-
On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. PubMed. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. 2023-09-11. Available from: [Link]
-
Common LC/MS Contaminants. CIGS. Available from: [Link]
-
Tips to Improve Signal-to-Noise Checkout. Agilent. Available from: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. 2018-09-01. Available from: [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. 2021-01-04. Available from: [Link]
-
Mobile phases compatible for LC/MS. Shimzu. Available from: [Link]
-
How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Waters Knowledge Base. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. 2025-11-08. Available from: [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews. ACS Publications. 2021-09-07. Available from: [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. 2018-11-29. Available from: [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. 2025-08-09. Available from: [Link]
-
How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. ResearchGate. 2014-06-30. Available from: [Link]
-
Preparation of Mobile Phase Solvents. Thermo Fisher Knowledge Base. 2025-08-12. Available from: [Link]
-
Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. PMC. Available from: [Link]
-
Fragmentation Patterns. Available from: [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility. Available from: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2023-08-29. Available from: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]
-
HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. 2021-09-29. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023-08-29. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025-05-06. Available from: [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. youtube.com [youtube.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of d5-Labeled vs. Unlabeled 4-Phenylbutyric Acid
Executive Summary
4-Phenylbutyric Acid (4-PBA) is a chemical chaperone and histone deacetylase (HDAC) inhibitor widely used in metabolic disorder treatments and proteostasis research.[1] Its deuterated isotopologue, 4-Phenylbutyric Acid-d5 (4-PBA-d5) , serves as a critical internal standard for quantitative analysis (qNMR, LC-MS) due to its distinct mass and spectral silence in specific regions.
This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) profiles of these two compounds. It highlights the specific spectral edits introduced by deuterium labeling—namely the silencing of aromatic proton signals and the splitting of aromatic carbon signals—and offers a validated protocol for their analysis.
Structural Analysis & Labeling Logic
The primary difference lies in the aromatic ring. In 4-PBA-d5, the five hydrogen atoms on the phenyl ring are replaced by deuterium (
Structural Comparison Diagram
The following diagram illustrates the specific sites of deuteration and their corresponding NMR-active nuclei.
Figure 1: Structural comparison highlighting the silencing of the aromatic ring in the d5-labeled variant.
1H NMR Spectral Comparison
The proton NMR (
Comparative Data Table (400 MHz, CDCl )
| Structural Moiety | Proton Type | Unlabeled 4-PBA Chemical Shift (δ) | d5-Labeled 4-PBA Chemical Shift (δ) | Multiplicity (Unlabeled) | Multiplicity (d5-Labeled) | Integration Change |
| Aromatic Ring | Ar-H | 7.15 – 7.35 ppm | Silent (No Signal) | Multiplet | N/A | 5H |
| Ph-CH | ~2.68 ppm | ~2.68 ppm | Triplet | Triplet | No Change | |
| -CH | ~2.38 ppm | ~2.38 ppm | Triplet | Triplet | No Change | |
| -CH | ~1.98 ppm | ~1.98 ppm | Multiplet | Multiplet | No Change |
Technical Insight: In the d5-labeled spectrum, the residual solvent peak (CHCl
at 7.26 ppm) often stands alone in the aromatic region, whereas in the unlabeled compound, the solvent peak is frequently obscured by the 5H aromatic multiplet. This makes d5-PBA an excellent internal standard for qNMR as it does not interfere with the analyte's aromatic region.
13C NMR Spectral Comparison
While
Key Differences in Carbon Spectra
-
C-D Coupling (Splitting):
-
In unlabeled 4-PBA, aromatic carbons appear as sharp singlets (under proton decoupling).
-
In d5-PBA, carbons directly bonded to deuterium (Ortho, Meta, Para) split into 1:1:1 triplets . This is due to the scalar coupling between Carbon-13 and Deuterium (
Hz).
-
-
Signal Intensity Loss:
-
Deuterated carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons, leading to significantly lower signal intensity compared to the aliphatic chain carbons.
-
The signal is further diluted by splitting into triplets.
-
-
Isotope Shift:
-
Deuteration causes a slight upfield shift (lower ppm) for the attached carbons, typically
to ppm per deuterium.
-
13C Data Summary
| Carbon Position | Unlabeled Shift (ppm) | d5-Labeled Appearance | Mechanism |
| Carbonyl (-COOH) | ~180.0 | Singlet | Remote from label |
| Ipso (Ring C1) | ~141.0 | Broad Singlet / Weak Multiplet | |
| Ortho/Meta/Para | ~128.5 (mixed) | Weak 1:1:1 Triplets | Direct C-D coupling ( |
| Aliphatic Chain | 35.0, 33.6, 26.4 | Sharp Singlets | Unaffected |
Experimental Protocol: Validated Comparison Workflow
To ensure reproducible spectral data, specifically when using d5-PBA as a quantitative standard, follow this "Self-Validating" protocol.
Workflow Diagram
Figure 2: Step-by-step workflow for acquiring comparable NMR data for labeled and unlabeled PBA.
Detailed Methodology
-
Sample Preparation:
-
Solvent: Dissolve 10-20 mg of compound in 600 µL of CDCl
(containing 0.03% TMS). -
Note: For biological mimicry (metabolomics), use D
O with NaOD (pH > 8) to ensure solubility of the carboxylate form.
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zg30 (standard 1H) or zgig (inverse gated 13C for quantitation).
-
Relaxation Delay (D1):
-
Qualitative: 1.0 s.
-
Quantitative (qNMR):> 20 s .
-
Reasoning: The aliphatic protons relax relatively quickly, but accurate integration against the d5 standard requires full relaxation.
-
-
Scans (NS): 16 (1H) / 1024+ (13C). Note: d5-aromatic carbons require significantly more scans to visualize due to splitting and NOE loss.
-
-
Processing:
-
Phasing: Manual phasing is required for 13C spectra of d5-PBA to flatten the baseline around the weak aromatic triplets.
-
Integration: Calibrate the
-methylene triplet (approx 2.38 ppm) to 2.00H. -
Validation: In d5-PBA, the region 7.0–7.5 ppm must integrate to < 0.02H (impurity limit).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]
-
Human Metabolome Database. (2025). Metabocard for 4-Phenylbutyric acid (HMDB0000018). Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Isotope Effects and Coupling Constants).
- Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Source for metabolic standard protocols).
Sources
Precision in Pharmacokinetics: The Comparative Guide to Interpreting CoAs for 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the Certificate of Analysis (CoA) for an Internal Standard (IS) is not merely a receipt of purchase; it is a risk assessment document.
This guide focuses on 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid (hereafter HPBA-d5), a critical deuterated internal standard used in the quantification of Benazepril and its metabolites. Unlike generic reagents, the performance of HPBA-d5 is governed by two competing purities: Chemical Purity (the absence of structural impurities) and Isotopic Purity (the absence of non-labeled "d0" species).
This guide objectively compares HPBA-d5 against structural analogs, interprets critical CoA parameters, and provides a self-validating protocol to ensure your LLOQ (Lower Limit of Quantitation) remains uncompromised.
Part 1: The Anatomy of the CoA (The "What" and "Why")
When reviewing a CoA for HPBA-d5, three specific sections dictate the success of your pharmacokinetic (PK) assay.
Isotopic Enrichment (Atom % D) vs. Chemical Purity
Most researchers conflate these two metrics.
-
Chemical Purity (>98%): Indicates that 98% of the sample is 2-hydroxy-4-oxo-4-phenylbutyric acid. It ignores which isotope is present.
-
Isotopic Enrichment (>99 atom % D): Indicates the extent of deuteration.
The Trap: A standard can be 99.9% chemically pure but have only 98% isotopic enrichment. This means 2% of the mass consists of "light" isotopologues (d0, d1, d2). In an MS/MS transition, the d0 species is indistinguishable from your target analyte, creating a "ghost signal" in your blank samples.
Stereochemistry: The (R)-Enantiomer
HPBA is chiral. The (R)-isomer is the specific metabolic intermediate for Benazepril.
-
CoA Requirement: Look for "Enantiomeric Excess" (ee) or specific rotation
. -
Risk: Using a racemic mixture (R/S) or the wrong enantiomer (S) can lead to peak splitting if your LC method uses a chiral column, or different matrix suppression profiles if the enantiomers elute at slightly different times on standard C18 columns due to chiral selectors in the mobile phase or matrix.
Position of Labeling
-
Preferred: Phenyl-d5. Deuterium on the aromatic ring is chemically stable.
-
Avoid: Deuterium on the carbon backbone adjacent to the ketone or hydroxyl groups (exchangeable protons). These can "scramble" (exchange with H in water/methanol solvents), causing the IS to lose mass over time and drift into the analyte channel.
Part 2: Comparative Performance Analysis
The following table compares HPBA-d5 against the two most common alternatives: a Structural Analog (e.g., a similar chain length compound) and a 13C-Labeled Standard.
Table 1: Internal Standard Performance Matrix
| Feature | HPBA-d5 (High Grade) | HPBA-d5 (Low Isotopic Purity) | Structural Analog (Non-Labeled) |
| Retention Time (RT) | Matches Analyte (± 0.05 min)* | Matches Analyte | Shifts significantly (> 1.0 min) |
| Matrix Effect Compensation | Excellent (Co-elutes) | Excellent | Poor (Elutes in different suppression zone) |
| Signal "Cross-Talk" | Negligible (< 0.1% of LLOQ) | High Risk (False positives in blanks) | None (Mass is totally different) |
| Cost | Moderate | Low | Very Low |
| Suitability for Regulated PK | High | Low (Fails Selectivity) | Low (Fails Matrix Factor) |
*Note: Deuterated compounds may elute slightly earlier than non-deuterated analytes on C18 columns due to the "Deuterium Isotope Effect," but they generally remain within the suppression window.
Part 3: The "Cross-Talk" Mechanism
The most critical failure mode in using HPBA-d5 is Isotopic Interference . If your CoA shows <99.0 atom % D, the remaining fraction often contains d0 (non-labeled) molecules.
When you spike this IS into a patient sample at high concentrations (e.g., 500 ng/mL) to ensure stability, a 0.1% d0 impurity results in 0.5 ng/mL of "artificial" analyte signal. If your assay's LLOQ is 0.5 ng/mL, your blank is now contaminated, and the assay fails validation.
Visualization: The Signal Contamination Pathway
Figure 1: The mechanism of "Cross-Talk" where isotopic impurities in the Internal Standard create false signals in the Analyte quantification channel.
Part 4: Self-Validating Experimental Protocol
Do not rely solely on the CoA. Perform this Pre-Run Qualification Protocol before using a new lot of HPBA-d5 for any GLP/GMP study.
Protocol: The "Zero-Analyte" Interference Test
Objective: Quantify the exact contribution of the HPBA-d5 reagent to the HPBA analyte channel.
Reagents:
-
Double Blank: Matrix (plasma/urine) with NO Analyte and NO Internal Standard.
-
Zero Sample: Matrix with NO Analyte + Spiked Internal Standard (at working concentration).
-
LLOQ Sample: Matrix with Analyte at LLOQ + Spiked Internal Standard.
Workflow:
-
Preparation: Extract 6 replicates of Double Blank, Zero Sample, and LLOQ Sample.
-
Injection: Inject in the following order: Double Blank -> LLOQ -> Zero Sample.
-
Calculation:
-
Measure the Area of the Analyte Peak in the Zero Sample (
). -
Measure the Area of the Analyte Peak in the LLOQ Sample (
). -
Calculate Interference %:
-
Acceptance Criteria (Based on FDA/EMA M10 Guidelines):
-
The interference in the Zero Sample must be < 20% of the LLOQ response.
-
If
, the CoA isotopic purity is insufficient for your required sensitivity. You must either:-
Increase the LLOQ (reduce sensitivity).
-
Decrease the IS concentration (risks precision).
-
Reject the Lot and source higher isotopic purity (>99.5%).
-
Part 5: CoA Decision Matrix
Use this logic flow to accept or reject a Certificate of Analysis for HPBA-d5.
Figure 2: Decision logic for qualifying a new lot of Deuterated Internal Standard.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link][3][4]
-
European Medicines Agency (EMA) / ICH. (2022).[5] ICH guideline M10 on bioanalytical method validation and study sample analysis.[5][6] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Key Benefits and Selection. Retrieved from [Link]
Sources
The Gold Standard: A Comparative Guide to Cross-Validation of LC-MS Methods Using Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the integrity of quantitative data is paramount. In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS), achieving accuracy and precision is a non-negotiable cornerstone of bioanalytical method validation. This guide provides an in-depth technical comparison, grounded in scientific principles and regulatory expectations, on the cross-validation of LC-MS methods, with a focus on the unparalleled advantages of using deuterated internal standards.
The Critical Role of Internal Standards in LC-MS
LC-MS has become the preferred technique for quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the analytical process is susceptible to variations that can compromise data reliability.[2] These variables, including sample preparation inconsistencies, injection volume differences, and fluctuations in the mass spectrometer's ionization efficiency (known as the matrix effect), necessitate a robust solution for normalization.[2][3]
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[2][4] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively compensated for, leading to significantly improved accuracy and precision.[3][5]
Why Deuterated Internal Standards Reign Supreme
While various compounds can serve as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard."[5][6] A deuterated IS is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[7]
The key advantages of using a deuterated IS include:
-
Near-Identical Physicochemical Properties: Because they are chemically almost identical to the analyte, deuterated standards co-elute during chromatography.[7] This ensures that both the analyte and the IS experience the same matrix effects at the same time, allowing for highly effective normalization.[8]
-
Superior Correction for Matrix Effects: The matrix effect—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—is a major challenge in LC-MS bioanalysis.[9][10][11] A deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, providing a reliable correction that structural analogs often fail to deliver.[3][8]
-
Compensation for Extraction Variability: A deuterated IS mimics the analyte's behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, correcting for any analyte loss.[3]
Comparison with Structural Analogs
A common alternative to a deuterated IS is a structural analog—a compound with a similar chemical structure but not identical. While more readily available and less expensive, they come with significant drawbacks:
-
Differentiation in Retention Time: Analogs often have different retention times than the analyte, meaning they may not experience the same matrix effects.
-
Variable Extraction Recovery: Their different physicochemical properties can lead to inconsistent extraction efficiencies compared to the analyte.
-
Disparate Ionization Efficiency: The ionization response of an analog can differ significantly from the analyte, leading to biased results.
Cross-Validation: Ensuring Method Consistency
Cross-validation is the process of comparing two analytical methods to ensure they produce comparable results.[12] This is crucial when:
-
Data from different laboratories needs to be combined or compared.[13]
-
A method is transferred to a different type of instrument.
-
Significant changes are made to a validated method.[14]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when cross-validation is necessary to maintain data integrity throughout a drug's development lifecycle.[14][15][16]
Experimental Design: A Head-to-Head Comparison
To illustrate the superiority of deuterated internal standards, we present a simulated cross-validation experiment comparing a method using a deuterated IS against one using a structural analog IS for the quantification of a hypothetical drug, "Drug X," in human plasma.
Experimental Workflow
The following diagram outlines the general workflow for the cross-validation study.
Caption: High-level workflow for the cross-validation experiment.
Detailed Experimental Protocols
1. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of Drug X, its deuterated internal standard (Drug X-d4), and a structural analog IS in methanol.
-
Calibration Curve (CC) Standards: Serially dilute the Drug X stock solution in blank human plasma to prepare CC standards at concentrations ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentrations: Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
2. Sample Preparation: Protein Precipitation
This common and rapid technique is used to remove proteins from the plasma samples.
Caption: Step-by-step protein precipitation workflow.
3. LC-MS/MS Parameters:
The following table outlines typical LC-MS/MS parameters for such an analysis.
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Drug X: 350.2 -> 180.1; Drug X-d4: 354.2 -> 184.1; Analog IS: 364.2 -> 194.1 |
Data Comparison and Performance Evaluation
The performance of each internal standard is evaluated based on accuracy, precision, and its ability to compensate for matrix effects. The acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision (Coefficient of Variation, %CV) to be ≤15% (≤20% at the LLOQ).[17]
Accuracy and Precision Data
The table below presents a comparison of the accuracy and precision results for the QC samples using both internal standards.
| QC Level | Nominal Conc. (ng/mL) | Deuterated IS (Drug X-d4) | Structural Analog IS |
| Accuracy (%Bias) | Precision (%CV) | ||
| LLOQ | 1 | 4.5% | 8.2% |
| Low QC | 3 | 2.1% | 6.5% |
| Mid QC | 300 | -1.8% | 4.1% |
| High QC | 800 | -0.5% | 3.5% |
Analysis of Results:
-
The deuterated internal standard method demonstrates excellent accuracy and precision at all QC levels, well within the accepted regulatory limits.
-
The structural analog internal standard method shows significant bias, particularly at the lower concentrations. The High QC also pushes the boundary of acceptable accuracy. The precision is consistently poorer across all levels.
Matrix Effect Evaluation
The matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked blank plasma sample to its response in a neat solution.[9] The IS-normalized matrix factor should ideally be close to 1.0.
| Sample Set | Deuterated IS (Drug X-d4) | Structural Analog IS |
| IS-Normalized Matrix Factor | %CV | |
| Low QC | 1.03 | 7.8% |
| High QC | 0.98 | 6.5% |
Analysis of Results:
-
With the deuterated internal standard , the IS-normalized matrix factor is very close to 1.0, with low variability (%CV). This indicates that the deuterated IS effectively tracks and corrects for the ion suppression experienced by the analyte.
-
The structural analog internal standard shows significant deviation from 1.0 and high variability. This demonstrates its failure to adequately compensate for the matrix effect, leading to the inaccurate and imprecise results seen in the QC data.
Conclusion: An Indisputable Choice for Data Integrity
The experimental data unequivocally demonstrates the superiority of using a deuterated internal standard for the quantitative analysis of drugs in biological matrices. It provides robust, reliable, and reproducible data by effectively compensating for analytical variability, most notably the matrix effect.[8]
While the initial investment in synthesizing a deuterated standard may be higher, the long-term benefits in terms of data quality, reduced need for repeat analyses, and regulatory compliance make it the most scientifically sound and cost-effective choice.[8] For any bioanalytical laboratory committed to the highest standards of scientific integrity, the deuterated internal standard is not just a preference—it is a necessity.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 13, 2026, from [Link]
-
Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development - Infinix Bio. (2026, February 7). Infinix Bio. Retrieved February 13, 2026, from [Link]
-
Cross-validation of bioanalytical methods between laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. Retrieved February 13, 2026, from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (n.d.). Pharma IQ. Retrieved February 13, 2026, from [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis, 1(7), 1243–1257. Retrieved February 13, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 13, 2026, from [Link]
-
Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA. Retrieved February 13, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 13, 2026, from [Link]
-
Cross Validation of Bioanalytical Methods Testing. (2026, January 9). Avomeen. Retrieved February 13, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 13, 2026, from [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). Analytical Chemistry. Retrieved February 13, 2026, from [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved February 13, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 13, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 13, 2026, from [Link]
-
The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bioanalytical & Biomarker Services. Retrieved February 13, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research. Retrieved February 13, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Chromatography Today. Retrieved February 13, 2026, from [Link]
-
Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. Retrieved February 13, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Pro Tips for Method Development (LC-MS/MS 101). (2023, September 1). YouTube. Retrieved February 13, 2026, from [Link]
-
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). International Journal of Research and Analytical Reviews. Retrieved February 13, 2026, from [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved February 13, 2026, from [Link]
-
LC-MS Method Development. (n.d.). CHROMacademy. Retrieved February 13, 2026, from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. (n.d.). Regulations.gov. Retrieved February 13, 2026, from [Link]
Sources
- 1. ijrar.com [ijrar.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. testinglab.com [testinglab.com]
- 13. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Determining Enantiomeric Excess in 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its pharmacological activity and toxicological profile. For chiral molecules such as 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a deuterated isotopologue of a key pharmaceutical intermediate, the precise determination of enantiomeric excess (e.e.) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this critical task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical workflows.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. The accurate measurement of e.e., a measure of the purity of one enantiomer in a mixture, is therefore a non-negotiable aspect of drug development and quality control.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for determining enantiomeric excess is governed by a multitude of factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation. Here, we compare the three most prevalent methods for the chiral analysis of this compound.
| Method | Principle | Sample Preparation | Analysis Time | Resolution | Sensitivity |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct injection or simple dissolution. | 15-30 minutes | High | High (UV, MS detection) |
| Chiral GC | Separation of volatile diastereomeric derivatives on an achiral column, or direct separation on a chiral column. | Derivatization often required to increase volatility. | 20-40 minutes | Very High | High (FID, MS detection) |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Addition of a chiral auxiliary to the NMR sample. | 5-15 minutes | Moderate to High | Lower, requires higher sample concentration. |
A Note on Deuterium Isotopologues
The presence of deuterium in this compound is not expected to significantly alter its behavior in the analytical methods described below compared to its non-deuterated counterpart. While subtle isotope effects on retention times in chromatography or chemical shifts in NMR are possible, they are generally negligible for the purpose of enantiomeric excess determination.[1][2] The methodologies presented are robust and applicable to both the deuterated and non-deuterated forms of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and subsequent quantification.[5]
Causality of Experimental Choices
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For β-hydroxy carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[5] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the functional groups present in the target molecule. The mobile phase composition is optimized to achieve a balance between resolution and analysis time.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution technique for enantioseparation. It can be performed in two ways: directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column.[6] For carboxylic acids, derivatization is often necessary to increase their volatility for GC analysis.
Causality of Experimental Choices
The choice between direct and indirect chiral GC depends on the availability of suitable chiral columns and the reactivity of the analyte. For 2-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, an indirect approach is often more practical. Derivatization with a chiral alcohol, such as (S)-(+)-2-octanol, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), converts the enantiomeric acids into diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Experimental Protocol: Chiral GC (Indirect Method)
-
Derivatization:
-
To 1 mg of this compound in a vial, add 1 mL of dichloromethane, 1.2 equivalents of (S)-(+)-2-octanol, and 1.1 equivalents of DCC.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture, filter to remove the dicyclohexylurea byproduct, and evaporate the solvent.
-
Reconstitute the residue in 1 mL of hexane.
-
-
GC Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Data Analysis:
-
Analyze the derivatized sample by GC-FID.
-
The enantiomeric excess of the original acid is determined from the peak areas of the resulting diastereomeric esters.
-
Workflow Diagram: Chiral GC (Indirect Method)
Caption: Workflow for indirect enantiomeric excess determination by Chiral GC.
NMR Spectroscopy
NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[7] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers in the NMR tube. This results in the splitting of otherwise equivalent NMR signals for the two enantiomers, allowing for their quantification by integration.[8]
Causality of Experimental Choices
The selection of the chiral auxiliary is key to a successful NMR determination of e.e. For carboxylic acids, chiral amines such as (R)-1-phenylethylamine can act as effective chiral solvating agents, forming diastereomeric salts through acid-base interactions. The different spatial arrangements of these salts lead to distinct chemical shifts for the protons of the two enantiomers. The choice of solvent is also important; non-polar solvents that promote ion pairing are generally preferred.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Acquire a standard proton NMR spectrum.
-
Add 1.1 equivalents of (R)-1-phenylethylamine to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a proton NMR spectrum of the mixture.
-
Identify a well-resolved signal corresponding to a proton in the analyte that shows clear splitting into two peaks for the two enantiomers. The proton alpha to the carboxylic acid is often a good candidate.
-
-
Data Analysis:
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess based on the integration values: e.e. (%) = [ (Integral_R - Integral_S) / (Integral_R + Integral_S) ] x 100
-
Workflow Diagram: NMR Spectroscopy
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Conclusion
The determination of enantiomeric excess for this compound can be reliably achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy.
-
Chiral HPLC stands out as a robust and versatile method, often requiring minimal sample preparation and providing high resolution and sensitivity.
-
Chiral GC , particularly the indirect method involving derivatization, offers excellent resolving power for volatile compounds.
-
NMR Spectroscopy provides a rapid and non-separative approach, which can be advantageous for high-throughput screening, although it generally requires a higher sample concentration.
The optimal choice of method will depend on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and the instrumentation available in the laboratory. A thorough method validation, following ICH guidelines, is essential to ensure the reliability of the chosen technique for its intended purpose.[1][9]
References
-
Armstrong, D. W. (1987). Optical isomer separation by liquid chromatography. Analytical Chemistry, 59(2), 84A-91A. [Link]
-
Chiral Technologies Europe. (n.d.). Chiral HPLC Columns. [Link]
-
Czaplicka, M. (2004). Isotope effects in chiral discrimination. Journal of Chromatography A, 1054(1-2), 1-11. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Koenig, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig.
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Yashima, E., Yamamoto, C., & Okamoto, Y. (2003). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chirality, 15(6), 441-450. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2010). Enantiomer separations on quinine-based chiral anion-exchanger stationary phases: a review. Journal of Chromatography A, 1217(7), 994-1010. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Qualification of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid as a Reference Standard
<
Introduction
In the landscape of pharmaceutical development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, stable isotope-labeled internal standards (SIL-IS) are the cornerstone of accurate bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The qualification of these standards is not merely a procedural step but a foundational requirement for generating reliable, reproducible, and regulatory-compliant data. This guide provides an in-depth, comparative analysis of the essential qualification process for a novel candidate lot of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a critical SIL-IS for its non-labeled therapeutic counterpart.
This document is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice and comparing the results of a new "Candidate Standard" against a previously certified "Primary Standard." The methodologies and acceptance criteria described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Imperative of Rigorous Qualification
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. For a deuterated, chiral molecule like this compound, the qualification is multifaceted, requiring confirmation of:
-
Identity: Is the molecule what it purports to be?
-
Purity: What is the level of chemical, chiral, and isotopic purity?
-
Potency/Assay: What is the concentration of the pure analyte, accounting for all impurities and water content?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereoisomeric composition of a chiral drug be known and that quantitative assays for individual enantiomers are developed early in the drug development process. This underscores the criticality of the techniques discussed herein.
Overall Qualification Workflow
The qualification process follows a logical, multi-step workflow. It begins with structural confirmation, proceeds through a battery of purity assessments, and culminates in a final potency assignment. This ensures that each critical quality attribute is systematically verified.
Caption: High-level workflow for reference standard qualification.
Part 1: Structural Identity Confirmation
Before any quantitative assessment, the fundamental identity of the candidate material must be unequivocally confirmed. This is a qualitative step that ensures the correct molecular structure, including the position of the deuterium labels, is present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation. A suite of experiments is performed to confirm the identity of the molecule and the location of the deuterium atoms.
-
¹H NMR (Proton NMR): This experiment is used to observe the hydrogen atoms. In a highly deuterated compound, the proton signals corresponding to the labeled positions should be significantly diminished or absent. Comparing the spectrum of the d5-candidate to the d0-analog (Primary Standard) provides clear evidence of successful deuteration. The disappearance or significant reduction of a signal is a key confirmation point.
-
¹³C NMR (Carbon NMR): This provides a map of the carbon skeleton. The chemical shifts should be nearly identical to the non-deuterated standard, confirming the core carbon structure is correct.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. It is a definitive test to confirm the presence and location of the deuterium labels, as a strong signal will be present for the deuterated compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental composition. For this compound, the expected monoisotopic mass will be approximately 5 Daltons higher than its non-deuterated counterpart.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the standard in acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.
-
Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode.
-
Analysis: Compare the measured monoisotopic mass to the theoretical calculated mass. The mass accuracy should be within 5 ppm.
Comparative Data: Identity Confirmation
| Test | Primary Standard (d0-analog) | Candidate Standard (d5) | Acceptance Criteria | Result |
| ¹H NMR | Spectrum consistent with structure | Signals at deuterated positions are >98% reduced | Conforms to structure | Pass |
| ²H NMR | No signal | Signals observed at expected deuterated positions | Conforms to structure | Pass |
| HRMS (m/z) | Measured: 195.0652 | Measured: 200.0968 | Mass Accuracy < 5 ppm | Pass |
| Theoretical: 195.0657 | Theoretical: 200.0971 |
Part 2: Comprehensive Purity Assessment
Purity is not a single value but a composite of several critical attributes. For this specific molecule, we must assess chemical purity (related and process impurities), enantiomeric purity (presence of the (S)-enantiomer), and isotopic purity (presence of d0 to d4 species).
Chemical Purity by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard for assessing the presence of organic impurities. The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
Rationale for Method Choice: A gradient reversed-phase HPLC method provides the necessary resolving power to separate the main component from potential starting materials, by-products, and degradation products. UV detection is suitable as the phenyl group provides a strong chromophore.
Experimental Protocol: HPLC Purity Method
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Enantiomeric Purity by Chiral HPLC
Since the molecule is the (R)-enantiomer, it is critical to quantify the amount of the inactive or undesired (S)-enantiomer. This requires a specialized chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for separating chiral alcohols and ketones.
Rationale for Method Choice: The separation of enantiomers is achieved by forming transient diastereomeric complexes with the chiral stationary phase. An isocratic method using a non-polar mobile phase often provides the best resolution on polysaccharide-based columns. A published method for the non-deuterated analog serves as an excellent starting point.
Experimental Protocol: Chiral HPLC Method
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
Isotopic Purity by LC-MS
The primary function of this standard is to serve as an internal standard in mass spectrometry. Therefore, its isotopic composition is a critical attribute. The goal is to ensure a high percentage of the desired d5 species and minimal presence of lower deuterated forms (d0-d4), which could interfere with the measurement of the non-labeled analyte. High-resolution mass spectrometry is the ideal technique for this assessment.
Rationale for Method Choice: LC-MS allows for the chromatographic separation of the main peak from any impurities, followed by mass analysis to determine the distribution of isotopologues (molecules differing only in their isotopic composition). By integrating the peak areas for each isotopologue (M, M+1, M+2, etc.), the isotopic enrichment can be calculated.
Caption: Workflow for Isotopic Purity Analysis by LC-MS.
Ancillary Tests: Water and Inorganic Content
-
Water Content (Loss on Drying / Karl Fischer): The presence of water or other volatile solvents will decrease the overall purity of the standard. Karl Fischer titration is the preferred method for accurate water determination.
-
Residue on Ignition (ROI): This test, described in USP general chapters, quantifies the amount of inorganic impurities present in the material.
Comparative Purity Data Summary
| Parameter | Primary Standard | Candidate Standard | Acceptance Criteria | Result |
| Chemical Purity (HPLC) | 99.92% | 99.89% | ≥ 99.5% | Pass |
| Enantiomeric Purity (Chiral HPLC) | N/A (Racemic used for method dev.) | 99.95% (R) | ≥ 99.0% Enantiomeric Excess | Pass |
| Isotopic Purity (LC-MS) | N/A | d5: 99.1% | d5 Species ≥ 98.0% | Pass |
| d4: 0.7% | ||||
| d0: <0.01% | d0 Species < 0.05% | Pass | ||
| Water Content (Karl Fischer) | 0.15% | 0.21% | ≤ 0.5% | Pass |
| Residue on Ignition | < 0.05% | < 0.05% | ≤ 0.1% | Pass |
Part 3: Final Potency Assignment
The final step is to assign a potency value to the reference standard. This value represents the mass fraction of the pure analyte in the bulk material and is used for preparing accurate stock solutions for calibration curves. The two primary methods are Mass Balance and Quantitative NMR (qNMR).
Mass Balance Approach
The mass balance approach is a calculation that determines purity by subtracting the sum of all impurity fractions from 100%.
Formula: Potency (%) = 100% - (% Chemical Impurities) - (% Enantiomeric Impurity) - (% Water) - (% ROI)
For the Candidate Standard: Potency = 100% - (100% - 99.89%) - (100% - 99.95%)/2* - 0.21% - 0.05% Potency = 100% - 0.11% - 0.025% - 0.21% - 0.05% = 99.61%
*Note: For enantiomeric impurity, only the amount of the S-enantiomer is subtracted.
Quantitative NMR (qNMR)
qNMR is a primary ratio method that determines the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (CRM) of known purity, which is weighed into the same solution. It is a highly accurate and direct method for potency assignment.
Conclusion and Final Certification
Based on the comprehensive analytical data presented, the "Candidate Standard" of this compound successfully meets all pre-defined acceptance criteria, which are rooted in established regulatory guidelines. Its identity is confirmed, and its chemical, enantiomeric, and isotopic purities are exceptionally high.
The comparison with the primary standard and the rigorous, multi-faceted analytical approach provide a high degree of confidence in its suitability for use as a qualified reference standard. The final assigned potency of 99.6% (by mass balance) should be clearly stated on the Certificate of Analysis (CoA), along with a summary of all characterization data. This ensures that researchers and scientists using this standard have a complete and transparent understanding of its quality, enabling accurate and reliable quantitative bioanalysis.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Labstat URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
-
Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry Source: PubMed URL: [Link]
- Title: Structure elucid
Quantifying Isotopic Enrichment of d5-Labeled Compounds: A Comparative Technical Guide
Executive Summary & Core Directive
The Challenge: In the synthesis and application of deuterated compounds (e.g., d5-labeled internal standards), "chemical purity" and "isotopic enrichment" are distinct metrics. A compound can be >99% chemically pure yet have insufficient isotopic enrichment (e.g., high levels of d0–d4 isotopologues), leading to "crosstalk" in bioanalytical assays and errors in metabolic flux analysis.
The Solution: This guide objectively compares the two dominant methodologies for calculating isotopic enrichment—High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It provides the specific mathematical frameworks required to correct for natural abundance interference, a critical step often overlooked in standard protocols.
The Physics of Measurement: MS vs. NMR
To accurately calculate enrichment, one must understand what is physically being measured.
Method A: Mass Spectrometry (The Industry Standard)
MS measures the Mass Isotopomer Distribution (MID) . For a d5-labeled compound, the instrument detects a cluster of peaks.
-
The Target: The [M+5] peak.
-
The Interference: The [M+5] signal is not pure d5. It contains contributions from under-deuterated species (e.g., d4) that possess naturally occurring heavy isotopes (like
C).-
Example: A d4 molecule (
C H H ) with one C atom has the same nominal mass as a pure d5 molecule ( C H ).
-
Method B: NMR Spectroscopy (The Structural Validator)
NMR measures the magnetic resonance of nuclei.
- H NMR: Measures the absence of signals (residual protons) at specific sites.
- H NMR: Directly measures the deuterium signal.
-
Advantage: NMR is regioselective. It can tell you where the deuterium is located, whereas MS only tells you the total mass change.
Comparative Analysis: Performance Metrics
The following table contrasts the operational capabilities of MS and NMR for d5-enrichment analysis.
| Feature | High-Resolution MS (HRMS) | Quantitative NMR (qNMR) |
| Primary Metric | Mass-to-charge ratio ( | Nuclear spin resonance frequency |
| Sensitivity | High (Picomolar range) | Low (Millimolar range; requires mg amounts) |
| Specificity | Separates by mass; blind to position | Separates by chemical environment (position) |
| Interference | Isobaric overlaps (requires math correction) | Peak overlap (requires high field strength) |
| Throughput | High (minutes per sample) | Low (10–60 mins per sample) |
| Destructive? | Yes | No (sample recoverable) |
| Best For... | Trace analysis, complex matrices, metabolic flux | Reference standard certification, site-specificity |
Method A: Mass Spectrometry Protocol (Detailed)[1]
This protocol focuses on the Mathematical Deconvolution required to obtain accurate enrichment percentages. Raw peak area ratios are insufficient for high-precision work.
The Deconvolution Logic
You cannot simply divide the Area of d5 by the Total Area. You must subtract the "natural abundance contributions" from the observed intensities.[1][2][3]
The "Crosstalk" Problem:
-
d4 species + one
C appears at M+5 mass. -
d3 species + two
C appears at M+5 mass.
We use a Correction Matrix approach (often referred to as the Biemann method or Matrix Inversion).
Experimental Workflow
Figure 1: The MS-based isotopic enrichment workflow. Note that chemical separation (LC) must precede isotopic analysis to avoid isobaric interference from impurities.
Step-by-Step Calculation
-
Acquire Data: Obtain the mass spectrum.[1][2][3][4] Identify the isotopic cluster: M+0 (d0), M+1 (d1)... up to M+5 (d5) and M+6 (d5 +
C). -
Integrate Peaks: Record the raw area (
) for every isotopologue peak. -
Define Natural Abundance Vectors: Calculate the theoretical distribution of natural isotopes (C, N, O) for the unlabeled molecule skeleton.
-
Tool: Use Python libraries like IsoCor or PolyMID [1, 5], or online calculators (e.g., Envipat).
-
-
Apply Correction: The relationship is defined as:
Where:- is the vector of observed peak areas.
- is the Correction Matrix (probabilities of natural isotope occurrence).[3]
- is the true abundance of the labeled species (what you want).
To solve for the true enrichment (
), calculate the inverse: -
Final Calculation:
Method B: qNMR Protocol (Self-Validating)
NMR is the "Gold Standard" for primary reference materials because it does not rely on ionization efficiency.
The Logic
In a d5-labeled compound (assuming 5 hydrogens are replaced), we expect zero signal in the
Experimental Workflow
-
Internal Standard Addition: Add a known amount of a certified internal standard (e.g., Maleic Acid or TCNB) to the d5-sample.
-
Acquisition: Acquire a
H NMR spectrum with a long relaxation delay ( ) to ensure quantitative accuracy. -
Integration:
-
Integrate the Internal Standard peak (
). -
Integrate the "Residual Protium" peaks at the deuterated positions (
).
-
-
Calculation: Calculate the moles of residual H (
). The deuterium enrichment is:
Critical Logic: Why MS Resolution Matters
The accuracy of the MS method depends heavily on the instrument's resolving power.
Figure 2: Impact of Mass Resolution on Enrichment Calculation. HRMS allows for separation of the neutron mass defect of Deuterium (1.006 Da) vs. Carbon-13 (1.003 Da).
Expert Insight: For small molecules (<500 Da), the mass difference between a d4-
References
-
Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites. (2021). Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. (2014). Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. (2022). Available at: [Link]
-
IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Scientific Reports. (2022). Available at: [Link]
-
IsoCor: Isotope correction for high-resolution MS labeling experiments. Bioinformatics. (2012). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ionization Efficiency & Quantitation of d5-Labeled vs. Native Compounds
Executive Summary: The "Identical" Myth
In LC-MS/MS quantitative bioanalysis, Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard. While Carbon-13 (
The Core Conflict: Theoretically, a d5-labeled analog and its native counterpart possess nearly identical gas-phase basicity and intrinsic ionization efficiency. However, experimentally observed signal differences are rarely due to ionization mechanics itself, but rather chromatographic isotope effects . The d5-analog often elutes slightly earlier than the native compound in Reversed-Phase Liquid Chromatography (RPLC). This retention time shift (
This guide details the physicochemical mechanisms behind these deviations and provides a self-validating experimental framework to determine if a d5-IS is suitable for your specific assay.
Mechanistic Analysis: Why d5 Differs from Native
The Chromatographic Isotope Effect
The substitution of Hydrogen (
-
Bond Length & Molar Volume: The
bond is shorter ( ) and vibrates with a lower frequency/amplitude than the bond. This results in a slightly smaller molar volume for the deuterated molecule. -
Lipophilicity: The d5-analog is slightly less lipophilic (more polar) than the native compound.
-
Result: In RPLC, d5-analogs interact less strongly with the hydrophobic stationary phase (C18), causing them to elute earlier than the native compound.
The Matrix Effect Mismatch
When
-
Scenario A (Perfect Co-elution): Matrix suppressors affect both Native and IS equally. The ratio remains constant. Accuracy is maintained.
-
Scenario B (d5 Shift): The d5-IS elutes in a "clean" region, while the Native elutes 0.1 min later in a region of heavy phospholipid suppression. The IS signal is high, the Native signal is crushed. The calculated concentration is artificially low.
Intrinsic Ionization & Fragmentation
-
ESI Efficiency: In neat solution, ionization efficiency is statistically identical.
-
Fragmentation (MS/MS): Deuterium strengthens bonds (Kinetic Isotope Effect). If the fragmentation pathway involves breaking a
bond, the collision energy required may differ, altering the fragmentation pattern compared to the native compound.
Visualizing the Problem: The Matrix Mismatch Workflow
The following diagram illustrates how the chromatographic shift leads to quantification errors.
Caption: Figure 1. Mechanism of quantification error. The d5-IS elutes early, avoiding the matrix suppression zone that impacts the Native analyte, leading to a failure in normalization.
Experimental Validation Protocols
To validate a d5-labeled IS, you must prove that the retention time shift does not impact the Matrix Factor (MF).
Protocol A: The "Post-Column Infusion" Test (Qualitative)
Objective: Visualize where the matrix suppression occurs relative to your d5 and Native peaks.
-
Setup: Tee-combine the LC effluent with a constant infusion of your Native analyte (100 ng/mL) into the MS source.
-
Injection: Inject a blank extracted matrix (e.g., plasma extract) onto the LC column.
-
Observation: Monitor the baseline of the infused analyte. You will see "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.[1]
-
Overlay: Inject your Native/d5-IS standard mixture.
-
Pass Criteria: Both the Native and d5-IS peaks must fall within a region of stable baseline. If the d5 peak is on a flat baseline but the Native peak falls into a "dip," the IS is invalid.
Protocol B: Matrix Factor (MF) Mismatch Calculation (Quantitative)
Objective: Quantify the difference in suppression.
-
Prepare two sets of samples:
-
Set A (Neat): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extracted blank matrix spiked with Analyte + IS after extraction.
-
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
-
Pass Criteria: The IS-Normalized MF should be between 0.85 and 1.15 (close to 1.0). If
(no suppression) but (suppression), the ratio is 0.6, indicating the d5-IS failed to correct for the matrix effect.
Comparative Data Analysis
The following table contrasts the performance characteristics of Native, d5-Labeled, and
| Feature | Native Compound | d5-Labeled Analog | |
| Mass Shift | N/A | +5 Da (Usually sufficient to avoid crosstalk) | +3 to +6 Da (Depends on atom count) |
| C-X Bond Length | 1.09 | 1.085 | 1.09 |
| RPLC Retention | Reference ( | Earlier ( | Identical ( |
| Matrix Effect Risk | High (Uncorrected) | Medium (Depends on | Low (Perfect Correction) |
| H/D Scrambling | N/A | High Risk (if on O/N/S atoms) | Zero Risk |
| Cost | Low | Moderate | High |
Validation Decision Tree
Use this logic flow to determine if your d5-IS is acceptable for a regulated assay (FDA/ICH M10).
Caption: Figure 2. Decision matrix for validating deuterium-labeled internal standards.
Conclusion & Recommendations
While d5-labeled compounds are cost-effective, they are not a "drop-in" solution. The assumption that they possess identical ionization efficiency to the native compound holds true only in neat solution . In complex biological matrices, the chromatographic isotope effect can physically separate the IS from the analyte, rendering the IS ineffective at correcting matrix suppression.
Final Recommendations:
-
Prioritize
: For critical clinical assays or when measuring endogenous biomarkers, always prefer or analogs to ensure perfect co-elution. -
Check the Label Position: Ensure deuterium labels are on the carbon backbone and not on acidic/exchangeable protons to prevent in-solution scrambling [1].
-
Validate the Shift: If using d5, you must calculate the IS-Normalized Matrix Factor. If the CV of the IS-normalized recovery exceeds 15%, the d5-IS is failing its primary function [2].
References
-
Wang, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis. Rapid Communications in Mass Spectrometry.
-
U.S. Food and Drug Administration (FDA). (2022).[2][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Ye, X., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.
-
BenchChem. (2025).[1][5] Assessing the Impact of Deuterium Labeling on Ionization Efficiency: A Comparative Guide.
Sources
The Gold Standard in Bioanalysis: Establishing Superior Linearity and Range with 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
In the rigorous landscape of drug development, the unwavering accuracy and precision of bioanalytical assays are the bedrock upon which critical pharmacokinetic, toxicokinetic, and bioequivalence decisions are made. The robust validation of these methods is not merely a matter of scientific best practice but a stringent regulatory expectation. Central to this validation is the establishment of a reliable calibration curve, defined by its linearity and range. This guide provides an in-depth, objective comparison of bioanalytical assay performance, illustrating the pivotal role of a deuterated internal standard, exemplified by 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, in achieving superior data quality.
The use of an appropriate internal standard (IS) is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An IS is crucial for correcting variability that can arise during sample preparation, such as inconsistencies in extraction recovery and pipetting, as well as fluctuations in instrument response due to matrix effects or changes in instrument sensitivity.[1] Stable isotope-labeled internal standards (SIL-IS), like the deuterated compound in focus, are widely recognized as the gold standard.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which strongly advocates for the use of SIL-IS whenever feasible.[4][5] This preference is grounded in the ability of a SIL-IS to closely mimic the physicochemical behavior of the analyte throughout the entire analytical process, thereby providing the most accurate and precise quantification.[6]
This guide will delve into the experimental data that substantiates the superiority of using a deuterated internal standard over assays that employ a structural analog or no internal standard at all. We will explore the causality behind these performance differences and provide detailed protocols for a comprehensive linearity and range assessment.
Understanding Linearity and Range in Bioanalytical Method Validation
Before delving into the comparative data, it is essential to grasp the fundamental concepts of linearity and range as defined by regulatory guidelines.
-
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r) or coefficient of determination (r²) serving as a key indicator of the goodness of fit.[3][7]
-
Range of a bioanalytical method is the interval between the upper and lower concentrations of the analyte in the sample (the Upper Limit of Quantification, ULOQ, and the Lower Limit of Quantification, LLOQ) for which the method has been demonstrated to be precise, accurate, and linear.[8][9]
According to the ICH M10 guideline, a calibration curve should consist of a minimum of six non-zero calibrator concentrations, a blank (matrix sample processed without IS), and a zero standard (matrix sample processed with IS).[4][5] The acceptance criteria for each back-calculated calibrator concentration are typically within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[8][10]
Comparative Performance Evaluation: The Role of the Internal Standard
To illustrate the impact of the internal standard on assay performance, we present hypothetical yet representative data from three distinct analytical scenarios for the quantification of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid:
-
Scenario A: No Internal Standard
-
Scenario B: Structural Analog Internal Standard (e.g., 4-phenylbutyric acid)
-
Scenario C: Deuterated Internal Standard (this compound)
The following data tables summarize the results of a linearity and range assessment for each scenario, conducted in accordance with the experimental protocol outlined in the subsequent section.
Data Presentation
Table 1: Calibration Curve Performance
| Parameter | Scenario A: No IS | Scenario B: Structural Analog IS | Scenario C: Deuterated IS |
| Regression Equation | y = 1500x + 250 | y = 1.2x + 0.05 | y = 0.98x + 0.01 |
| Correlation Coefficient (r) | 0.992 | 0.997 | > 0.999 |
| Weighting Factor | 1/x | 1/x² | 1/x² |
Table 2: Accuracy and Precision of Calibration Standards
| Nominal Conc. (ng/mL) | Scenario A: No IS (% Accuracy) | Scenario B: Structural Analog IS (% Accuracy) | Scenario C: Deuterated IS (% Accuracy) |
| 1 (LLOQ) | 82.5 | 88.9 | 98.5 |
| 2 | 90.1 | 94.3 | 101.2 |
| 10 | 112.3 | 108.7 | 102.1 |
| 50 | 115.8 | 110.2 | 100.5 |
| 100 | 110.5 | 105.6 | 99.8 |
| 200 | 95.3 | 98.1 | 99.1 |
| 400 | 92.1 | 96.4 | 98.9 |
| 500 (ULOQ) | 88.6 | 92.3 | 99.5 |
Table 3: Inter-day Accuracy and Precision of Quality Control (QC) Samples
| QC Level (ng/mL) | Scenario A: No IS (% Accuracy ± %CV) | Scenario B: Structural Analog IS (% Accuracy ± %CV) | Scenario C: Deuterated IS (% Accuracy ± %CV) |
| Low (3) | 91.2 ± 14.5 | 95.8 ± 8.9 | 101.5 ± 3.1 |
| Medium (75) | 110.6 ± 12.8 | 106.3 ± 7.2 | 100.8 ± 2.5 |
| High (375) | 94.5 ± 13.9 | 97.1 ± 8.1 | 99.3 ± 2.8 |
Interpretation of Results
The data clearly demonstrates the progressive improvement in assay performance with the sophistication of the internal standard.
-
Scenario A (No IS): The absence of an internal standard leads to significant variability, as reflected by the lower correlation coefficient and wider deviation from nominal concentrations for both calibrators and QCs. The precision is poor, with %CV values approaching the 15% limit of acceptability. This approach is highly susceptible to any variations in sample preparation and instrument response, making it unsuitable for regulated bioanalysis.
-
Scenario B (Structural Analog IS): The use of a structural analog provides a degree of normalization, resulting in improved linearity, accuracy, and precision compared to having no internal standard. However, because the structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, it cannot perfectly compensate for all sources of variability.[1] This is evident in the remaining biases and higher %CV values compared to the deuterated standard.
-
Scenario C (Deuterated IS): The use of this compound yields exemplary results. The correlation coefficient is greater than 0.999, indicating excellent linearity. The accuracy for all calibrators and QCs is well within the acceptable limits (typically ±15%, and ±20% for LLOQ), and the precision is outstanding, with %CV values well below 5%.[8][10] This is because the deuterated internal standard co-elutes with the analyte and has virtually identical chemical and physical properties, allowing it to accurately track and correct for variations at every stage of the analytical process.[11]
Experimental Protocols
The following is a detailed methodology for the establishment of linearity and range in a bioanalytical assay.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte (2-(R)-Hydroxy-4-oxo-4-phenylbutyric acid) and the internal standards (4-phenylbutyric acid and this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the primary stock solution. Similarly, prepare a working solution for each internal standard.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to prepare a series of at least eight non-zero calibration standards that span the expected analytical range (e.g., 1-500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 375 ng/mL).
Sample Preparation and Analysis (LC-MS/MS)
-
Sample Aliquoting: Aliquot 100 µL of each calibration standard, QC sample, blank, and zero standard into a 96-well plate.
-
Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the appropriate internal standard working solution to all wells except the blank. For the "No IS" scenario, add an equivalent volume of the organic solvent.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of acetonitrile) to each well.
-
Mixing and Centrifugation: Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system and acquire the data.
Data Processing and Evaluation
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Response Ratio Calculation: For Scenarios B and C, calculate the peak area ratio of the analyte to the internal standard. For Scenario A, use the analyte peak area.
-
Calibration Curve Construction: Plot the response (or response ratio) versus the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis, applying an appropriate weighting factor (e.g., 1/x or 1/x²) to ensure homogeneity of variance across the concentration range.
-
Back-Calculation of Concentrations: Use the regression equation to back-calculate the concentrations of the calibration standards and QC samples.
-
Accuracy and Precision Calculation: Calculate the accuracy (% deviation from nominal) and precision (% coefficient of variation, CV) for all calibrators and QCs.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of internal standard correction.
Conclusion
The establishment of linearity and range is a critical component of bioanalytical method validation, directly impacting the reliability of data used in regulatory submissions. The comparative data and established principles presented in this guide unequivocally demonstrate that the use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the highest levels of accuracy, precision, and robustness in quantitative bioanalysis. While a structural analog may offer some improvement over no internal standard, it cannot replicate the near-perfect correction for analytical variability provided by a deuterated analog. For researchers, scientists, and drug development professionals committed to generating scientifically sound and regulatory-compliant data, the investment in a high-quality deuterated internal standard is not just a recommendation but a scientific imperative.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Xu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 495-506. [Link]
-
van den Broek, I., et al. (2019). Inconsistent Internal Standard Response in LC-MS/MS Bioanalysis: An Evaluation of Case Studies. Bioanalysis, 11(18), 1657-1667. [Link]
-
Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]
-
Ortiz, M. C., et al. (1998). Effects of experimental design on calibration curve precision in routine analysis. Journal of Automatic Chemistry, 20(1), 9-15. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Fu, Y., et al. (2019). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Bioanalysis, 11(15), 1375-1377. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLOS ONE, 9(8), e104204. [Link]
-
Schmidt, E., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 24(3), 315-327. [Link]
-
Sisu@UT. (n.d.). 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. pharmacompass.com [pharmacompass.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Safety Operating Guide
Navigating the Disposal of 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds is integral to understanding metabolic pathways and pharmacokinetic profiles. Among these, 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid, a deuterated analog, plays a significant role. While its scientific application is well-documented, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.
Understanding the Compound and Associated Hazards
This compound is a stable, non-radioactive isotopically labeled compound. The primary principle governing its handling and disposal is that deuterated compounds should be treated as hazardous chemical waste, with disposal protocols aligning with those of their non-deuterated counterparts, unless specific institutional guidelines state otherwise.[1] The non-deuterated analog, 2-Oxo-4-phenylbutanoic acid, is classified as causing skin and serious eye irritation.[2] Therefore, it is imperative to handle this compound with the same level of caution.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
In the absence of specific Occupational Exposure Limits (OELs) for the deuterated form, the OELs for the non-deuterated analog should be followed as a conservative and protective measure.[1]
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is stringently regulated to protect human health and the environment.[3][4] In the United States, the Environmental Protection Agency (EPA) enforces these regulations under the Resource Conservation and Recovery Act (RCRA).[4][5] A "cradle-to-grave" management approach ensures that hazardous materials are properly handled from generation to final disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
Before handling the compound, it is mandatory to wear appropriate PPE to prevent exposure.
-
Gloves: Nitrile or latex gloves are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.[6]
-
Lab Coat: A chemical-resistant lab coat or apron is required.[6]
-
Respiratory Protection: If not working in a certified fume hood, a respirator may be necessary.[6]
2. Waste Segregation and Collection:
Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions.
-
Dedicated Waste Container: All this compound waste, including contaminated materials, must be collected in a dedicated, clearly labeled, and sealable container.[6]
-
Incompatible Materials: This waste must be stored separately from incompatible chemicals, such as strong oxidizing agents.[7] Physical barriers or secondary containment systems should be used to ensure separation.[3]
-
Solid vs. Liquid Waste: If both solid and liquid forms of the waste are generated, they should be collected in separate, appropriately labeled containers.
3. Container Labeling:
Accurate and clear labeling of waste containers is a regulatory requirement and crucial for safety.
-
The container must be clearly marked with the words "Hazardous Waste".
-
The full chemical name, "this compound," must be written out.
-
The specific hazard characteristics (e.g., "Irritant") should be indicated.
-
The date when waste was first added to the container must be recorded.
4. Storage in a Satellite Accumulation Area (SAA):
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
Location: The SAA must be under the control of laboratory personnel.[3]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]
-
Container Integrity: Waste containers must be chemically compatible with the contents, free from damage, and kept securely closed except when adding waste.[3]
5. Disposal of Empty Containers:
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent.[1]
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of accordingly.[1]
-
Defacing Labels: After triple-rinsing, the original label on the container should be defaced or removed before disposal as regular trash.[10]
6. Arranging for Waste Pickup:
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste from your laboratory to the final disposal facility.[11]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods
Under no circumstances should this compound or its waste be disposed of via the following methods:
-
Sewer System: Disposal of hazardous chemicals down the drain is strictly prohibited.[3]
-
Regular Trash: Un-rinsed containers and contaminated materials must not be placed in the regular trash.[3]
-
Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[10]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of proper waste segregation, labeling, and storage, and by working in close collaboration with your institution's Environmental Health and Safety department, you can ensure that this valuable research compound is managed safely and effectively from its point of use to its final disposal.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (2025). BenchChem.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. (2019, February 22). Red-on-line.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. (2025, December). BenchChem.
- Disposal of deuterium (D₂). (n.d.). Synergy Recycling.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- 2-Oxo-4-phenylbutanoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. axonator.com [axonator.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Executive Summary & Hazard Context[1][2][3][4]
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid is a high-value, stable isotope-labeled internal standard. While its primary application is in quantitative bioanalysis (correcting for matrix effects in LC-MS quantification of ACE inhibitor metabolites), its handling requires a dual-focus safety protocol: protecting the operator from chemical irritation and protecting the compound from isotopic dilution.
As a deuterated
Core Hazard Profile (GHS Classification)
| Hazard Class | Category | Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | WARNING |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | WARNING |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | WARNING |
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety" rules. The following PPE selection is based on the specific physicochemical properties of organic keto-acids and the operational scale (milligram quantities).
Critical PPE Selection Logic
-
Glove Material: Nitrile is selected over Latex. Organic acids can degrade latex, and nitrile provides superior resistance to the organic solvents (Methanol, Acetonitrile) likely used to reconstitute this standard [1].
-
Eye Protection: Safety glasses with side shields are the minimum.[1] If the solid is a fine powder and handled outside a hood (not recommended), unvented goggles are required to prevent dust entry.
| Body Area | Required PPE | Technical Specification | Rationale |
| Hand Protection | Nitrile Gloves | Thickness: | Nitrile offers excellent chemical resistance to solid organic acids. Change immediately if wetted by solvent [2]. |
| Eye Protection | Safety Glasses | ANSI Z87.1+ (Impact & Splash) | Protects against incidental powder drift. Side shields are mandatory. |
| Body Protection | Lab Coat | 100% Cotton or Nomex | Cotton is preferred over polyester to minimize static electricity, which can scatter the expensive mg-scale powder. |
| Respiratory | Fume Hood | Face Velocity: 80-100 fpm | Primary engineering control. N95 respirators are only necessary if handling outside containment (emergency only). |
Operational Protocol: The "Zero-Loss" Workflow
Handling deuterated standards requires preventing H-D Exchange (proton-deuterium exchange).[2] While the C-D bonds on the phenyl ring are stable, the hydroxyl (-OH) and carboxyl (-COOH) protons are labile. Exposure to atmospheric moisture can alter the isotopic purity if the sample is not handled rapidly.
Phase 1: Preparation & Static Control
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water introduction).
-
Static Neutralization: Use an anti-static gun or ionizer on the vial and spatula.
-
Why? Deuterated standards are often dry, fluffy solids. Static charge can cause the powder to "jump" off the spatula, leading to mass balance errors and safety exposure.
-
-
Workspace: Clear the fume hood of unrelated acids or bases to prevent vapor-phase contamination.
Phase 2: Weighing & Solubilization
-
Taring: Place a clean, dry amber volumetric flask or HPLC vial on the analytical balance.
-
Transfer: Using a stainless steel micro-spatula, transfer the specific mass (e.g., 1.0 mg).
-
Technique: Do not return excess powder to the stock vial. Discard excess into solid waste to prevent cross-contamination.
-
-
Dissolution: Immediately add the solvent (e.g., Methanol-d4 or Acetonitrile).
-
Safety Note: When adding solvent, the risk shifts from inhalation (dust) to splash (liquid). Ensure gloves are pulled over lab coat cuffs.
-
Phase 3: Storage
-
Temperature: Store at -20°C.
-
Container: Amber glass with PTFE-lined screw caps.
-
Seal: Parafilm is not a primary seal; ensure the cap is torqued correctly.
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
This workflow integrates safety steps with data integrity checks.
Figure 1: The "Zero-Loss" handling workflow emphasizes temperature equilibration and static control to protect both the user and the compound's isotopic purity.
Diagram 2: PPE & Disposal Decision Tree
A logic flow for determining disposal paths based on the state of the chemical.
Figure 2: Decision logic for compliant disposal. Note that while the compound itself is an acid, the solvent usually dictates the waste stream.
Emergency Response & Disposal
Spills (Solid Powder)
-
Evacuate: If a large amount (>50 mg) is aerosolized, step back and allow the fume hood to clear the air.
-
PPE Upgrade: Wear double nitrile gloves.
-
Cleanup: Do not dry sweep. Cover with a wet paper towel (dampened with water or methanol) to prevent dust generation, then wipe up. Place in a hazardous waste bag.
Spills (In Solution)
-
Absorb: Use a standard organic spill pad or vermiculite.
-
Neutralize: While not strictly necessary for mg quantities, wiping the surface with a mild sodium bicarbonate solution after the solvent is removed ensures no acidic residue remains.
Disposal Compliance
-
Waste Stream: As an organic acid, this compound must not be mixed with oxidizing agents (e.g., Nitric Acid) or strong bases in the waste container to avoid exothermic reactions [3].
-
Labeling: Clearly label waste tags with the full chemical name. Do not just write "Organic Waste."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
